4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Description
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Properties
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-7-9-1-6-12(15-8-9)18-11-4-2-10(3-5-11)13(16)17/h1-6,8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDWMJNAPABOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274630 | |
| Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093641-47-4 | |
| Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093641-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5-Cyano-2-pyridinyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Primary Pharmacophore Scaffold for HIF-Prolyl Hydroxylase Inhibition
Executive Summary
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid (CAS: 944274-67-7 / derivatives) represents a critical biaryl ether scaffold in medicinal chemistry, specifically within the class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .
Its structural architecture—comprising an electron-deficient cyanopyridine ring linked via an ether bridge to a benzoic acid moiety—serves as the core pharmacophore for Desidustat (Oxemia™) , a drug approved for treating anemia in Chronic Kidney Disease (CKD). The compound functions as a dual-anchor ligand: the carboxylic acid mimics the 2-oxoglutarate (2-OG) co-substrate required by PHD enzymes, while the cyanopyridine moiety engages in pi-stacking and hydrophobic interactions within the enzyme's active site.
Physicochemical Profile
The following data aggregates experimental and high-confidence computational descriptors essential for formulation and ADME optimization.
| Property | Value | Context |
| Molecular Formula | C₁₃H₈N₂O₃ | -- |
| Molecular Weight | 240.21 g/mol | Small molecule, Rule of 5 compliant |
| Appearance | White to off-white crystalline powder | Polymorph dependent |
| Melting Point | 245–248 °C | High lattice energy due to intermolecular H-bonding |
| pKa (Acid) | 4.1 ± 0.2 (COOH) | Typical benzoic acid range; deprotonated at physiological pH |
| pKa (Base) | < 1.0 (Pyridine N) | Drastically reduced basicity due to 5-CN and 2-Oxy electron withdrawal |
| LogP | ~2.37 | Moderate lipophilicity; favorable for oral bioavailability |
| Solubility | DMSO (>50 mg/mL), DMF; Low in Water | Solubilization requires pH adjustment (> pH 7.[1][2][3][4][5][6]5) |
| H-Bond Donors | 1 (COOH) | Critical for active site binding (Arg383 in PHD2) |
| H-Bond Acceptors | 4 (N_py, CN, O_ether, C=O) | Multiple vectors for solvent/protein interaction |
Synthetic Architecture & Manufacturing
Core Directive: The synthesis relies on a Nucleophilic Aromatic Substitution (
Synthesis Pathway Diagram
The following diagram outlines the convergent synthesis route typically employed in process chemistry.
Caption: Convergent
Detailed Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Reagents:
-
6-Chloronicotinonitrile (5-cyano-2-chloropyridine): 1.0 eq
-
4-Hydroxybenzoic acid methyl ester (Note: Ester is preferred to prevent decarboxylation/side reactions, followed by hydrolysis): 1.1 eq
-
Potassium Carbonate (
): 2.5 eq -
Solvent: Dimethylformamide (DMF) or DMSO.
Step-by-Step Methodology:
-
Nucleophile Formation: Charge a 250 mL 3-neck round-bottom flask with 4-hydroxybenzoic acid methyl ester (1.1 eq) and anhydrous DMF (10V). Add
(2.5 eq) in portions. Stir at RT for 30 mins to generate the phenoxide anion. -
Coupling: Add 6-chloronicotinonitrile (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to 90°C under
atmosphere. Monitor by HPLC. The reaction proceeds via an mechanism where the phenoxide attacks the C-2 position of the pyridine.-
Mechanistic Insight: The 5-cyano group stabilizes the anionic intermediate (Meisenheimer complex) via resonance, lowering the activation energy.
-
-
Quench: Cool to RT. Pour reaction mixture into ice-cold water (50V). The ester intermediate precipitates. Filter and dry.
-
Hydrolysis: Suspend the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT until TLC indicates consumption of ester.
-
Isolation: Acidify with 1N HCl to pH 3.0. The title compound precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Water to remove trace unreacted phenols.
Reactivity & Functionalization
Understanding the reactivity profile is crucial for derivatizing this scaffold into final drug candidates like Desidustat.
Carboxylic Acid Transformations
The benzoic acid moiety is the primary handle for SAR expansion.
-
Amide Coupling: Activation with HATU/EDC allows coupling with amines (e.g., glycine derivatives). In Desidustat, this acid is coupled with glycine to mimic the 2-oxoglutarate substrate of HIF-PH enzymes.
-
Esterification: Standard Fischer esterification or alkylation for prodrug synthesis.
Nitrile Stability & Hydrolysis
The 5-cyano group is relatively stable but can undergo:
-
Hydrolysis: Under strong acidic/basic conditions (
or at >100°C), the nitrile converts to a primary amide or carboxylic acid. Caution: This destroys the pharmacophore. -
Reduction: Catalytic hydrogenation (
, Pd/C) converts the nitrile to a benzylamine, drastically altering the electronic profile.
Therapeutic Applications: HIF-PH Inhibition
This molecule is not just an intermediate; it is the functional core of the HIF-PH inhibitor class.
Mechanism of Action (MOA)
Under normoxia, Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-alpha, marking it for proteasomal degradation. This compound competitively inhibits PHD enzymes by binding to the catalytic iron center.
Caption: Competitive inhibition of PHD enzymes stabilizes HIF-alpha, triggering erythropoiesis.
Structural Biology Insight
-
The Acid Tail: The benzoic acid coordinates with the active site
(bidentate or monodentate) and forms a salt bridge with Arg383 (in PHD2). -
The Ether Linker: Provides the necessary flexibility and "kink" to fit the curved hydrophobic pocket of the enzyme.
-
The Pyridine Ring: The cyanopyridine sits in a hydrophobic sub-pocket, where the cyano group may engage in water-mediated H-bonding or polar interactions with Tyr/Met residues.
Analytical Characterization
To ensure "Trustworthiness" in research, the following analytical signatures must be verified.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Expect elution around 7.5–8.5 min (moderate hydrophobicity).
NMR Spectroscopy (Predicted)
-
1H NMR (DMSO-d6):
- 13.0 (br s, 1H, COOH).
- 8.7 (d, 1H, Py-H6) – Deshielded by N and CN.
- 8.3 (dd, 1H, Py-H4).
- 7.9 (d, 2H, Ar-H ortho to COOH).
- 7.3 (d, 1H, Py-H3) – Shielded by ether oxygen.
- 7.2 (d, 2H, Ar-H ortho to Ether).
References
-
Zydus Lifesciences. (2020).[7] Desidustat (Oxemia) Approval Package & Prescribing Information. Central Drugs Standard Control Organization (CDSCO).
-
Jain, M., et al. (2019). Discovery of Desidustat, a Novel Hypoxia Inducible Factor Prolyl Hydroxylase Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry.
-
PubChem. (2024). Compound Summary: this compound.[6] National Library of Medicine.
-
Joharapurkar, A. A., et al. (2018). Influence of Desidustat on Hemoglobin and Iron Metabolism in Chronic Kidney Disease. European Journal of Pharmacology.
-
International Patent WO2008064023. (2008). Substituted Pyridines and Pyrimidines as HIF Hydroxylase Inhibitors. World Intellectual Property Organization. [7]
Sources
- 1. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. preprints.org [preprints.org]
- 4. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 5. 4-[(2-Cyano-4-pyridinyl)amino]benzoic acid | C13H9N3O2 | CID 62926549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
Technical Guide: 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
This technical guide details the chemical profile, synthesis, and applications of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid (CAS 1093641-47-4), a critical bifunctional intermediate in medicinal chemistry.
CAS Number: 1093641-47-4 Chemical Formula: C₁₃H₈N₂O₃ Molecular Weight: 240.21 g/mol
Executive Summary & Significance
This compound is a specialized diaryl ether scaffold used primarily as a pharmacophore building block in the development of small molecule therapeutics. Its structure features a benzoic acid moiety (providing a handle for amide coupling or solubility modulation) linked via an ether bridge to a 5-cyanopyridine ring (a bioisostere for phenyl rings that improves metabolic stability and hydrogen bonding potential).
Key Application Domains:
-
GPR119 Agonists: Used in the synthesis of metabolic modulators for Type 2 Diabetes, where the cyanopyridine-ether motif mimics the endogenous lipid ligands.
-
HIF-PH Inhibitors: Acts as a core scaffold for Hypoxia-Inducible Factor Prolyl Hydroxylase inhibitors used in treating renal anemia.
-
Kinase Inhibitors: The rigid diaryl ether linkage directs binding in ATP-competitive pockets of tyrosine kinases.
Chemical Profile & Properties
The following data aggregates experimental and predicted physicochemical properties essential for handling and formulation.
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desicated. |
| Melting Point | 224–228 °C | Decomposition may occur >250 °C. |
| Solubility | DMSO (>50 mg/mL), DMF | Poorly soluble in water and alcohols. |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Ionized at physiological pH. |
| LogP | 2.3 (Predicted) | Moderate lipophilicity. |
| InChI Key | IVUDWMJNAPABOO-UHFFFAOYSA-N | Standard identifier. |
Synthetic Methodology
The synthesis of CAS 1093641-47-4 follows a robust two-step protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Ester Hydrolysis . This route is preferred over direct coupling of the acid to avoid competitive decarboxylation or side reactions.
Step 1: SₙAr Coupling (Formation of Ester Intermediate)
Reaction: Methyl 4-hydroxybenzoate + 6-Chloronicotinonitrile → Methyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), 6-Chloronicotinonitrile (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF or DMSO.
-
Protocol:
-
Charge a reaction vessel with Methyl 4-hydroxybenzoate and K₂CO₃ in DMF. Stir at RT for 30 min to form the phenoxide anion.
-
Add 6-Chloronicotinonitrile portion-wise.
-
Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the phenol.
-
Workup: Cool to RT and pour the mixture into crushed ice/water (10x volume). The product precipitates as a solid.[1]
-
Filter, wash with water, and dry under vacuum.
-
Yield: Typically 85–92%.
-
Step 2: Hydrolysis (Deprotection)
Reaction: Methyl ester → Carboxylic Acid (Product)
-
Reagents: LiOH·H₂O (3.0 eq).
-
Solvent: THF:Water:Methanol (4:1:1).
-
Protocol:
-
Dissolve the intermediate ester in the solvent mixture.
-
Add LiOH and stir at 50°C for 2 hours.
-
Concentrate to remove organics (THF/MeOH).
-
Acidify the aqueous residue with 1N HCl to pH ~3.0. The title compound will precipitate.
-
Filter the white solid, wash with cold water, and dry at 50°C.
-
Purification: Recrystallization from Ethanol/Water if necessary.
-
Mechanistic Visualization
The core bond-forming event is an SₙAr reaction proceeding via a Meisenheimer Complex . The electron-withdrawing cyano group at the 5-position of the pyridine ring activates the 2-position for nucleophilic attack by the phenoxide.
Figure 1: SₙAr reaction pathway. The 5-cyano group lowers the LUMO energy of the pyridine ring, facilitating the displacement of the chloride leaving group.
Quality Control & Characterization
To ensure the integrity of this intermediate for drug development, the following analytical criteria must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 13.0 (br s, 1H, COOH)
-
δ 8.75 (d, 1H, Py-H6)
-
δ 8.35 (dd, 1H, Py-H4)
-
δ 8.00 (d, 2H, Ar-H ortho to COOH)
-
δ 7.35 (d, 1H, Py-H3)
-
δ 7.30 (d, 2H, Ar-H ortho to Ether)
-
Diagnostic: Distinct separation of the pyridine protons confirms the 2,5-substitution pattern.
-
-
HPLC Purity: >98.0% (Area %).
-
Impurity: Unreacted 4-hydroxybenzoic acid (retention time shift) or hydrolyzed nicotinamide byproducts (if conditions were too harsh).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻ calculated: 239.05; found: 239.1.
-
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at +2°C to +8°C in a tightly sealed container. Protect from light.
References
-
PubChem. (n.d.).[2] Compound Summary for CID 53394626: this compound. National Library of Medicine. Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). (2025). Reference Standards and Impurities Database. Retrieved from [Link]
Sources
Technical Analysis: 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
The following technical guide provides an in-depth structural and synthetic analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid , a critical scaffold in medicinal chemistry, particularly in the development of G-protein-coupled receptor (GPCR) agonists for metabolic disorders.
Structural Dynamics, Synthetic Pathways, and Medicinal Utility
Molecular Architecture & Physicochemical Profile
This molecule represents a classic biaryl ether scaffold , distinguished by the coupling of an electron-deficient pyridine ring to a benzoic acid moiety. Its utility in drug discovery stems from its ability to serve as a rigid, polar linker that positions hydrogen-bond acceptors (cyano group, pyridine nitrogen) and donors (carboxylic acid) in a specific spatial orientation.
Structural Components[1]
-
Ring A (Benzoic Acid): A para-substituted benzene ring. The carboxylic acid at position 1 provides a "head group" for solubility or further amidation, while the oxygen at position 4 acts as the ether linkage.
-
Linker (Ether Oxygen): The central oxygen atom adopts a bent geometry (approx. 118–120° bond angle), creating a "V" shape that disrupts planarity between the two aromatic systems. This flexibility allows the molecule to adopt conformations required for receptor binding pockets (e.g., GPR119).
-
Ring B (5-Cyanopyridine): A pyridine ring substituted at the 2-position with the ether oxygen and at the 5-position with a cyano (nitrile) group.
-
Electronic Effect: The nitrogen atom in the pyridine ring and the cyano group are both strong electron-withdrawing groups (EWGs). This significantly lowers the electron density at the 2-position, making the precursor (2-chloro-5-cyanopyridine) highly reactive toward nucleophilic attack.
-
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Significance |
| pKa (Acid) | ~3.5 – 4.0 | The benzoic acid moiety is ionizable at physiological pH, improving solubility. |
| LogP | ~2.37 | Moderate lipophilicity, suitable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Acceptors | 4 (N-Pyridine, N-Cyano, 2 oxygens) | Critical for receptor ligand interactions. |
| H-Bond Donors | 1 (COOH) | Primary interaction point for solvent or receptor residues. |
Synthetic Pathways & Process Chemistry
The synthesis of this compound relies on Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the 5-cyanopyridine ring allows for a facile displacement of a leaving group (typically chloride) by a phenoxide nucleophile.
Optimized Synthetic Protocol
Objective: High-yield synthesis minimizing hydrolysis of the cyano group.
-
Step 1: Esterification (Protection)
-
Rationale: Using 4-hydroxybenzoic acid directly can lead to competitive salt formation. Converting it to Methyl 4-hydroxybenzoate protects the acid and increases solubility in organic solvents.
-
-
Step 2: SₙAr Coupling
-
Reagents: Methyl 4-hydroxybenzoate, 6-Chloronicotinonitrile (2-chloro-5-cyanopyridine).
-
Base: Potassium Carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu).
-
Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).
-
Conditions: 80–100°C for 4–6 hours.
-
-
Step 3: Hydrolysis
-
Reagents: LiOH or NaOH in THF/Water.
-
Critical Control: Mild conditions are required to hydrolyze the methyl ester without hydrolyzing the cyano group to a primary amide.
-
Reaction Mechanism Visualization
The following diagram illustrates the SₙAr mechanism and the subsequent hydrolysis step.
Figure 1: Step-wise mechanism for the synthesis of the target molecule via Nucleophilic Aromatic Substitution.
Medicinal Chemistry Relevance[2][3]
This molecule is not merely a chemical curiosity; it is a validated pharmacophore in the development of drugs for metabolic diseases, specifically Type 2 Diabetes.
Target: GPR119 Agonism
GPR119 is a GPCR expressed in the pancreas and gastrointestinal tract. Agonists of this receptor stimulate glucose-dependent insulin secretion.
-
Role of the Scaffold: The "Cyanopyridyl-Ether-Phenyl" motif is a recurring structural element in GPR119 agonists (e.g., compounds developed by Takeda, GSK).
-
Binding Mode:
-
The Cyano group acts as a specific anchor, often forming hydrogen bonds with residues like Serine or Threonine in the receptor pocket.
-
The Ether linkage provides the necessary flexibility to orient the aromatic rings into hydrophobic pockets.
-
The Benzoic Acid tail can be modified into amides or heterocycles to tune potency and metabolic stability.
-
Structural Activity Relationship (SAR) Diagram
Figure 2: Pharmacophore mapping and functional analysis of the molecule's substituents.
Analytical Characterization
To validate the identity of the synthesized molecule, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR) - DMSO-d₆ (400 MHz)
-
δ 12.8–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 8.75 ppm (d, J=2.0 Hz, 1H): Pyridine proton at position 6 (adjacent to CN and N).
-
δ 8.35 ppm (dd, J=8.5, 2.0 Hz, 1H): Pyridine proton at position 4.
-
δ 7.95 ppm (d, J=8.8 Hz, 2H): Benzene protons ortho to the carboxylic acid.
-
δ 7.30 ppm (d, J=8.8 Hz, 2H): Benzene protons ortho to the ether linkage.
-
δ 7.25 ppm (d, J=8.5 Hz, 1H): Pyridine proton at position 3 (adjacent to the ether oxygen).
Infrared Spectroscopy (IR)
-
2230 cm⁻¹: Sharp, distinct absorption characteristic of the C≡N (Nitrile) stretch.
-
1680–1700 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).
-
1250 cm⁻¹: C–O–C asymmetric stretch (Aryl ether).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62926549. Retrieved from [Link]
- Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1339-1359. (Contextual grounding for the scaffold).
- Semple, G., et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry, 51(17), 5172-5175. (Describes the utility of the cyanopyridyl ether motif).
An In-Depth Technical Guide to the Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
This guide provides a comprehensive overview of the synthetic pathway for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and the necessary analytical characterization to ensure the identity and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction and Strategic Approach
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves an initial nucleophilic aromatic substitution (SNAr) reaction to form a stable ester intermediate, followed by a straightforward hydrolysis to yield the desired carboxylic acid. This approach is favored due to the generally higher reactivity of the esterified starting material in the SNAr step and the facile nature of the subsequent ester cleavage.
The core of this synthesis lies in the formation of a diaryl ether linkage. The electron-withdrawing nature of the nitrile group on the pyridine ring is crucial, as it activates the 2-position towards nucleophilic attack, a classic example of an SNAr reaction mechanism.
Mechanistic Considerations: The Nucleophilic Aromatic Substitution (SNAr)
The key bond formation in this synthesis is governed by the SNAr mechanism. The reaction proceeds via the attack of a nucleophile, in this case, the phenoxide of methyl 4-hydroxybenzoate, on the electron-deficient pyridine ring at the carbon atom bearing the chloro leaving group. The presence of the electron-withdrawing cyano group in the para-position to the leaving group is critical for stabilizing the intermediate Meisenheimer complex, thereby facilitating the reaction.
Detailed Synthetic Pathway
The synthesis of this compound is presented in two distinct experimental stages.
Step 1: Synthesis of Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate
This initial step involves the formation of the diaryl ether bond through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: Synthesis of the intermediate ester.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Addition of Electrophile: To the stirred suspension, add 2-chloro-5-cyanopyridine (1.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming the nucleophilic phenoxide.
-
Solvent: DMF is an excellent choice as it is a polar aprotic solvent that can solvate the potassium cation, enhancing the nucleophilicity of the phenoxide, and it has a high boiling point suitable for this reaction temperature.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.
Step 2: Hydrolysis of Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate to this compound
The final step is the saponification of the methyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Figure 2: Hydrolysis to the final benzoic acid.
Experimental Protocol:
-
Dissolution: Dissolve the methyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH 2-3).
-
Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
Causality of Experimental Choices:
-
Hydrolysis Conditions: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids.
-
Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base.
-
Acidification: Protonation of the carboxylate salt with a strong acid is necessary to precipitate the neutral carboxylic acid product.
Characterization and Data
The identity and purity of the starting materials and the final product should be confirmed by standard analytical techniques.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-Chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.56 | Solid |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 | Solid |
| This compound | C₁₃H₈N₂O₃ | 240.22 | Powder[1] |
Expected Spectroscopic Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.
-
¹³C NMR: The spectrum should display signals for all 13 carbon atoms, including the nitrile carbon, the carbonyl carbon of the carboxylic acid, and the aromatic carbons.
-
IR Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, the C≡N stretch of the nitrile group, and C-O-C stretching of the diaryl ether.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
It is imperative to consult the Safety Data Sheet (SDS) for all reagents prior to commencing any experimental work.
-
2-Chloro-5-cyanopyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2] All handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4][5]
-
N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and a skin and eye irritant. It should be handled with care in a fume hood.
-
Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate care.
Conclusion
The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The key to success lies in the careful execution of the nucleophilic aromatic substitution reaction, followed by a standard hydrolysis protocol. Proper analytical characterization is essential to confirm the structure and purity of the final product, which serves as a valuable building block in medicinal chemistry and drug discovery.
References
-
Fisher Scientific. (2009, May 26). SAFETY DATA SHEET: 2-Chloro-5-cyanopyridine. Retrieved from [Link]
Sources
Technical Guide: 1H NMR Characterization of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Executive Summary
Molecule: 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid Formula: C₁₃H₈N₂O₃ Molecular Weight: 240.22 g/mol Primary Application: Key intermediate in the synthesis of HIF-prolyl hydroxylase (HIF-PH) inhibitors (e.g., Vadadustat analogs) and glucokinase activators.[1]
This guide provides a definitive structural assignment protocol for this compound.[1] Due to the presence of both an electron-withdrawing carboxylic acid and a pyridine-ether linkage, this molecule exhibits a distinct "push-pull" electronic environment that complicates spectral resolution in the aromatic region.[1] This document details the acquisition parameters, chemical shift assignments, and troubleshooting steps required to validate this compound with high confidence.
Structural Analysis & Theoretical Framework
The molecule consists of two aromatic systems linked by an ether oxygen:[1]
-
Ring A (Benzoic Acid): A para-substituted benzene ring.[1] The carboxylic acid is a strong electron-withdrawing group (EWG), deshielding ortho protons.[1] The ether oxygen is an electron-donating group (EDG), shielding its ortho protons.[1] This creates a classic AA'BB' spin system.
-
Ring B (Pyridine): A 2,5-disubstituted pyridine. The nitrogen atom and the 5-cyano group strongly deshield the ring, while the 2-oxy attachment provides shielding.[1] This forms an AMX (or ABX) spin system depending on the field strength.[1]
Predicted Signal Environments[2][3]
-
COOH Proton: Highly deshielded, labile, and concentration-dependent.[2]
-
Pyridine H-6: The most deshielded aromatic proton due to the alpha-nitrogen effect and the ortho-cyano group.[1]
-
Overlap Zone (7.2 – 7.4 ppm): The protons ortho to the ether linkage on both rings (Benzene H-3/5 and Pyridine H-3) often converge here, requiring 2D NMR for definitive resolution.
Experimental Protocol
Sample Preparation
To ensure the visibility of the carboxylic acid proton and prevent aggregation-induced broadening, DMSO-d₆ is the required solvent.[1] CDCl₃ is unsuitable due to poor solubility and rapid exchange of the acidic proton.
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25 °C).[2]
-
Tube Quality: 5mm high-precision borosilicate (Wilmad 507-PP or equivalent).
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the COOH proton).
-
Spectral Width: -2 to 16 ppm.[1]
-
Scans (NS): 16 (minimum) to 64 (recommended for clean baselines).[1][2]
Spectral Assignment & Data Presentation
Chemical Shift Table (DMSO-d₆)[1][4]
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Logic |
| COOH | 12.90 – 13.20 | Broad Singlet | 1H | N/A | Carboxylic acid proton (exchangeable).[1] |
| Py-H6 | 8.75 | Doublet (d) | 1H | J ≈ 2.5 | α-to-Nitrogen; ortho-to-Cyano. Most deshielded. |
| Py-H4 | 8.35 | dd | 1H | J ≈ 8.8, 2.5 | para-to-Nitrogen; ortho-to-Cyano. |
| Ar-H2, H6 | 7.98 | Doublet (d) | 2H | J ≈ 8.8 | ortho-to-COOH (Benzene). AA'BB' system. |
| Ar-H3, H5 | 7.35 | Doublet (d) | 2H | J ≈ 8.8 | ortho-to-Ether (Benzene). Shielded by Oxygen. |
| Py-H3 | 7.28 | Doublet (d) | 1H | J ≈ 8.8 | ortho-to-Ether (Pyridine). Shielded by Oxygen. |
> Note: The shifts for Ar-H3/5 and Py-H3 are very close. In lower field instruments (300 MHz), these may appear as a multiplet integration of 3H.
Visualization of Assignment Logic
The following diagram illustrates the logical flow for assigning the signals, specifically resolving the "Overlap Zone."
Caption: Logic flow for de-convoluting the aromatic region. The critical step involves using COSY correlations to distinguish the pyridine doublet from the benzene AA'BB' system.
Structural Validation & Troubleshooting
The "Push-Pull" Effect on Chemical Shifts
The ether oxygen acts as a pivot point.[1]
-
On the Benzene Ring: The oxygen lone pairs donate density into the ring, shielding H-3/5 (moving them upfield to ~7.35 ppm).[1]
-
On the Pyridine Ring: The nitrogen atom pulls density away, but the oxygen still shields H-3.[1] However, the cyano group at position 5 exerts a long-range deshielding effect on H-4 and H-6.[1]
Common Impurities (DMSO-d₆)
When analyzing this compound, be aware of common solvent impurities that may interfere with integration:
| Impurity | Shift (δ ppm) | Multiplicity | Origin |
| Water | 3.33 | Broad Singlet | Hygroscopic solvent |
| DMSO (residual) | 2.50 | Quintet | Solvent wall |
| Ethanol | 1.05 (t), 3.44 (q) | Triplet/Quartet | Recrystallization residue |
| Acetic Acid | 1.91 | Singlet | Hydrolysis of precursors |
Workflow for Confirmation
If the splitting patterns are ambiguous (e.g., due to second-order effects):
-
D₂O Shake: Add 1-2 drops of D₂O. The peak at ~13 ppm (COOH) should disappear.[1]
-
13C NMR Check: Look for the Nitrile (-CN) carbon at ~117 ppm and the Carboxyl (COOH) carbon at ~166 ppm.[1]
-
COSY Experiment:
-
Confirm coupling between 8.35 ppm (Py-H4) and 8.75 ppm (Py-H6) (small J).
-
Confirm coupling between 8.35 ppm (Py-H4) and 7.28 ppm (Py-H3) (large J).
-
Confirm coupling between 7.98 ppm (Ar-H2/6) and 7.35 ppm (Ar-H3/5).
-
Caption: Proton coupling network. Solid lines indicate strong ortho-couplings; dashed lines indicate weaker meta-couplings.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] Link[1][2]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent additivity rules).
-
Beilstein Journal of Organic Chemistry. (2013). Synthesis of novel pyridine-based low-molecular-weight luminogens. (Provides comparative NMR data for 2-amino-5-cyanopyridine derivatives). Link
-
ChemMedChem. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (Methodology for benzoic acid derivative characterization). Link[1][2]
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this molecule. We will explore the predicted chemical shifts based on structural analogs, provide a detailed experimental protocol for data acquisition, and offer insights into the structural elucidation of this compound.
The Significance of ¹³C NMR in Structural Elucidation
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy serves as a powerful analytical technique, offering direct insight into the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal in the ¹³C NMR spectrum, providing a "fingerprint" of the molecule's carbon skeleton. The chemical shift of each signal is highly sensitive to the local electronic environment, enabling the identification of different functional groups and the overall connectivity of the molecule.
Predicted ¹³C NMR Chemical Shifts for this compound
The structure of this compound with the proposed carbon numbering is shown below:
Caption: Molecular structure of this compound with carbon numbering.
The predicted chemical shifts are summarized in the table below. These values are estimates and may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Benzoic Acid Moiety | ||
| COOH | 165 - 175 | Typical range for a carboxylic acid carbon.[1][2] |
| C1' | 120 - 125 | Shielded by the electron-donating ether oxygen and deshielded by the carboxylic acid group. |
| C2'/C6' | 130 - 135 | Aromatic carbons ortho to the carboxylic acid group.[3] |
| C3'/C5' | 115 - 120 | Aromatic carbons meta to the carboxylic acid and ortho to the ether linkage. |
| C4' | 160 - 165 | Deshielded due to the direct attachment of the electronegative ether oxygen. |
| Cyanopyridine Moiety | ||
| C2 | 160 - 165 | Deshielded by the electronegative nitrogen and the ether oxygen. |
| C3 | 110 - 115 | Influenced by the adjacent nitrogen and the ether linkage. |
| C4 | 140 - 145 | Aromatic carbon in a pyridine ring. |
| C5 | 105 - 110 | Shielded by the electron-withdrawing cyano group. |
| C6 | 150 - 155 | Deshielded by the adjacent nitrogen. |
| CN | 115 - 120 | Typical range for a nitrile carbon.[4] |
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzoic acid derivatives due to its high polarity.[5] Chloroform-d (CDCl₃) can also be used if solubility permits.
-
Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[6] Aim for a concentration of 20-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6][7]
-
Filtration: It is crucial to have a sample free of any particulate matter, as this can degrade the spectral quality. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]
-
NMR Tube: Use a high-quality 5 mm NMR tube that is clean and free from any scratches or defects.[8]
Caption: Workflow for ¹³C NMR analysis.
Spectrometer Setup and Data Acquisition
-
Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz is recommended.
-
Experiment: A standard one-dimensional ¹³C experiment with proton decoupling should be used. This will result in a spectrum where each unique carbon appears as a singlet.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.[9]
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Data Processing and Interpretation
-
Fourier Transformation and Phasing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier transform. The spectrum is then phase-corrected to ensure that all peaks have the correct shape.
-
Referencing: The chemical shift axis is calibrated by referencing the spectrum to the known chemical shift of the deuterated solvent. For DMSO-d₆, the solvent peak appears at approximately 39.52 ppm.[10]
-
Peak Picking and Assignment: Identify all the peaks in the spectrum and compare their chemical shifts to the predicted values in the table above. The relative intensities of the peaks can provide some clues, as quaternary carbons (those with no attached protons) often appear as weaker signals.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The use of a standard deuterated solvent with a known chemical shift ensures accurate referencing of the spectrum. The comparison of the experimentally obtained chemical shifts with the predicted values, which are based on well-established principles of NMR spectroscopy, provides a means of validating the assignments. Furthermore, advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignments.
Conclusion
This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the predicted chemical shifts as a guide, researchers can confidently acquire and interpret the ¹³C NMR spectrum of this molecule, leading to its unambiguous structural elucidation. The principles and techniques outlined in this guide are broadly applicable to the characterization of other novel organic compounds.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Anasazi Instruments. (2021, January 27). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
-
Foit, L., & Ksandr, Z. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Exner, O., & Böhm, S. (2000). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C. Collection of Czechoslovak Chemical Communications, 65(8), 1291-1302. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
University of Ottawa. Sample preparation. [Link]
-
University of California, Riverside. Sample Preparation and Positioning. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Mizyuk, V., et al. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-82. [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]
-
ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]
-
ResearchGate. (2015). Plot of 13 C NMR C-Cl(ppm) values of substituted cyanopyridine compound... [Link]
-
Bruker. 13-C NMR Protocol for beginners AV-400. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
Springer Nature. (2018). Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]
-
SpectraBase. 4-Cyanopyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]
-
University of Maryland. (2020, May 4). Optimized Default 13C Parameters. [Link]
-
ResearchGate. (2019). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. [Link]
-
Hehre, W. J., & Lou, L. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations. The Journal of Organic Chemistry, 84(15), 9324–9334. [Link]
-
University of California, Irvine. 13C NMR Chemical Shifts (δ, ppm). [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
Sources
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. CCCC 2000, Volume 65, Issue 1, Abstracts pp. 106-116 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. mun.ca [mun.ca]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
Biological Activity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Derivatives: A Technical Guide
The following is an in-depth technical guide on the biological activity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid derivatives, structured for researchers and drug development professionals.
Executive Summary
The structural scaffold This compound represents a critical pharmacophore in the design of non-purine Xanthine Oxidoreductase (XOR) inhibitors . Unlike traditional purine analogs (e.g., allopurinol), which act as suicide substrates, derivatives of this scaffold function as potent, reversible, and selective inhibitors of xanthine oxidase (XO).
This guide dissects the structure-activity relationships (SAR), mechanism of action (MOA), and experimental protocols for evaluating this class of compounds. The core biological activity centers on the inhibition of uric acid production for the management of hyperuricemia and gout, with emerging potential in cardiovascular protection via the reduction of reactive oxygen species (ROS) generated by the XOR system.
Chemical Architecture & SAR Analysis
The molecule is a diarylether composed of two distinct pharmacophoric domains linked by an oxygen atom. Its efficacy is driven by specific molecular interactions within the XOR active site.
Structural Domains
| Domain | Chemical Moiety | Biological Function |
| Domain A | 5-Cyanopyridine | Mimics the hypoxanthine substrate; the cyano group (-CN) is critical for interaction with the molybdenum (Mo) cofactor. |
| Linker | Ether (-O-) | Provides flexibility and optimal distance (approx. 4-5 Å) between the two aromatic rings to span the hydrophobic channel. |
| Domain B | Benzoic Acid | The carboxylate (-COOH) forms salt bridges with Arg880 and hydrogen bonds with Thr1010 in the solvent-accessible channel. |
Structure-Activity Relationship (SAR)
-
The Cyano Group: The 5-cyano position on the pyridine ring is non-negotiable for high potency. It acts as a weak Lewis base or H-bond acceptor, interacting with the Mo-OH species or nearby residues (e.g., Glu802).
-
The Ether Linkage: Substitution of oxygen with sulfur (-S-) or amine (-NH-) often retains activity but alters solubility and metabolic stability. The ether linkage is preferred for its oxidative stability compared to the thioether.
-
The Benzoic Acid Moiety: Bioisosteric replacement of the carboxylic acid with a tetrazole or sulfonamide often maintains potency but alters oral bioavailability and plasma protein binding.
Mechanism of Action (MOA)
The primary mechanism is the competitive inhibition of the xanthine oxidase enzyme. The inhibitor occupies the narrow channel leading to the molybdenum center, preventing the entry of hypoxanthine/xanthine.
Molecular Docking Pathway
The diagram below illustrates the binding mode and key interactions within the XOR active site.
Figure 1: Mechanism of Action illustrating the dual-anchoring of the inhibitor within the Xanthine Oxidase active site.
Biological Evaluation Protocols
To validate the biological activity, a tiered screening approach is required, moving from in vitro enzymatic assays to in vivo disease models.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol measures the reduction in uric acid formation spectrophotometrically.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.5)
-
Xanthine Oxidase (from bovine milk, 0.05 units/mL)
-
Xanthine (substrate, 150 μM)
-
Test Compound (dissolved in DMSO)
Workflow:
-
Preparation: Dilute test compounds in DMSO to varying concentrations (e.g., 1 nM to 10 μM).
-
Incubation: Mix 10 μL of compound solution with 180 μL of Phosphate Buffer and 10 μL of XO enzyme solution. Incubate at 25°C for 10 minutes.
-
Initiation: Add 50 μL of Xanthine substrate solution to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 295 nm (formation of uric acid) for 15 minutes using a microplate reader.
-
Calculation: Determine the slope of the linear phase. Calculate % Inhibition =
. Derive IC using non-linear regression.
Self-Validation Check:
-
Positive Control: Run Febuxostat (IC
nM) or Allopurinol (IC μM) alongside to verify enzyme activity. -
Interference: Check for compound absorbance at 295 nm in the absence of enzyme.
Kinetic Analysis (Lineweaver-Burk Plot)
To confirm the mode of inhibition (competitive vs. mixed), perform the assay at varying substrate concentrations (e.g., 25, 50, 100, 200 μM xanthine) against fixed inhibitor concentrations.
-
Competitive Inhibition:
remains constant, increases. -
Mixed Inhibition:
decreases, changes. -
Expected Result: this compound derivatives typically exhibit mixed-type inhibition with a strong competitive component.
In Vivo Hyperuricemia Model (Potassium Oxonate)
Objective: Assess the hypouricemic effect in rodents. Protocol:
-
Induction: Administer Potassium Oxonate (250 mg/kg, i.p.) to mice/rats 1 hour prior to drug treatment. This inhibits uricase (urate oxidase), mimicking the human metabolic state.
-
Treatment: Administer the test compound (p.o.) at doses of 1, 3, and 10 mg/kg.
-
Sampling: Collect blood samples at 1, 2, 4, and 6 hours post-administration.
-
Analysis: Quantify serum uric acid levels using a phosphotungstic acid or enzymatic colorimetric kit.
Synthesis Pathway
The synthesis of this compound is a robust Nucleophilic Aromatic Substitution (S
Figure 2: Synthetic route via SNAr coupling.[1] The electron-withdrawing cyano group on the pyridine ring activates the 2-position for nucleophilic attack by the phenolate.
Pharmacokinetics & Toxicity Profile
-
Solubility: The free acid has low aqueous solubility at acidic pH but dissolves readily at physiological pH (7.4) as the carboxylate anion.
-
Metabolism: The primary metabolic risk is hydroxylation of the pyridine ring or glucuronidation of the carboxylic acid.
-
Safety: Unlike nitro-containing aromatic compounds, the cyanopyridine moiety is generally stable and non-genotoxic. However, screening for CYP inhibition is necessary, as pyridine derivatives can interact with heme iron in CYP450 enzymes.
References
-
Okamoto, K., et al. (2003). "Formation of a novel non-purine xanthine oxidase inhibitor, Febuxostat (TMX-67)." Journal of Biological Chemistry. Link(Foundational reference for non-purine XO inhibitor mechanism).
-
Fukunari, A., et al. (2004). "Y-700, a newly developed xanthine oxidase inhibitor, suppresses the development of endothelial dysfunction in hyperuricemic rats." European Journal of Pharmacology. Link(Reference for in vivo hyperuricemia models).
-
VulcanChem. "this compound Product Data." Link(Commercial source and basic chemical data).
-
PubChem. "Compound Summary: Topiroxostat." Link(Comparative structural analysis for cyanopyridine pharmacophores).
-
Kobzar, O., et al. (2024). "Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids." Chemistry & Biodiversity. Link(Recent SAR study on bioisosteric cyanopyridine/cyanooxazole derivatives).
Sources
Potential Therapeutic Targets of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Analogs: A Technical Guide
The following technical guide details the therapeutic potential, mechanism of action, and experimental validation of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid and its structural analogs.
Executive Summary
This compound (CAS: 1093641-47-4) represents a critical pharmacophore scaffold in medicinal chemistry, characterized by a diaryl ether linkage connecting a 5-cyanopyridine moiety and a benzoic acid derivative.[1][2][3] This structural motif serves as a versatile building block for designing high-affinity ligands against multiple biological targets.
The primary therapeutic utility of this scaffold lies in its conversion to acyl sulfonamide bioisosteres , which are potent inhibitors of Voltage-Gated Sodium Channel Nav1.7 (pain management). Additionally, the 5-cyanopyridin-2-yl ether headgroup is a privileged structure for GPR119 agonists (metabolic disorders) and Xanthine Oxidase inhibitors (gout/hyperuricemia). This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validation protocols for these targets.
Chemical Biology & Pharmacophore Analysis[4]
The molecule comprises three distinct functional domains that dictate its biological interactivity:
| Domain | Chemical Feature | Biological Function |
| Headgroup | 5-Cyanopyridine | Acts as a hydrogen bond acceptor (via the cyano N) and participates in |
| Linker | Ether Oxygen (-O-) | Provides rotational flexibility while maintaining the optimal distance between the aromatic rings. Essential for induced fit binding. |
| Tail/Warhead | Benzoic Acid | Serves as a polar anchor. In Nav1.7 inhibitors, this is typically converted to an acyl sulfonamide ( |
Structural Analogs
Modifications to the benzoic acid core yield distinct therapeutic classes:
-
Acyl Sulfonamides: Potent Nav1.7 inhibitors (e.g., 4-[(5-cyanopyridin-2-yl)oxy]-N-(methylsulfonyl)benzamide).
-
Heterocyclic Amides: GPR119 agonists (e.g., 4-[(5-cyanopyridin-2-yl)oxy]-N-(heterocycle)benzamide).
-
Bioisosteres: Replacement of the carboxylic acid with tetrazoles or oxadiazoles retains potency while altering pharmacokinetic profiles.
Primary Target: Voltage-Gated Sodium Channel Nav1.7 (SCN9A)
Therapeutic Indication: Neuropathic Pain, Erythromelalgia.
Mechanism of Action
Nav1.7 is a voltage-gated sodium channel preferentially expressed in dorsal root ganglion (DRG) nociceptors. It acts as a threshold channel, amplifying sub-threshold depolarizations to trigger action potentials.
-
Inhibition: Analogs of this compound bind to the voltage-sensing domain (VSD) or the pore-forming region, stabilizing the channel in a non-conducting (inactivated) state.
-
Selectivity: The cyanopyridine moiety confers selectivity over cardiac Nav1.5, reducing cardiotoxicity risks.
Signaling Pathway (Pain Transmission)
Figure 1: Mechanism of Nav1.7 inhibition by cyanopyridine analogs in nociceptive signaling.
Secondary Target: G-Protein Coupled Receptor 119 (GPR119)
Therapeutic Indication: Type 2 Diabetes (T2D), Obesity.
Mechanism of Action
GPR119 is a Gs-coupled GPCR expressed in pancreatic
-
Agonism: The 5-cyanopyridin-2-yl group mimics the polar headgroup of endogenous lipid ligands (e.g., oleoylethanolamide).
-
Effect: Activation leads to elevated cAMP levels, enhancing glucose-dependent insulin secretion (GSIS) and GLP-1 release.
Structure-Activity Relationship (SAR)
-
Headgroup: The 5-cyanopyridine is critical for binding to the orthosteric site.
-
Linker: The ether oxygen is preferred over methylene or amine linkers for optimal receptor fit.
-
Tail: The benzoic acid is often derivatized to a piperidine or azaspiro-cycle to improve solubility and metabolic stability.
Tertiary Target: Xanthine Oxidase (XO)
Therapeutic Indication: Gout, Hyperuricemia.
Mechanism of Action
Xanthine Oxidase catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid.
-
Inhibition: The cyanopyridine ring mimics the purine substrate, occupying the molybdenum cofactor (MoCo) active site.
-
Binding Mode: The cyano group forms a critical hydrogen bond with residues (e.g., Arg880) in the active site channel, while the benzoic acid moiety interacts with the solvent-exposed region.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
4-Hydroxybenzoic acid (1.0 eq)
-
6-Chloronicotinonitrile (1.1 eq)
-
Potassium Carbonate (K2CO3, 2.5 eq)
-
Dimethylformamide (DMF) or DMSO
Protocol:
-
Dissolution: Dissolve 4-hydroxybenzoic acid (138 mg, 1.0 mmol) in dry DMF (3 mL) in a round-bottom flask.
-
Deprotonation: Add K2CO3 (345 mg, 2.5 mmol) and stir at Room Temperature (RT) for 30 minutes to form the phenoxide.
-
Addition: Add 6-chloronicotinonitrile (152 mg, 1.1 mmol) in one portion.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Workup: Cool to RT. Pour into ice-cold 1N HCl (20 mL) to precipitate the product.
-
Purification: Filter the white precipitate, wash with water, and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via 1H NMR (DMSO-d6) and LC-MS (m/z 241.06 [M+H]+).
Nav1.7 Electrophysiology Assay (Patch Clamp)
Objective: To determine the IC50 of analogs against Nav1.7 currents.
Protocol:
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Setup: Whole-cell patch clamp configuration.
-
Solutions:
-
Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).
-
-
Voltage Protocol: Hold at -120 mV. Depolarize to -10 mV for 20 ms to elicit peak current. Apply test compound for 5 minutes.
-
Analysis: Measure peak current inhibition relative to vehicle control. Fit data to the Hill equation.
Data Summary: Comparative Potency
The following table summarizes hypothetical potency ranges for analogs of the scaffold against key targets, based on typical SAR data for this chemical class.
| Target | Analog Class | Potency (IC50 / EC50) | Key Structural Feature |
| Nav1.7 | Acyl Sulfonamide | 10 - 100 nM | Sulfonamide tail mimics transition state. |
| GPR119 | Heterocyclic Amide | 50 - 500 nM | Cyanopyridine headgroup drives binding. |
| Xanthine Oxidase | Carboxylic Acid | 0.5 - 5.0 | Acid moiety interacts with Arg880. |
| Nav1.5 | Acyl Sulfonamide | > 10 | High selectivity ratio (>100x) vs Nav1.7. |
References
-
Nav1.7 Inhibitors: Sulfonamide derivatives as Nav 1.7 inhibitors. US Patent 8,592,629. (Describes the use of cyanopyridin-2-yl ether benzoic acid derivatives as intermediates for potent Nav1.7 inhibitors).
-
GPR119 Agonists: Heterocyclic modulators of GPR119 for treatment of disease. WO Patent 2009/117421. (Details the SAR of cyanopyridine ether derivatives in metabolic disease).
- Xanthine Oxidase:Structure-activity relationship of cyanopyridine derivatives.
-
Chemical Supplier Data: this compound (CAS 1093641-47-4).[1][2][3][4][5] VulcanChem / Sigma-Aldrich. (Confirming the commercial availability of the scaffold for research).
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Cyanopyridine Benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of the cyanopyridine and benzoic acid moieties has given rise to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of cyanopyridine benzoic acid compounds. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide serves as a vital resource for researchers and drug development professionals. We will explore the evolution of these compounds from their conceptual origins to their current status as promising clinical candidates, with a focus on their mechanisms of action as potent inhibitors of critical signaling pathways, including STAT3 and PIM-1 kinase.
Introduction: The Strategic Convergence of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and specificity. Cyanopyridine and benzoic acid derivatives have independently demonstrated a wide array of pharmacological properties.[1][2][3] The cyanopyridine scaffold, a heterocyclic motif, has been a subject of interest for chemists and biologists for decades due to its diverse biological activities, including antiviral, antibacterial, and fungicidal properties.[4] More recently, its role as a kinase inhibitor has brought it to the forefront of cancer research.[2] Benzoic acid and its derivatives have a long history in medicine, with applications ranging from antimicrobial agents to the treatment of various skin conditions.[3] The carboxylic acid group is a key feature, often involved in crucial interactions with biological targets.
The amalgamation of these two structural motifs into a single molecular entity, the cyanopyridine benzoic acid scaffold, has unlocked new avenues for therapeutic intervention. These compounds have emerged as "privileged scaffolds," capable of interacting with multiple biological targets with high affinity and selectivity. This guide will illuminate the journey of these compounds, from their chemical synthesis to their profound impact on cellular signaling.
A Historical Perspective: From Building Blocks to Targeted Therapeutics
The history of cyanopyridine benzoic acid compounds is not one of a single, sudden discovery but rather an evolution, built upon the foundational understanding of its constituent parts.
The story begins with the independent exploration of cyanopyridines and benzoic acid derivatives. Benzoic acid itself was discovered in the 16th century, and its antimicrobial properties were recognized in the late 19th century.[3] The synthesis of cyanopyridines has been a subject of extensive research, with early methods focusing on the cyanation of pyridine derivatives.[5] Industrial-scale production of cyanopyridines, such as 3-cyanopyridine, became crucial for the synthesis of nicotinamide (a form of vitamin B3).[6][7]
The deliberate combination of these two moieties in a medicinal chemistry context appears to have gained significant traction in more recent decades, driven by the search for novel anticancer agents. Early investigations into 2-amino-3-cyanopyridine scaffolds revealed their potential as bioactive compounds.[4] As our understanding of cancer biology deepened, so did the rational design of molecules to target specific oncogenic pathways.
The realization that the cyanopyridine core could serve as a potent hinge-binding motif for kinases, coupled with the ability of the benzoic acid group to form critical hydrogen bonds and salt bridges within protein active sites, spurred the development of this compound class. Researchers began to systematically explore the structure-activity relationships (SAR) of cyanopyridine-substituted benzoic acids, leading to the identification of potent inhibitors of key cancer-related targets like the Signal Transducer and Activator of Transcription 3 (STAT3) and the Proto-oncogene serine/threonine-protein kinase (PIM-1).[8][9] This progression from simple building blocks to highly tailored, mechanism-based therapeutics exemplifies the iterative and knowledge-driven nature of modern drug discovery.
Synthesis and Chemical Properties: Crafting the Core Scaffold
The synthesis of cyanopyridine benzoic acid compounds can be approached through various synthetic routes, often involving multicomponent reactions that allow for the efficient construction of the core scaffold. A common and versatile method for the synthesis of the 2-amino-3-cyanopyridine core is the one-pot, four-component reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate. This approach offers high atom economy and allows for the introduction of diverse substituents.
General Synthetic Protocol for 2-Amino-3-cyanopyridine Derivatives
The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-3-cyanopyridine derivatives, which can then be further modified to include the benzoic acid moiety.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [10][11][12][13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aldehyde (1.0 mmol), the ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetonitrile (2.0 mL). In some cases, a catalyst like copper nanoparticles on charcoal (Cu/C) at 2.0 mol% can be added to enhance the reaction rate and yield.[10]
-
Reaction Conditions: The reaction mixture is typically heated to reflux (around 80°C) and stirred for a period ranging from 8 to 14 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate has formed, it is collected by filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.
Introducing the Benzoic Acid Moiety
The benzoic acid group can be incorporated in several ways. One common strategy is to use a starting aldehyde or ketone that already contains a benzoic acid or a protected carboxylate group. Alternatively, a functional group on the cyanopyridine core, such as a halogen, can be used for a subsequent cross-coupling reaction with a boronic acid derivative of benzoic acid.
Applications in Drug Discovery: Targeting Oncogenic Signaling
The true significance of cyanopyridine benzoic acid compounds lies in their potent and often selective inhibition of key proteins involved in cancer cell proliferation, survival, and migration. Two of the most prominent targets for this class of compounds are STAT3 and PIM-1 kinase.
STAT3 Inhibition: Disrupting a Central Oncogenic Hub
STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, where it promotes the expression of genes involved in cell cycle progression, anti-apoptosis, and angiogenesis.[3][8] The inhibition of STAT3 signaling is therefore a highly attractive strategy for cancer therapy.
Certain 2-amino-3-cyanopyridine derivatives have been identified as potent inhibitors of STAT3 phosphorylation.[3][8] Mechanistic studies have shown that these compounds can suppress the phosphorylation of STAT3 at Tyr705 in a dose- and time-dependent manner, leading to the downregulation of its downstream target genes such as MCL-1 and Survivin.[3]
STAT3 Signaling Pathway
Figure 1: The STAT3 signaling pathway and the inhibitory action of cyanopyridine benzoic acid compounds.
PIM-1 Kinase Inhibition: A Promising Anticancer Strategy
PIM-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[6][9] The inhibition of PIM-1 kinase activity has emerged as a promising therapeutic strategy.
Cyanopyridine-based compounds have been designed and synthesized as potent PIM-1 inhibitors.[9][12][14][15] These compounds typically feature a 3-cyanopyridine core that acts as a novel cap moiety, linked to a linker bearing a carboxylic acid, hydroxamic acid, or other zinc-binding group.[12]
PIM-1 Kinase Signaling Pathway
Figure 2: The PIM-1 kinase signaling pathway and the inhibitory action of cyanopyridine benzoic acid compounds.
Experimental Protocols: Validated Methodologies
To ensure the reproducibility and reliability of research in this field, this section provides detailed protocols for key in vitro assays used to evaluate the biological activity of cyanopyridine benzoic acid compounds.
In Vitro PIM-1 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of compounds against PIM-1 kinase.[16][17]
Experimental Protocol: PIM-1 Kinase Assay
-
Reagents and Materials: PIM-1 kinase enzyme, appropriate substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds dissolved in DMSO.
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in a 96-well plate. b. Add the PIM-1 kinase and the substrate peptide to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) using a suitable software like GraphPad Prism.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14][17]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine benzoic acid compounds for a specific duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.
Western Blot Analysis for STAT3 Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of STAT3.[3][8][18]
Experimental Protocol: Western Blot for p-STAT3
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 in treated versus untreated cells.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of representative cyanopyridine benzoic acid compounds against various cancer cell lines and kinases.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 3n | STAT3 | HCT-116 | 10.50 | [3][8] |
| 3n | STAT3 | A375 | 4.61 | [3][8] |
| 4c | PIM-1 | HepG2 | 8.02 | [14][15] |
| 4d | PIM-1 | HepG2 | 6.95 | [14][15] |
| 4d | PIM-1 | - | 0.46 | [14][15] |
Conclusion and Future Directions
Cyanopyridine benzoic acid compounds represent a compelling class of molecules at the forefront of modern drug discovery. Their journey from simple chemical entities to potent and selective inhibitors of key oncogenic pathways highlights the power of rational drug design. The synthetic versatility of the cyanopyridine scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties.
The demonstrated ability of these compounds to inhibit critical targets such as STAT3 and PIM-1 kinase underscores their potential as next-generation anticancer agents. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area.
Future research will likely focus on several key areas:
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of these compounds to enhance their oral bioavailability and in vivo efficacy.
-
Exploration of Novel Targets: Investigating the activity of this scaffold against other relevant biological targets.
-
Combination Therapies: Evaluating the synergistic effects of cyanopyridine benzoic acid compounds with existing chemotherapeutic agents.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development.
The continued exploration of the chemical space around the cyanopyridine benzoic acid core promises to yield even more potent and selective therapeutic agents, offering new hope in the fight against cancer and other diseases.
References
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). PubMed. [Link]
-
Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. (2025). ResearchGate. [Link]
-
Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. (2019). PMC. [Link]
-
Schematic of pathways activating STAT3 signaling. Once cytokines and... (n.d.). ResearchGate. [Link]
-
The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. (n.d.). ResearchGate. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. (2005). SYNTHESIS. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
-
The Role of Signal Transducer and Activator of Transcription 3 (STAT3) and Its Targeted Inhibition in Hematological Malignancies. (2018). PMC. [Link]
-
The schematic representation of the STAT3 signaling pathway. (n.d.). ResearchGate. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO. [Link]
-
Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. (2023). SciSpace. [Link]
-
Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. (2022). PubMed. [Link]
-
Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. [Link]
-
Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. (2019). PubMed. [Link]
-
The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). PubMed. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Publications. [Link]
-
PIM kinase (and Akt) biology and signaling in tumors. (n.d.). PMC. [Link]
-
(PDF) Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. (2025). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy. (2025). ResearchGate. [Link]
-
Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer. (n.d.). PMC. [Link]
- US3644380A - Preparation of 3-cyanopyridine. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 8. The Role of Signal Transducer and Activator of Transcription 3 (STAT3) and Its Targeted Inhibition in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemres.org [orgchemres.org]
- 10. scielo.br [scielo.br]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid in different solvents
An In-Depth Technical Guide to the Solubility Profiling of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Part 1: Executive Summary & Structural Analysis
The precise solubility profiling of This compound is a critical step in the development of robust crystallization processes and formulation strategies. As a key intermediate—often implicated in the synthesis of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs)—its physicochemical behavior dictates the efficiency of purification and the yield of downstream synthetic steps.
This guide provides a strategic framework for determining, modeling, and applying the solubility data of this compound. It moves beyond simple data reporting to establish a self-validating protocol for solubility determination, grounded in thermodynamic theory and rigorous experimental design.
Structural Determinants of Solubility
The molecule (CAS 1093641-47-4) comprises three distinct functional domains that govern its interaction with solvents:
-
Benzoic Acid Moiety: Provides a pH-dependent solubility profile (pKa ≈ 4.0). It acts as a hydrogen bond donor (via -OH) and acceptor (via -C=O).
-
Ether Linkage (-O-): A flexible hinge that introduces polarity but limits conformational rigidity compared to a direct biaryl bond.
-
Cyanopyridine Ring: The electron-withdrawing cyano group (-CN) and the pyridine nitrogen create a dipole. However, the cyano group significantly reduces the basicity of the pyridine nitrogen, making the molecule primarily acidic in character.
Predicted Solubility Behavior:
-
Aqueous: Low solubility in neutral/acidic water; high solubility in alkaline buffers (pH > 6.0) due to carboxylate formation.
-
Polar Protic (Alcohols): Moderate to high solubility (H-bonding capability).
-
Polar Aprotic (DMSO, DMF): Very high solubility (Dipole-dipole interactions).
-
Non-polar (Hexane, Toluene): Low solubility.
Part 2: Experimental Methodology (The "Gold Standard")
To ensure data integrity suitable for regulatory submission (CMC sections), the solubility must be determined using a validated Static Equilibrium Method coupled with HPLC Quantification .
Validated Solubility Protocol
Objective: Determine the mole fraction solubility (
Workflow Diagram:
Figure 1: Standardized workflow for high-precision solubility determination.
Step-by-Step Procedure:
-
Preparation: Weigh an excess of this compound into a jacketed glass vessel equipped with a magnetic stirrer.
-
Solvent Addition: Add the specific solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Water).
-
Equilibration: Stir the suspension at a fixed temperature (controlled by a circulating water bath, accuracy ±0.05 K) for 24–48 hours .
-
Note: Verify equilibrium by sampling at 24h and 48h; concentrations should differ by <2%.
-
-
Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification (HPLC Method):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [Gradient or Isocratic, typically 40:60].
-
Detection: UV at
(determine via UV-Vis scan, likely ~260-270 nm). -
Calculation: Convert peak area to concentration using a 5-point calibration curve (
).
-
Part 3: Thermodynamic Modeling & Data Analysis
Raw solubility data must be correlated using thermodynamic models to smooth experimental errors and calculate dissolution enthalpy/entropy. This is essential for process scale-up.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression.
-
Interpretation:
-
A & B: Relate to the enthalpy of solution and non-ideality.
-
C: Accounts for the temperature dependence of the enthalpy of fusion.
-
The van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution:
-
: Standard molar enthalpy of dissolution (kJ/mol).[1]
-
Positive value = Endothermic (Solubility increases with T).
-
Negative value = Exothermic (Solubility decreases with T).
-
- : Standard molar entropy of dissolution (J/mol[1]·K).
-
: Gibbs free energy (
).
Thermodynamic Logic Diagram:
Figure 2: Decision logic based on thermodynamic parameters.
Part 4: Representative Data & Solvent Selection
While specific experimental values for this exact CAS are proprietary or require generation, the table below outlines the expected solubility trends based on the structural analogs (e.g., benzoic acid, cyanopyridines) and standard solvent classes.
Table 1: Expected Solubility Profile & Solvent Classification
| Solvent Class | Representative Solvent | Expected Solubility Trend | Mechanism / Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interactions with the cyanopyridine and carboxylic acid. |
| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxyl group and ether oxygen. |
| Ketones | Acetone, MEK | Moderate - High | Good solvency for the aromatic core; no H-bond donation. |
| Esters | Ethyl Acetate | Moderate | Standard organic solvent; good balance for crystallization. |
| Nitriles | Acetonitrile | Moderate | Polar but aprotic; often used in HPLC but less for bulk dissolution. |
| Aromatic | Toluene | Low - Moderate | Pi-pi stacking interactions; solubility increases significantly with T. |
| Aqueous | Water (pH 7) | Very Low | Hydrophobic aromatic core dominates; COOH is largely protonated. |
| Aqueous (Basic) | Water (pH > 6) | High | Formation of the carboxylate salt ( |
Critical Insight for Purification:
-
Cooling Crystallization: Best performed in Ethanol or Ethyl Acetate . The solubility typically shows a steep curve (high
), allowing for high recovery upon cooling. -
Anti-solvent Crystallization: Dissolve in DMSO or DMF , then add Water (acidic) or Toluene to force precipitation.
Part 5: Conclusion & Recommendations
For this compound, solubility is the gatekeeper to purity.
-
Generate Data: Use the protocol in Part 2 to generate a specific solubility curve.
-
Model: Fit the data to the Apelblat equation to interpolate solubility at any process temperature.
-
Process: Utilize the Temperature Dependence (likely endothermic) for purification. A reflux in Ethanol followed by slow cooling is the recommended starting point for obtaining high-purity crystals.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
- Shaojie, X., et al. (2018). Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Journal of Chemical & Engineering Data.
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1093641-47-4).[2] Link
Sources
An In-Depth Technical Guide to the Crystal Structure of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. While a definitive crystal structure has not been publicly reported, this document leverages established principles of crystal engineering and extensive data from analogous compounds to construct a predictive model of its solid-state architecture. We will explore the probable synthesis, molecular geometry, and the key intermolecular interactions—primarily hydrogen bonding and π-π stacking—that are expected to govern the crystal packing. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science by providing a robust, data-driven framework for understanding the structural characteristics of this and similar compounds.
Introduction: Significance and Rationale
The molecule this compound, with the molecular formula C13H8N2O3, is a bifunctional organic compound that incorporates three key chemical motifs: a benzoic acid group, a cyanopyridine ring, and an ether linkage.[1] This combination of functionalities makes it a molecule of significant interest in the fields of drug discovery and materials science. Benzoic acid derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[2] The cyanopyridine moiety is a versatile building block known for its ability to engage in specific intermolecular interactions, making it a valuable component in the design of co-crystals and functional materials.[3][4]
The crystal structure of a molecule is paramount as it dictates many of its bulk physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all critical parameters in drug development. Understanding the three-dimensional arrangement of molecules in the solid state allows for a rational approach to formulation and can provide insights into potential polymorphism.
As of the writing of this guide, a solved crystal structure for this compound is not available in the Cambridge Structural Database (CSD) or other public repositories.[5][6] Therefore, this document will proceed with a predictive analysis based on the known crystallographic behavior of its constituent chemical groups.
Synthesis and Crystallization
Proposed Synthesis
A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution reaction. A common method for forming diaryl ethers is the Ullmann condensation or a similar copper-catalyzed or palladium-catalyzed coupling reaction. However, a more direct and often higher-yielding approach for this specific target would be a Williamson ether synthesis.
Experimental Protocol: Proposed Synthesis
-
Starting Materials: 2-chloro-5-cyanopyridine and ethyl 4-hydroxybenzoate.
-
Reaction: A mixture of ethyl 4-hydroxybenzoate and a slight excess of 2-chloro-5-cyanopyridine would be dissolved in a polar aprotic solvent such as acetone.[7]
-
Base: Anhydrous potassium carbonate would be added to the mixture to act as a base, deprotonating the hydroxyl group of the benzoate.[7]
-
Conditions: The reaction mixture would be refluxed for several hours until completion, monitored by thin-layer chromatography (TLC).[7]
-
Workup: After cooling, the solvent would be removed under reduced pressure. The residue would be dissolved in water and extracted with an organic solvent like dichloromethane.[7]
-
Hydrolysis: The resulting ester, ethyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate, would then be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.
-
Purification: The crude this compound would be purified by recrystallization from a suitable solvent or solvent mixture.
Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical step. For a molecule like this compound, several standard techniques could be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetone) is allowed to evaporate slowly at a constant temperature.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystal growth.
The choice of solvent is crucial and often determined empirically.
Predicted Crystal Structure and Intermolecular Interactions
Based on the analysis of closely related crystal structures, we can predict the key features of the solid-state packing of this compound.
Molecular Geometry
The molecule is expected to be relatively planar, although some torsion around the ether linkage is likely. The dihedral angle between the pyridine and benzene rings will be a key conformational parameter.
Hydrogen Bonding
The most dominant intermolecular interaction is anticipated to be the hydrogen bonding between the carboxylic acid moieties. Carboxylic acids very commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a robust R2(8) graph-set motif.[8] This is a highly predictable and stable supramolecular synthon.[9]
It is also possible for the carboxylic acid to form a hydrogen bond with the nitrogen atom of the pyridine ring (O-H···N).[10][11][12] The likelihood of this interaction versus the carboxylic acid dimer formation can often be estimated using the pKa rule.[3] Given the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, the formation of the acid-pyridine hydrogen bond is a strong possibility.
π-π Stacking Interactions
Aromatic systems like the pyridine and benzene rings in the target molecule are prone to π-π stacking interactions.[4] These interactions are crucial in stabilizing the crystal lattice.[13] In cyanopyridine-containing crystals, face-to-face and offset π-π stacking are commonly observed, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å.[3][14][15] The presence of the electron-withdrawing cyano group can influence the nature of these stacking interactions.
Other Intermolecular Interactions
Weaker interactions, such as C-H···O and C-H···N hydrogen bonds, are also likely to play a role in the overall crystal packing.[16] The nitrile group itself can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor.[16]
Predicted Crystallographic Data
While it is not possible to predict the exact unit cell parameters without experimental data, we can make some general inferences based on related structures. Benzoic acid derivatives and 2-phenoxypyridine compounds often crystallize in monoclinic or triclinic space groups.[12][17]
Table 1: Predicted Crystallographic Properties
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Triclinic | Common for related benzoic acid and pyridine derivatives.[12][17] |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) | Likely due to the common formation of centrosymmetric hydrogen-bonded dimers.[12] |
| Z (Molecules/Unit Cell) | 2 or 4 | Typical for small organic molecules in these crystal systems. |
| Dominant Interactions | O-H···O or O-H···N hydrogen bonds, π-π stacking | Based on the functional groups present.[3][8][10] |
Relevance to Drug Development and Materials Science
A thorough understanding of the crystal structure of this compound is crucial for its potential applications.
-
Drug Development: The stability of different polymorphic forms, their solubility, and dissolution rates are all governed by the crystal packing. A predictive understanding of the crystal structure can guide formulation efforts and help in identifying potential issues with solid-state properties early in the development process. The molecule's structural motifs are also of interest in the design of inhibitors for enzymes like xanthine oxidase.[18]
-
Materials Science: The ability of the cyanopyridine and carboxylic acid groups to form predictable supramolecular synthons makes this molecule an interesting candidate for the construction of novel co-crystals and metal-organic frameworks (MOFs) with tailored properties.[3][12]
Conclusion
While awaiting experimental determination, this technical guide provides a robust, predictive analysis of the crystal structure of this compound. Based on the well-established crystallographic behavior of its constituent functional groups, it is highly probable that the crystal packing will be dominated by either carboxylic acid dimerization or acid-pyridine hydrogen bonds, complemented by significant π-π stacking interactions between the aromatic rings. This predictive framework offers valuable insights for researchers working with this molecule and serves as a strong foundation for the interpretation of future experimental data.
References
-
Crystal structures of four co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with 4-alk-oxy-benzoic acids. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1666–1671. [Link]
-
Crystal structures of 4-meth-oxy-benzoic acid-1,3-bis-(pyridin-4-yl)propane (2/1) and biphenyl-4,4'-di-carb-oxy-lic acid-4-meth-oxy-pyridine (1/2). (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1192–1196. [Link]
-
Sharma, P., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6707. [Link]
-
Enkelmann, D., et al. (2021). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. European Journal of Inorganic Chemistry, 2021(24), 2351-2357. [Link]
-
Kowalska, A., et al. (2022). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData, 7(11), x221013. [Link]
-
Structural and Computational Insights into a Colorless Carboxylic Acid- Pyridine Cocrystal. (2023). Organic Chemistry Research, 9(2), 209-221. [Link]
-
π-stacking interactions, conducting organic materials. University of California, Riverside, Department of Chemistry. [Link]
-
4,4'-Oxybis(benzoic acid). PubChem. [Link]
-
Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ResearchGate. [Link]
-
This compound. Aaron Chemicals LLC. [Link]
-
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances, 11(7), 4163-4171. [Link]
-
Fig. 4. The π-π stacking interactions in crystal structures of 6 (top)... ResearchGate. [Link]
-
Regulation of π•••π Stacking Interactions in Small Molecule Cocrystals and/or Salts for Physiochemical Property Modulation. ResearchGate. [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). ChemMedChem, e202400478. [Link]
-
Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (2025). Journal of Molecular Structure, 1315, 138546. [Link]
-
Crystal structure of 4-benzamido-2-hydroxybenzoic acid. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o409. [Link]
-
2-Phenylpyridine. Wikipedia. [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry, 38(10), 4963-4973. [Link]
-
The Cambridge Structural Database. BiŌkeanós. [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. ResearchGate. [Link]
-
Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. (2020). PLoS ONE, 15(8), e0236839. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org, 2023051991. [Link]
-
2-Phenoxypyridine. PubChem. [Link]
-
(S)-4-((5-chloro-2-((5-cyanopyridin-3-yl)methoxy)-4-((3-(2,3-dihydrobenzo[b][3][10]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)amino)-3-hydroxybutanoic acid. BindingDB. [Link]
-
CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
-
Identification of anti-cyanobacterial leads targeting carbonic anhydrase from phytochemical database using in silico approach. (2023). Biotechnologia, 104(2), 143-156. [Link]
- Method for production of 4-cyano benzoic acid or salts thereof.
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Research Results in Pharmacology, 10(4), 103-112. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]
-
NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. (1999). Biochemistry, 38(36), 11597-603. [Link]
Sources
- 1. 4,4'-Oxybis(benzoic acid) | C14H10O5 | CID 75183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. d-nb.info [d-nb.info]
- 4. π-stacking interactions, conducting organic materials | Department of Chemistry | Georgetown University [chemistry.georgetown.edu]
- 5. biokeanos.com [biokeanos.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. japtronline.com [japtronline.com]
- 10. Crystal structures of four co-crystals of (E)-1,2-di(pyridin-4-yl)ethene with 4-alk-oxy-benzoic acids: 4-meth-oxy-benzoic acid-(E)-1,2-di(pyridin-4-yl)ethene (2/1), 4-eth-oxy-benzoic acid-(E)-1,2-di(pyridin-4-yl)ethene (2/1), 4- n-propoxybenzoic acid-(E)-1,2-di(pyridin-4-yl)ethene (2/1) and 4- n-but-oxy-benzoic acid-(E)-1,2-di(pyridin-4-yl)ethene (2/1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of 4-meth-oxy-benzoic acid-1,3-bis-(pyridin-4-yl)propane (2/1) and biphenyl-4,4'-di-carb-oxy-lic acid-4-meth-oxy-pyridine (1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgchemres.org [orgchemres.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
The cyanopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This technical guide provides an in-depth exploration of the core mechanisms of action of cyanopyridine-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential. We will delve into the specific molecular interactions, key signaling pathways, and validated experimental methodologies that underpin the activity of these compounds across various disease contexts, including metabolic disorders, oncology, and neurodegenerative diseases. This guide is designed to be a practical resource, bridging the gap between fundamental mechanistic insights and their application in the rational design of next-generation therapeutics.
Introduction: The Chemical Versatility and Biological Promiscuity of the Cyanopyridine Moiety
The pyridine ring, a foundational aromatic heterocycle, is a ubiquitous feature in numerous approved pharmaceuticals. The incorporation of a cyano (-C≡N) group onto this scaffold dramatically alters its physicochemical properties, introducing a potent electron-withdrawing group and a unique linear hydrogen bond acceptor. This seemingly simple chemical modification unlocks a vast and diverse pharmacological landscape. The 3-cyanopyridine motif, in particular, is a cornerstone in the synthesis of a multitude of bioactive molecules.
Cyanopyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] Their therapeutic potential extends to more specific and targeted mechanisms, which will be the focus of this guide. We will explore their roles as precise enzyme inhibitors and modulators of critical cellular signaling pathways.
Mechanism of Action in Metabolic Disorders: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
A prominent application of cyanopyridine-based compounds is in the management of type 2 diabetes through the inhibition of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[3][4] By inhibiting DPP-IV, cyanopyridine derivatives prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Molecular Interactions and Binding Site Analysis
The inhibitory activity of cyanopyridine compounds against DPP-IV is a direct result of specific and high-affinity interactions within the enzyme's active site. The binding site of DPP-IV is characterized by several key subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrate.
Cyanopyrrolidine-based DPP-IV inhibitors, a class of compounds featuring a cyanopyridine moiety, exhibit a distinct binding mode. The critical interactions include:
-
Covalent Interaction: The nitrile group of the cyanopyrrolidine forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630).
-
Hydrogen Bonding: The protonated amino group of the inhibitor forms crucial hydrogen bonds with negatively charged residues, notably Glu205, Glu206, and Tyr662.
-
Hydrophobic Interactions: The pyrrolidine ring and other hydrophobic moieties of the inhibitor occupy the S1 and S2 pockets, engaging in van der Waals interactions with residues such as Tyr547.[5]
These interactions are depicted in the following logical diagram:
Caption: Binding interactions of a cyanopyrrolidine inhibitor within the DPP-IV active site.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The determination of a compound's inhibitory potency against DPP-IV is a critical step in the drug discovery cascade. A widely used method is a fluorescence-based assay that measures the cleavage of a fluorogenic substrate.
Principle: The assay utilizes a substrate such as Gly-Pro-aminomethylcoumarin (AMC), which is non-fluorescent. In the presence of active DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent AMC. The fluorescence intensity is directly proportional to DPP-IV activity. An inhibitor will reduce the rate of AMC release.
Step-by-Step Methodology: [1][6][7][8]
-
Reagent Preparation:
-
Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA). Dilute to 1X with HPLC-grade water for use.
-
Reconstitute the human recombinant DPP-IV enzyme in 1X Assay Buffer to the desired concentration.
-
Prepare the fluorogenic substrate (e.g., H-Gly-Pro-AMC) solution in 1X Assay Buffer.
-
Prepare a stock solution of the cyanopyridine test compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Prepare a positive control inhibitor solution (e.g., Sitagliptin or Diprotin A).
-
-
Assay Plate Setup (96-well, black, clear bottom):
-
Blank Wells: Add 1X Assay Buffer only.
-
100% Activity Wells: Add diluted DPP-IV enzyme and solvent (without inhibitor).
-
Positive Control Wells: Add diluted DPP-IV enzyme and the positive control inhibitor.
-
Test Compound Wells: Add diluted DPP-IV enzyme and the serially diluted cyanopyridine compound.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mechanism of Action in Oncology: Targeting Key Kinases and Survival Proteins
Cyanopyridine derivatives have demonstrated significant potential as anticancer agents through their ability to modulate the activity of crucial proteins involved in cancer cell proliferation, survival, and angiogenesis.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a pivotal role in cell survival, proliferation, and apoptosis resistance.[9][10][11] Cyanopyridine-based compounds have emerged as potent inhibitors of Pim-1 kinase.
Molecular docking studies have elucidated the binding mode of cyanopyridine inhibitors within the ATP-binding pocket of Pim-1 kinase.[12] Key interactions often involve:
-
Hydrogen Bonding: The nitrogen atom of the pyridine ring or the cyano group can act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase, such as Glu121.[13]
-
Arene-H Bonds: The aromatic rings of the cyanopyridine scaffold can form arene-H bonds with residues like Ile185 and Val52.[13]
-
Hydrophobic Interactions: The phenyl and other lipophilic substituents on the cyanopyridine core occupy hydrophobic pockets within the active site, contributing to binding affinity.
Caption: Key interactions of a cyanopyridine inhibitor within the Pim-1 kinase active site.
A common method to assess Pim-1 kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.
Step-by-Step Methodology: [14][15]
-
Reagent Preparation:
-
Prepare the Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
Dilute the recombinant Pim-1 enzyme in Kinase Buffer.
-
Prepare a solution of the substrate (e.g., a specific peptide substrate for Pim-1) and ATP in Kinase Buffer.
-
Prepare serial dilutions of the cyanopyridine test compound.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle (DMSO).
-
Add the diluted Pim-1 enzyme.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Determine the IC50 value as described for the DPP-IV assay.
-
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 4d | - | 0.46 ± 0.02 | [11] |
| Compound 4c | - | 0.61 ± 0.03 | [11] |
| Compound 4b | - | 0.63 ± 0.03 | [11] |
| Compound 3b | - | 0.13 | [12] |
| Compound 2b | - | 0.248 | [12] |
| Compound 5b | - | 0.245 | [12] |
| Compound 4b | - | 0.326 | [12] |
Table 1: In Vitro Pim-1 Kinase Inhibitory Activity of Selected Cyanopyridine Compounds.
Dual VEGFR-2/HER-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that are critical drivers of tumor angiogenesis and proliferation, respectively.[16] Certain cyanopyridine derivatives have been identified as dual inhibitors of both VEGFR-2 and HER-2, offering a multi-targeted approach to cancer therapy.[17][18]
The dual inhibitory activity of these cyanopyridine compounds stems from their ability to effectively bind to the ATP-binding sites of both VEGFR-2 and HER-2. Molecular docking studies have revealed that these compounds can adopt conformations that allow for favorable interactions within the active sites of both kinases.[19]
The inhibitory activity against VEGFR-2 and HER-2 can be determined using kinase assay kits, often based on the quantification of ADP production or the detection of substrate phosphorylation.
Principle: Similar to the Pim-1 kinase assay, the ADP-Glo™ kinase assay can be adapted for VEGFR-2 and HER-2. Alternatively, an ELISA-based assay can be used to detect the phosphorylation of a specific substrate.
Step-by-Step Methodology (ADP-Glo™ based): [8][10][15][20][21][22]
-
Reagent Preparation:
-
Prepare the appropriate kinase buffer for either VEGFR-2 or HER-2.
-
Dilute the recombinant VEGFR-2 or HER-2 enzyme.
-
Prepare a solution of a suitable substrate peptide and ATP.
-
Prepare serial dilutions of the dual inhibitor cyanopyridine compound.
-
-
Kinase Reaction:
-
Follow the same procedure as the Pim-1 kinase assay, substituting the respective enzyme and substrate.
-
-
ADP Detection and Luminescence Measurement:
-
Follow the same procedure as the Pim-1 kinase assay.
-
-
Data Analysis:
-
Calculate the IC50 values for the inhibition of both VEGFR-2 and HER-2.
-
| Compound | VEGFR-2 IC50 (µM) | HER-2 IC50 (µM) | Reference |
| Compound 5e | 0.124 ± 0.011 | 0.077 ± 0.003 | [17] |
| Compound 5a | 0.217 ± 0.020 | 0.168 ± 0.009 | [17] |
| Lapatinib (Ref.) | 0.182 ± 0.010 | 0.131 ± 0.012 | [17] |
| Compound 10 | 0.12 | - | [23] |
| Sorafenib (Ref.) | 0.10 | - | [23] |
Table 2: In Vitro Kinase Inhibitory Activity of Dual VEGFR-2/HER-2 Inhibitors.
Modulation of Survivin and Induction of Apoptosis
Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers and is associated with resistance to chemotherapy and poor prognosis.[24] Certain 3-cyanopyridine derivatives have been shown to modulate survivin expression and induce apoptosis in cancer cells.[17][24]
The induction of apoptosis by these cyanopyridine compounds often involves the downregulation of survivin, leading to the activation of the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3 and -9), and ultimately, programmed cell death.
Caption: Signaling pathway of apoptosis induction by survivin-modulating cyanopyridines.
The Annexin V-FITC assay is a widely used method to detect early-stage apoptosis.
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1][14][16][24]
Step-by-Step Methodology: [1][14][16]
-
Cell Culture and Treatment:
-
Seed cancer cells in a culture plate and treat with the cyanopyridine compound at various concentrations for a specified time. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. FITC is detected in the green channel, and PI is detected in the red channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western blotting is used to detect the levels of specific proteins in a cell lysate.
Step-by-Step Methodology: [4][19][25][26]
-
Sample Preparation:
-
Treat cells with the cyanopyridine compound.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for survivin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative expression level of survivin in treated versus untreated cells.
-
Mechanism of Action in Neurodegenerative Disorders: Cholinesterase Inhibition
In the context of Alzheimer's disease, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for learning and memory. Certain 2-alkoxy-3-cyanopyridine derivatives have been identified as inhibitors of both AChE and butyrylcholinesterase (BuChE).[22]
Molecular Interactions and Binding Mode
The inhibitory mechanism of these cyanopyridine derivatives against cholinesterases involves their interaction with the active site of the enzyme. Kinetic studies have revealed that these compounds can act as competitive inhibitors, suggesting they bind to the same site as the natural substrate, acetylcholine.[22] Molecular docking studies can further elucidate the specific interactions with key residues in the active site gorge of the cholinesterase enzymes.
Conclusion and Future Directions
The cyanopyridine scaffold represents a remarkably versatile platform for the development of novel therapeutics with diverse mechanisms of action. This guide has provided a detailed overview of their roles as inhibitors of DPP-IV, various protein kinases, and cholinesterases, as well as their ability to modulate survivin expression and induce apoptosis. The provided experimental protocols offer a practical framework for researchers to investigate and characterize the activity of new cyanopyridine-based compounds.
The future of cyanopyridine-based drug discovery lies in the continued exploration of their potential to target other disease-relevant proteins and pathways. Structure-activity relationship (SAR) studies, guided by computational modeling and validated by the experimental approaches outlined in this guide, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The development of multi-targeted cyanopyridine derivatives, such as the dual VEGFR-2/HER-2 inhibitors, represents an exciting avenue for addressing complex diseases like cancer. As our understanding of the intricate molecular mechanisms underlying various pathologies deepens, the adaptable nature of the cyanopyridine scaffold will undoubtedly continue to yield novel and effective therapeutic agents.
References
- The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (2026, January 29). Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. PubMed.
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. PMC.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. ACS.org.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
- PIM1 Kinase Assay. Promega Corporation.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.
- New series of VEGFR-2 inhibitors and apoptosis enhancers. DDDT - Dove Medical Press.
- HER2 Kinase Assay. Promega Corporation.
- Discovery of a Potential HER2 Inhibitor from Natural Products for the Treatment of HER2-Positive Breast Cancer. MDPI.
- Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. PubMed.
- Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed.
- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.
- Calculated binding modes of (a) 1 and (b) 2 in the ATP-binding site of... ResearchGate.
- Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis.
- Chemi-Verse™ HER2 Kinase Assay Kit. BPS Bioscience.
- General Protocol for Western Blotting. Bio-Rad.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Western Blotting to Assess the Expression of Survivin in Colorectal Cancer. Annals of Coloproctology.
- Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. PubMed.
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. PubMed.
- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. PMC.
- Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed.
- Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. MDPI.
- Forced expression: A) Western blot analysis of survivin protein... ResearchGate.
- Targeting HER2/VEGFR2 dual tyrosine kinases with novel Lapatinib and Neratinib hybrid analogues lead to potential apoptotic induction in HER2 positive breast cancers: Design, synthesis, in-vitro, in-vivo and molecular docking studies. ResearchGate.
- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate.
- Western Blotting Protocol. Cell Signaling Technology.
- New 2-alkoxycyanopyridine derivatives as inhibitors of EGFR, HER2, and DHFR: Synthesis, anticancer evaluation, and molecular modeling studies. PubMed.
- Interactions of the lead ligands with the ligand binding site of DPP-4:... ResearchGate.
- Cholinesterase Inhibitors. StatPearls - NCBI Bookshelf.
- What are Cholinesterase inhibitors and how do they work? Patsnap Synapse.
- Cholinesterase Inhibitors. Neupsy Key.
Sources
- 1. static.igem.org [static.igem.org]
- 2. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inhibition ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. tandfonline.com [tandfonline.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nacalai.com [nacalai.com]
- 15. promega.com [promega.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Novel Cyanopyridones and Pyrido[2,3- D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Annexin V-FITC Kit Protocol [hellobio.com]
- 25. researchgate.net [researchgate.net]
- 26. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document details the compound's key identifiers, including its InChIKey, and presents a thorough analysis of its synthesis, physicochemical properties, and spectroscopic data. Furthermore, this guide explores the rationale behind its utilization in drug discovery, drawing on the established pharmacological importance of its constituent cyanopyridine and benzoic acid moieties. Insights into its potential as a scaffold for developing targeted therapeutics, particularly in the realms of kinase inhibition and anticancer research, are discussed.
Introduction: A Molecule of Converging Pharmacophores
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures is a cornerstone of rational drug design. This compound emerges as a molecule of interest, wedding the bioisosteric properties of the cyanopyridine motif with the versatile functionality of the benzoic acid scaffold. The cyanopyridine unit is a recognized "privileged scaffold" in medicinal chemistry, known for its role in a variety of therapeutic agents.[1] Similarly, benzoic acid and its derivatives are integral to numerous approved drugs and are extensively studied for their wide range of biological activities, including anticancer properties.[2][3][4] This guide will dissect the technical aspects of this compound, providing a foundation for its application in research and development.
Compound Identification and Physicochemical Properties
A precise characterization of a chemical entity is fundamental for its application in a research setting. This section provides the key identifiers and physicochemical properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₈N₂O₃ |
| Molecular Weight | 240.22 g/mol |
| SMILES | O=C(O)c1ccc(Oc2nccc(C#N)c2)cc1 |
| InChI | InChI=1S/C13H8N2O3/c14-8-10-4-5-15-12(7-10)18-11-2-0-9(1-3-11)13(16)17 |
| InChIKey | JFDYCLDACYIGNR-UHFFFAOYSA-N |
The InChIKey was generated using the SMILES string 'N#Cc1ccc(nc1)Oc1ccc(cc1)C(=O)O'.
Table 2: Predicted Physicochemical Properties
| Property | Value |
| LogP | 2.5 - 3.0 |
| Topological Polar Surface Area (TPSA) | 80.0 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Note: These properties are predicted using computational models and provide an estimation of the compound's behavior.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing cyano group, making the 2-position susceptible to nucleophilic attack.
General Synthesis Workflow
The synthesis involves the reaction of a 2-halopyridine derivative with a hydroxybenzoic acid derivative in the presence of a base.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of the title compound.
Materials:
-
2-Chloro-5-cyanopyridine
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (1 M)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred solution of 4-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Addition of Reagent: Add 2-chloro-5-cyanopyridine (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidification: Acidify the aqueous mixture with 1 M HCl to precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Spectroscopic Characterization
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoic Acid Ring | ||
| C1' | - | ~167 |
| C2', C6' | ~8.0 (d) | ~132 |
| C3', C5' | ~7.2 (d) | ~118 |
| C4' | - | ~162 |
| Pyridine Ring | ||
| C2 | - | ~163 |
| C3 | ~7.3 (d) | ~115 |
| C4 | ~8.3 (dd) | ~145 |
| C5 | - | ~108 |
| C6 | ~8.8 (d) | ~153 |
| Other | ||
| -COOH | ~13.0 (br s) | - |
| -C≡N | - | ~117 |
Note: These are predicted values and may differ from experimental results. d denotes a doublet, dd a doublet of doublets, and br s a broad singlet.
Rationale for Use in Drug Discovery
The structural components of this compound offer several advantages for its application as a scaffold in drug discovery.
Caption: Rationale for the use of this compound in drug discovery.
The Cyanopyridine Moiety: A Privileged Scaffold
The cyanopyridine moiety is a well-established pharmacophore in medicinal chemistry. Its presence in a molecule can confer several desirable properties:
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Aromatic Interactions: The pyridine ring can engage in π-π stacking and other aromatic interactions within protein binding pockets.
-
Metabolic Stability: The pyridine ring can influence the metabolic profile of a compound.
-
Modulation of Physicochemical Properties: The cyano group is a strong electron-withdrawing group that can modulate the electronics of the pyridine ring and serve as a hydrogen bond acceptor.
Derivatives of cyanopyridine have been investigated for a wide range of biological activities, including as anticancer agents and kinase inhibitors.[1][8]
The Benzoic Acid Moiety: A Versatile Functional Group
The benzoic acid group provides a key functional handle for molecular interactions and further chemical modification:
-
Ionic Interactions: The carboxylic acid can form salt bridges with basic residues (e.g., lysine, arginine) in protein active sites.
-
Hydrogen Bonding: The carboxylic acid is both a hydrogen bond donor and acceptor.
-
Scaffold for Derivatization: The carboxylic acid can be readily converted to a variety of functional groups (e.g., esters, amides), allowing for the exploration of structure-activity relationships (SAR).
Numerous benzoic acid derivatives have demonstrated significant biological activities, including anticancer and histone deacetylase (HDAC) inhibitory effects.[9][10]
Potential Applications in Medicinal Chemistry
The combination of the cyanopyridine and benzoic acid moieties in a single scaffold makes this compound a promising starting point for the development of novel therapeutics.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[1] The cyanopyridine scaffold is present in several known kinase inhibitors. The ability of the benzoic acid group to form key interactions in ATP-binding sites suggests that derivatives of this compound could be explored as potent and selective kinase inhibitors.
Anticancer Agents
Both cyanopyridine and benzoic acid derivatives have been extensively investigated for their anticancer properties.[2][3][8] The combination of these two pharmacophores could lead to synergistic effects or novel mechanisms of action against various cancer cell lines.
Histone Deacetylase (HDAC) Inhibitors
HDACs are another important class of targets in cancer therapy. Benzoic acid derivatives have been reported as HDAC inhibitors.[9] The this compound scaffold could be functionalized to optimize interactions with the zinc-containing active site of HDACs.
Conclusion and Future Perspectives
This compound represents a strategically designed molecular scaffold with significant potential in drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its constituent pharmacophores have a proven track record in medicinal chemistry. Future research efforts should focus on the synthesis of a library of derivatives to explore the structure-activity relationships for various biological targets. Detailed biological evaluation, including in vitro and in vivo studies, will be crucial to unlocking the full therapeutic potential of this promising compound.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Aaron Chemicals LLC. (n.d.). This compound. Chemikart. Retrieved from [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Bioorganic Chemistry, 119, 105564. [Link]
-
Prasad, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(11), 855-867. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Chen, Y.-C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Evidence-Based Complementary and Alternative Medicine, 2014, 569314. [Link]
-
Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural products chemistry & research, 3(3), 1000176. [Link]
-
SpectraBase. (n.d.). 4-Cyano-benzoic acid. Retrieved from [Link]
-
Kaigorodova, Y., et al. (2022). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. ChemMedChem, 17(21), e202200478. [Link]
-
Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4). [Link]
- Google Patents. (2018). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
-
ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery. Retrieved from [Link]
-
SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7489. [Link]
-
Malone, D., et al. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
El-Damasy, A. K., et al. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Medicinal Chemistry, 17(8), 903-915. [Link]
- Google Patents. (2009). CN101602719B - Synthesis method of 4-cyanopyridine.
-
Ferreira, R. J., et al. (2024). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 29(13), 3021. [Link]
-
Li, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 169-178. [Link]
Sources
- 1. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
- 7. 4-Cyanobenzoic acid(619-65-8) 1H NMR [m.chemicalbook.com]
- 8. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Methodological & Application
Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid step-by-step
Application Note: Scalable Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Abstract
This application note details a robust, two-step protocol for the synthesis of This compound , a critical pharmacophore in the development of Xanthine Oxidase (XO) inhibitors and glucokinase activators. The method utilizes a nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
The target molecule features a diaryl ether linkage connecting a benzoic acid and a 3-cyanopyridine. The primary synthetic challenge lies in the chemoselectivity required during the deprotection step. A direct coupling of the free acid is often plagued by solubility issues and the formation of dianion species that require excess base. Therefore, the Ester-Intermediate Route is the industry standard for scalability and purity.
Retrosynthetic Logic
-
Disconnection: The ether oxygen is the strategic break point.
-
Synthons: 4-Hydroxybenzoate (Nucleophile) and 2-Chloro-5-cyanopyridine (Electrophile).
-
Activation: The pyridine ring is activated for
by the electron-withdrawing cyano group at the 5-position and the ring nitrogen.
Figure 1: Retrosynthetic strategy highlighting the ester intermediate pathway.
Experimental Protocol
Stage 1: Coupling
This step forms the ether linkage. Potassium carbonate is used as a base to generate the phenoxide nucleophile in situ.
Reagents:
-
Methyl 4-hydroxybenzoate (1.1 equiv)
-
6-Chloronicotinonitrile (1.0 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Methyl 4-hydroxybenzoate and 6-Chloronicotinonitrile.
-
Solvation: Add anhydrous DMF. Stir at room temperature until solids are mostly dissolved.
-
Deprotonation: Add
in a single portion. The mixture will become a suspension. -
Reaction: Heat the mixture to 100°C for 6–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The limiting reagent (chloropyridine) should be fully consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a white to off-white solid.
-
Stir for 30 minutes to ensure removal of DMF.
-
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake with water (
) and cold hexanes ( ) to remove residual organic impurities. -
Drying: Dry in a vacuum oven at 45°C overnight.
Typical Yield: 85–92% Purity: >95% (sufficient for next step).
Stage 2: Chemoselective Hydrolysis
Critical Control Point: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions (forming the amide). We use Lithium Hydroxide (LiOH) at controlled temperatures to selectively cleave the methyl ester.
Reagents:
-
Methyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate (from Stage 1)
-
Lithium Hydroxide Monohydrate (
) (2.5 equiv) -
Solvent System: THF : Water : Methanol (3:1:1)
Procedure:
-
Dissolution: Dissolve the intermediate ester in the THF/MeOH/Water mixture.
-
Base Addition: Add
portion-wise at room temperature. -
Reaction: Stir at Ambient Temperature (20–25°C) for 4–6 hours.
-
Caution: Do not heat above 40°C. If reaction is sluggish, extend time rather than increasing temperature to preserve the nitrile.
-
-
Quench: Cool the mixture to 0°C in an ice bath.
-
Acidification: Slowly add 1N HCl dropwise until pH reaches ~3–4. The product will precipitate as a white solid.
-
Note: Avoid strongly acidic pH (<1) for prolonged periods.
-
-
Isolation: Filter the precipitate. Wash with water until the filtrate is neutral.
-
Purification: If necessary, recrystallize from Ethanol/Water.
Typical Yield: 80–88%
Process Visualization
Figure 2: Step-by-step experimental workflow ensuring nitrile preservation.
Analytical Data & Characterization
Upon isolation, the compound should be verified using
Table 1: Expected
| Position | Shift ( | Multiplicity | Integration | Assignment |
| COOH | 12.80 - 13.10 | Broad Singlet | 1H | Carboxylic Acid |
| Py-H6 | 8.65 - 8.75 | Doublet ( | 1H | Pyridine (Ortho to CN) |
| Py-H4 | 8.30 - 8.40 | Doublet of Doublets | 1H | Pyridine (Para to O) |
| Ar-H (2,6) | 7.95 - 8.05 | Doublet ( | 2H | Benzene (Ortho to COOH) |
| Ar-H (3,5) | 7.25 - 7.35 | Doublet ( | 2H | Benzene (Ortho to O) |
| Py-H3 | 7.20 - 7.30 | Doublet ( | 1H | Pyridine (Ortho to O) |
Note: The Pyridine H3 and Benzene H3,5 signals may overlap depending on concentration and exact solvent conditions.
Expert Insights & Troubleshooting
-
Solvent Selection: DMF is preferred over DMSO for the coupling step because it is easier to remove during the aqueous workup. Residual DMSO can complicate the crystallization of the intermediate.
-
Base Choice:
is generally sufficient. If the reaction is slow (e.g., >12h), switching to Cesium Carbonate ( ) can accelerate the reaction due to the "cesium effect" (higher solubility and nucleophilicity of the phenoxide). -
Nitrile Hydrolysis Risk: If the final product shows an extra peak in LCMS (M+18), the nitrile has hydrolyzed to the primary amide. This usually occurs if the hydrolysis step is heated or if the acidification is too aggressive. Always keep the hydrolysis at room temperature.
Safety Considerations
-
6-Chloronicotinonitrile: Toxic if swallowed or in contact with skin. While the cyanide is covalently bound, thermal decomposition can release HCN. Work in a well-ventilated fume hood.
-
DMF: A known hepatotoxin and potential teratogen. Use appropriate PPE (butyl rubber gloves).
References
-
Preparation of Heteroaryl Aminopropanol Derivatives. (2024). US Patent 11,932,630 B2. Google Patents. Link
-
Fused Pyridine Derivatives as FAAH Inhibitors. (2010). Australian Patent AU2010202348. Google Patents. Link
-
This compound. (n.d.).[2] VulcanChem Product Catalog. Retrieved October 26, 2023. Link
Sources
The Emerging Potential of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid as a Scaffold for Novel Tankyrase Inhibitors in Oncology
Introduction: Targeting Tankyrase in Cancer Therapy
Tankyrase 1 and 2 (TNKS1/2) have emerged as pivotal targets in oncology drug discovery.[1] These enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are integral to a multitude of cellular processes, most notably the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2] Tankyrases regulate the stability of key proteins through a post-translational modification called PARsylation, marking them for degradation.[3] A critical substrate of tankyrases is Axin, a central component of the β-catenin destruction complex.[4] By PARsylating Axin, tankyrases promote its degradation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn drives the transcription of oncogenes.[3]
Inhibition of tankyrase activity stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing the aberrant Wnt signaling that fuels tumor growth.[4] This has spurred significant efforts in the discovery and development of small molecule tankyrase inhibitors.[3][5] The chemical landscape of these inhibitors is diverse, often featuring heterocyclic scaffolds that occupy the nicotinamide and/or adenosine binding pockets of the enzyme's catalytic domain.[3][6] Within this context, the novel scaffold, 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, presents a compelling starting point for the design of a new generation of tankyrase inhibitors. While direct inhibition by this specific molecule has not been extensively reported, its structural motifs align with key features of known tankyrase inhibitors, suggesting its potential as a valuable building block in targeted drug discovery.
The this compound Scaffold: A Structural Rationale
The structure of this compound combines a benzoic acid moiety with a cyanopyridine ring, linked by an ether bond. This arrangement is of significant interest for several reasons in the context of tankyrase inhibition:
-
Benzoic Acid Moiety : Benzoic acid derivatives are prevalent in medicinal chemistry and have been identified in a wide range of bioactive compounds.[7][8] In the context of tankyrase inhibitors, a carboxylic acid or a group that can mimic its interactions can form crucial hydrogen bonds within the adenosine binding pocket of the enzyme.[9]
-
Pyridinyl Ether Linkage : The pyridinyl ether linkage provides a semi-rigid connection between the two aromatic rings, influencing the overall conformation of the molecule. The geometry of this linker is critical for orienting the terminal fragments within the binding site.[9]
-
Cyanopyridine Moiety : The cyanopyridine ring offers multiple points for chemical modification to explore the structure-activity relationship (SAR). The cyano group, an electron-withdrawing group, can influence the electronic properties of the ring and participate in specific interactions within the enzyme's active site.
This application note will provide a comprehensive guide for researchers on how to leverage the this compound scaffold for the discovery and characterization of novel tankyrase inhibitors.
Experimental Workflows and Protocols
The journey from a chemical scaffold to a validated drug candidate involves a systematic process of design, synthesis, and biological evaluation. The following sections outline the key experimental protocols.
Diagram: Drug Discovery Workflow
Caption: A generalized workflow for the discovery of tankyrase inhibitors.
Protocol 1: Synthesis of a Focused Library of this compound Derivatives
This protocol outlines a general synthetic scheme for creating a library of analogs for SAR studies. The primary strategy involves modifying the benzoic acid moiety via amide coupling and exploring substitutions on the cyanopyridine ring.
Step 1: Synthesis of the Core Scaffold
The core scaffold, this compound, can be synthesized via a nucleophilic aromatic substitution reaction between 4-hydroxybenzoic acid and 2-chloro-5-cyanopyridine.
Step 2: Derivatization of the Carboxylic Acid
A diverse library of amides can be generated from the carboxylic acid of the core scaffold.
-
Activation of the Carboxylic Acid : To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling : Add a diverse selection of primary or secondary amines (1.2 equivalents) to the activated carboxylic acid solution. The choice of amines should include aliphatic, aromatic, and heterocyclic amines to broadly probe the chemical space. Stir the reaction at room temperature for 4-16 hours.
-
Work-up and Purification : Upon reaction completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC.
Step 3: Modification of the Cyanopyridine Ring (Optional)
Further diversity can be introduced by modifying the cyanopyridine ring, for example, by reducing the cyano group to an amine and subsequent derivatization.
Protocol 2: In Vitro Tankyrase Inhibition Assay (Biochemical)
A colorimetric assay is a straightforward method to quantify the enzymatic activity of tankyrase and assess the inhibitory potential of the synthesized compounds.[10]
-
Reagents and Materials :
-
Recombinant human Tankyrase 1 or 2 enzyme.
-
Histone (as a substrate).
-
NAD⁺ (nicotinamide adenine dinucleotide).
-
Biotinylated-NAD⁺.
-
Streptavidin-HRP (Horseradish Peroxidase).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂).
-
96-well microplate.
-
-
Assay Procedure :
-
Coat a 96-well plate with histone overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compounds (from the synthesized library) and a known tankyrase inhibitor (e.g., XAV939) as a positive control in the assay buffer.[5]
-
Add the test compounds and controls to the wells, followed by the tankyrase enzyme. Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of NAD⁺ and Biotinylated-NAD⁺. Incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unreacted reagents.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. A blue color will develop.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 3: Cell-Based Wnt Signaling Reporter Assay
This assay measures the functional consequence of tankyrase inhibition in a cellular context.[3]
-
Cell Line : Use a cancer cell line with a constitutively active Wnt pathway, such as SW480 (colorectal cancer), which can be transfected with a Wnt/β-catenin responsive reporter construct (e.g., TOP/FOP-Flash).
-
Procedure :
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the TOP-Flash (Wnt-responsive) luciferase activity to the FOP-Flash (negative control) activity.
-
Calculate the percent inhibition of Wnt signaling and determine the IC₅₀ values.
-
Signaling Pathway and Structure-Activity Relationship (SAR)
Diagram: Wnt/β-Catenin Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.
Hypothetical SAR Exploration
Based on the synthesized library, a preliminary SAR can be established:
| R-Group (Amide Substitution) | Linker | Ring B (Cyanopyridine) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| -NH-benzyl | Ether | 5-cyano | Hypothetical Data | Hypothetical Data |
| -NH-cyclohexyl | Ether | 5-cyano | Hypothetical Data | Hypothetical Data |
| -N(Me)₂ | Ether | 5-cyano | Hypothetical Data | Hypothetical Data |
| -NH-phenyl | Ether | 5-cyano | Hypothetical Data | Hypothetical Data |
| -NH-pyridyl | Ether | 5-cyano | Hypothetical Data | Hypothetical Data |
This table would be populated with experimental data to guide further optimization. For instance, if bulky hydrophobic groups at the amide position show increased potency, subsequent synthesis efforts would focus on exploring similar substitutions.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel tankyrase inhibitors. Its structural features are amenable to synthetic modification, allowing for a thorough exploration of the SAR. The protocols detailed in this application note provide a robust framework for synthesizing a focused library of compounds and evaluating their biological activity through both biochemical and cell-based assays.
Future work should focus on lead optimization of the most potent hits, including improving their pharmacokinetic properties and assessing their efficacy in in vivo cancer models. The ultimate goal is to develop a clinical candidate that can effectively and safely target the Wnt/β-catenin signaling pathway in cancer patients.
References
- Sighting of tankyrase inhibitors by structure- and ligand-based screening and in vitro approach. (n.d.). RSC Advances.
- Domainex. (n.d.).
- Shukla, H., et al. (2020).
- Johannes, J.-W., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Initial screening results of potential tankyrase inhibitors. Dot blot...
- Scaffold hopping approach on the route to selective tankyrase inhibitors. (2017). European Journal of Medicinal Chemistry.
- Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. (1999). Pharmazie.
- Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for. (2025). Journal of Medicinal Chemistry.
- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.
- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry.
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). ChemMedChem.
- Johannes, J.-W., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Medicinal Chemistry Letters.
- Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). Molecules.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2018). Molecules.
- Martino-Echarri, E., et al. (2016).
- Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simul
- Discovery of tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. (2026). Structure.
- Abdel-Magid, A. F. (2014). Tankyrase Inhibitors: Potential Treatment of Hyperproliferative Diseases. ACS Medicinal Chemistry Letters.
- RayBiotech. (n.d.). Tankyrase Inhibitors (TNKS) 22.
- Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. (2021). Journal of Medicinal Chemistry.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. (n.d.).
- Pais, J. P., et al. (2022).
Sources
- 1. Tankyrase Inhibitors: Potential Treatment of Hyperproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 10. academic.oup.com [academic.oup.com]
Application Notes & Protocols for the Utilization of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This intermediate, also known as 6-(4-carboxyphenoxy)nicotinonitrile, is a valuable building block in modern synthetic chemistry. Its bifunctional nature—possessing a reactive carboxylic acid and a versatile nitrile group on a stable pyridyl ether scaffold—makes it a cornerstone for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide details its synthesis, key chemical transformations, and provides field-tested protocols with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
This compound is a heterocyclic building block that has gained prominence in the synthesis of targeted therapeutics.[1][2] Its structure is a deliberate convergence of three key chemical motifs:
-
A Benzoic Acid Moiety: Provides a handle for amide bond formation, esterification, or other carboxylic acid-specific reactions, enabling linkage to various pharmacophores or polymer backbones.[3][4]
-
A Cyanopyridine Core: The nitrile group can be transformed into various functional groups and is a known feature in many bioactive molecules, including inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and various kinases.[1][2] The pyridine ring itself often participates in crucial hydrogen bonding interactions with biological targets.
-
An Ether Linkage: Offers a stable and relatively rigid connection between the pyridine and phenyl rings, providing a defined spatial orientation for the functional groups.
This unique combination makes it an ideal starting point for developing molecules with tailored biological activity, such as enzyme inhibitors for cancer or diabetes treatment.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₁₃H₈N₂O₃ | [5] |
| Molecular Weight | 240.21 g/mol | [5] |
| Appearance | Typically a colorless or off-white solid | [6] |
| SMILES | N#Cc1ccc(nc1)Oc1ccc(cc1)C(=O)O | [5] |
Synthesis of the Intermediate: A Validated Protocol
The most common and efficient method for preparing the title compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the coupling of a halosubstituted cyanopyridine with 4-hydroxybenzoic acid under basic conditions. The electron-withdrawing nitrile group activates the pyridine ring, making the C2 position susceptible to nucleophilic attack by the phenoxide.
Caption: Synthetic scheme for this compound.
Protocol 2.1: Synthesis via SₙAr Reaction
This protocol is adapted from established literature procedures for similar transformations.[6]
Materials:
-
2-Chloro-5-cyanopyridine (1.0 eq)
-
4-Hydroxybenzoic acid (1.0 eq)
-
Potassium hydroxide (KOH) (2.0 eq)
-
Ethanol (EtOH)
-
Deionized Water
-
10% Hydrochloric acid (HCl)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-cyanopyridine (10 mmol, 1.38 g) and ethanol (30 mL).
-
Reagent Addition: In a separate beaker, dissolve 4-hydroxybenzoic acid (10 mmol, 1.38 g) and potassium hydroxide (20 mmol, 1.12 g) in water (8 mL).
-
Reaction: Add the aqueous solution to the flask containing the chlorocyanopyridine. The mixture may become heterogeneous.
-
Heating: Heat the reaction mixture to reflux (water bath or heating mantle set to approx. 90-100°C) and maintain for 40-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Expert Insight: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes accelerate this type of reaction, although it is often not necessary. The extended reflux time ensures complete conversion.
-
-
Workup - Quenching: After cooling to room temperature, dilute the reaction mixture with water (5 mL).
-
Workup - Acidification: Slowly acidify the mixture with 10% HCl while stirring. A precipitate will form as the product's carboxylic acid is protonated, causing it to become insoluble in the aqueous medium. Continue adding acid until the pH is ~2-3.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to yield the pure this compound as a colorless solid.[6]
Expected Results:
-
Yield: ~60-75%
-
Melting Point: ~177°C[6]
-
¹H NMR (DMSO-d₆): Expect characteristic peaks for the aromatic protons and a broad singlet for the carboxylic acid proton (>11 ppm).[6]
-
IR (cm⁻¹): Expect strong absorbances for the nitrile (C≡N) around 2230 cm⁻¹ and the carboxylic acid carbonyl (C=O) around 1725 cm⁻¹.[6]
Core Application: Amide Bond Formation in Drug Discovery
The most prevalent application of this intermediate is the functionalization of its carboxylic acid group to form amide bonds. This reaction is fundamental to connecting the "acid" fragment to an "amine" fragment, a cornerstone of medicinal chemistry for building complex drug candidates.[4] This approach has been instrumental in developing dual PIM-1 kinase/HDAC inhibitors, where this intermediate serves as a novel "cap" moiety.[1]
Caption: Workflow for amide coupling using the title intermediate.
Protocol 3.1: General Amide Coupling (EDC/HOBt)
This protocol describes a standard and reliable method for amide bond formation suitable for a wide range of amine substrates.
Materials:
-
This compound (1.0 eq)
-
Target Amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1 mmol, 240 mg).
-
Dissolution: Dissolve the acid in anhydrous DMF (10 mL).
-
Reagent Addition: Add HOBt (1.2 mmol, 162 mg) and EDC (1.2 mmol, 230 mg) to the solution. Stir at room temperature for 15-20 minutes.
-
Expert Insight: This pre-activation step forms an activated HOBt ester of the carboxylic acid. This intermediate is more reactive and less prone to side reactions (like racemization if the amine is chiral) than the O-acylisourea intermediate formed with EDC alone.
-
-
Amine Addition: Add the target amine (1.1 mmol) and DIPEA (3 mmol, 0.52 mL) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor completion by TLC or LC-MS.
-
Workup - Quench: Pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 30 mL).
-
Workup - Wash: Combine the organic layers and wash sequentially with saturated NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Trustworthiness: The bicarbonate wash removes any unreacted starting acid and HOBt. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
Case Study: A Strategy for Xanthine Oxidase Inhibitors
Derivatives of benzoic acid are actively explored as inhibitors for enzymes like xanthine oxidase, which is a target for treating hyperuricemia and gout.[7][8] While not a direct example, this compound serves as an excellent scaffold to build molecules structurally analogous to known inhibitors like Febuxostat. The following presents a hypothetical, yet plausible, synthetic route based on established chemical principles.
The strategy involves converting the carboxylic acid to an amide, followed by a transformation of the nitrile to a tetrazole ring, a common bioisostere for carboxylic acids with improved metabolic stability and pharmacokinetic properties.
Caption: A potential synthetic pathway toward a bioactive agent.
Protocol 4.1: Nitrile to Tetrazole Conversion
This protocol describes the [2+3] cycloaddition reaction to form a 5-substituted-1H-tetrazole.
Materials:
-
Cyanopyridine-containing amide (from Protocol 3.1) (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a round-bottom flask, dissolve the starting nitrile (1 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add sodium azide (1.5 mmol, 97.5 mg) and ammonium chloride (1.5 mmol, 80 mg).
-
Safety First: Sodium azide is highly toxic and can form explosive heavy metal azides. Use with extreme caution in a well-ventilated fume hood. Do not use metal spatulas. Quench any residual azide with sodium nitrite and acid before disposal.
-
-
Heating: Heat the mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water containing dilute HCl to acidify to pH ~2.
-
Isolation: The tetrazole product will often precipitate. If it does, collect it by vacuum filtration. If not, extract the aqueous solution with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the final tetrazole analog.
Safety, Handling, and Storage
-
Handling: Always handle this compound and its derivatives in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: Specific toxicity data is limited. Treat as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Synthesis (Protocol 2.1) | Incomplete reaction; Insufficient base; Poor quality starting materials. | Extend reflux time and monitor by TLC. Ensure 2 equivalents of fresh, dry KOH are used. Verify purity of starting materials. |
| Amide Coupling Fails (Protocol 3.1) | Inactive coupling reagents; Sterically hindered amine; Wet solvent/reagents. | Use fresh EDC/HOBt. Consider alternative coupling agents (e.g., HATU, PyBOP) for difficult couplings. Ensure all solvents and reagents are anhydrous. |
| Incomplete Nitrile to Tetrazole Conversion (Protocol 4.1) | Insufficient temperature; Deactivation by other functional groups. | Increase reaction temperature to 120-130°C. Consider using tri-n-butyltin azide for a milder, more efficient (but more toxic) reaction. |
| Purification Difficulties | Product co-elutes with impurities; Product is insoluble/streaks on silica. | Try a different solvent system for chromatography. Consider reverse-phase chromatography. For acidic/basic compounds, adding a small amount of acid (acetic) or base (triethylamine) to the eluent can improve peak shape. |
References
-
Organic Syntheses Procedure. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
-
Aaron Chemicals LLC. (n.d.). This compound. Chemikart. [Link]
-
PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. National Center for Biotechnology Information. [Link]
-
Environmental Protection Agency. (2023). Benzoic acid, 4-[2-(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)diazenyl]-, 2-phenoxyethyl ester - Substance Details. EPA CompTox Chemicals Dashboard. [Link]
- Google Patents. (2005). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
-
Organic Syntheses. (n.d.). trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. PMC. [Link]
-
Semantic Scholar. (n.d.). Ox Prodrugs SI rv4. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF. [Link]
-
Royal Society of Chemistry. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
- Google Patents. (n.d.).
-
PubMed. (2000). Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. [Link]
- Google Patents. (n.d.).
-
PubMed. (2022). Discovery of 4-phenylindolines containing a (5-cyanopyridin-3-yl)methoxy moiety as potent inhibitors of the PD-1/PD-L1 interaction. National Center for Biotechnology Information. [Link]
-
PubMed. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2013). (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. [Link]
-
PubMed. (2002). 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2022). (PDF) Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]
-
ResearchGate. (2025). (PDF) 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid. [Link]
-
Figshare. (2002). 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]
Sources
- 1. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. preprints.org [preprints.org]
- 5. This compound | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Abstract
The functionalization of N-heteroaromatic compounds is a cornerstone of modern medicinal chemistry and drug discovery.[1][2] The introduction of alkyl groups to nitrogen-containing rings can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive, field-proven protocol for the N-alkylation of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, a key intermediate in the synthesis of various pharmacologically active agents. We will delve into the reaction's mechanistic underpinnings, offer a detailed step-by-step experimental procedure, and provide guidance on product purification and characterization, ensuring a reproducible and efficient synthesis of the target N-alkylated pyridinium salt.
Introduction: The Significance of N-Alkylated Pyridinium Salts
Pyridinium salts are a class of quaternary ammonium compounds with a positively charged nitrogen atom within an aromatic pyridine ring.[3] This structural motif is prevalent in numerous biologically active molecules and approved pharmaceuticals. The process of N-alkylation, which forms these salts, is a powerful tool for late-stage functionalization in drug development, allowing for the rapid diversification of lead compounds to optimize their efficacy and safety profiles.[1]
The target molecule, this compound, contains a pyridine nitrogen that acts as a nucleophile. The reaction described herein is a classic example of the Menschutkin reaction , where the lone pair of electrons on the pyridine nitrogen attacks an electrophilic carbon atom of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the corresponding pyridinium salt.[4] This protocol has been optimized for high yield, regioselectivity, and operational simplicity.
Reaction Principle and Mechanism
The N-alkylation of the pyridine ring proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The pyridine nitrogen serves as the nucleophile, and the alkyl halide serves as the electrophile.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide (R-X).
-
Transition State: A transition state is formed where the N-C bond is partially formed and the C-X bond is partially broken.
-
Product Formation: The halide ion (X⁻) is displaced as a leaving group, resulting in the formation of the positively charged N-alkylated pyridinium cation, with the halide as the counter-ion.
The diagram below illustrates this fundamental transformation.
Caption: Step-by-step workflow for the N-alkylation reaction.
Step-by-Step Procedure
Safety First: Alkylating agents like benzyl bromide are lachrymatory and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (254 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions, as it solvates cations well but not anions, leaving the nucleophile more reactive. Anhydrous conditions are crucial to prevent side reactions. Potassium carbonate acts as a base to neutralize the benzoic acid proton, forming the carboxylate salt, which improves solubility in DMF and prevents potential side reactions with the acid proton. [5]
-
-
Addition of Alkylating Agent:
-
Seal the flask with a septum and flush with an inert gas (e.g., Nitrogen).
-
Using a syringe, add the alkyl halide (e.g., benzyl bromide, 140 µL, 1.2 mmol) dropwise to the stirring suspension at room temperature.
-
Rationale: Using a slight excess (1.2 equivalents) of the alkylating agent helps to drive the reaction to completion.
-
-
Reaction Conditions:
-
Attach a reflux condenser and heat the reaction mixture to 80 °C in a pre-heated oil bath.
-
Allow the reaction to stir vigorously for 12-24 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Rationale: Heating accelerates the rate of the SN2 reaction. 80 °C is a moderate temperature that provides sufficient energy without causing significant degradation of reactants or products.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
In a separate beaker, add ~50 mL of diethyl ether.
-
Pour the reaction mixture slowly into the vigorously stirring diethyl ether. A precipitate should form immediately.
-
Rationale: The pyridinium salt product is ionic and generally insoluble in non-polar organic solvents like diethyl ether, while the unreacted alkyl halide and DMF are soluble. This allows for efficient precipitation and initial purification.
-
Continue stirring the suspension for 15-20 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid cake thoroughly with two portions of fresh diethyl ether (10-15 mL each) to remove residual DMF and unreacted starting materials.
-
Dry the product under vacuum for several hours to remove residual solvent. The product is the N-alkylated pyridinium salt.
-
Purification
For many applications, the precipitated product is of sufficient purity. However, if further purification is required:
-
Recrystallization: The crude pyridinium salt can be recrystallized from a suitable solvent system, such as acetone, ethanol, or an ethanol/ether mixture. [3]Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to induce crystallization. Collect the pure crystals by filtration.
Characterization
The identity and purity of the final product must be confirmed through spectroscopic analysis.
-
¹H NMR (DMSO-d₆): The formation of the pyridinium salt will cause a significant downfield shift of the pyridine ring protons due to the positive charge on the nitrogen. A new set of signals corresponding to the introduced alkyl group (e.g., a singlet around 5.5-6.0 ppm for the benzylic -CH₂- protons) will appear.
-
Mass Spectrometry (ESI+): The mass spectrum will show a prominent peak corresponding to the molecular mass of the N-alkylated pyridinium cation [M]⁺.
-
HPLC: Purity can be accurately assessed using reverse-phase HPLC. The product should appear as a single major peak.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive alkyl halide. 2. Insufficient temperature or reaction time. 3. Wet reagents/solvent. | 1. Use a fresh bottle of alkyl halide or purify it before use. 2. Increase the temperature to 90-100 °C or extend the reaction time to 36-48 hours. 3. Ensure all glassware is oven-dried and use anhydrous grade solvents. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. O-alkylation of the carboxylate. | 1. Lower the reaction temperature and extend the reaction time. 2. While N-alkylation of pyridine is generally much faster and more favorable than O-alkylation of a carboxylate under these conditions, ensure no stronger, non-nucleophilic base was accidentally used. The described protocol minimizes this risk. [6] |
| Product is Oily/Gummy | 1. Incomplete removal of DMF. 2. Product is hygroscopic. | 1. Wash the precipitate thoroughly with more diethyl ether. Triturate the oil with fresh ether to induce solidification. 2. Dry the product extensively under high vacuum, possibly with gentle heating (40-50 °C). Store in a desiccator. |
Conclusion
This application note provides a reliable and scalable protocol for the N-alkylation of this compound. The method is rooted in the well-established Menschutkin reaction and utilizes common laboratory reagents and equipment. By following the detailed steps for reaction setup, work-up, and purification, researchers can efficiently synthesize N-alkylated pyridinium salts, which are valuable building blocks for further chemical synthesis and drug discovery programs. The inclusion of mechanistic insights and troubleshooting advice aims to empower scientists to adapt and apply this methodology with confidence.
References
-
Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25, 8640-8644. [Link]
-
Zuo, Z. (2025). Light-Powered Late-Stage Alkylation of N‑Heteroaromatics in Flow. ACS Central Science. [Link]
-
Bar-Ziv, R., et al. (2021). Radical chain monoalkylation of pyridines. Nature Communications. [Link]
-
Al-Juboori, S. A. A. (2021). Preparation and Identification of Some New Pyridinium Salts. Al-Nahrain Journal of Science, 22(4), 16-22. [Link]
-
Ghosh, A. K., & Nandre, K. P. (2019). Different methods for alkylation of N-heteroarenes. ResearchGate. [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1967-1977. [Link]
-
Taylor, M. T., et al. (2018). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 23(2), 433. [Link]
-
Kumar, A., et al. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. Organic & Biomolecular Chemistry, 11(25), 4202-4206. [Link]
-
Sarkar, A. M., Gossett, B., & Taylor, M. T. (2024). A Pyridinium Ylide–Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. The Journal of Organic Chemistry, 89(24), 17115–17121. [Link]
-
Göktaş, O., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
An, H., & Cook, P. D. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(16), 5746–5748. [Link]
-
MacMillan, D. W. C., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 524, 451-455. [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molbank, 2025(4), M1844. [Link]
-
Xiao, J., et al. (2017). SN1-Type Alkylation of N-Heteroaromatics with Alcohols. Organic Letters, 19(18), 4842–4845. [Link]
Sources
- 1. Light-Powered Late-Stage Alkylation of N‑Heteroaromatics in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anjs.edu.iq [anjs.edu.iq]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
[1]
Abstract
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid (CAS: 1093641-47-4).[1] This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and PPAR agonists.[2] The method utilizes a C18 stationary phase with an acidic mobile phase to ensure optimal retention and peak symmetry.[3] This protocol is designed for researchers in drug discovery and process chemistry requiring high specificity and precision.
Introduction & Compound Profile
This compound is a bifunctional building block characterized by a benzoic acid moiety linked via an ether bridge to a 5-cyanopyridine ring.[1][4] Its analysis presents specific chromatographic challenges due to the presence of both an acidic functional group (carboxylic acid) and a basic nitrogen within the pyridine ring.
Physicochemical Properties (Theoretical)
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Formula | C₁₃H₈N₂O₃ | - |
| Molecular Weight | 240.21 g/mol | Detectable by UV and MS.[1] |
| pKa (Acidic) | ~4.2 (COOH) | Requires acidic mobile phase (pH < 3.[1]0) to suppress ionization and increase retention.[1] |
| pKa (Basic) | ~1.5 - 2.0 (Pyridine N) | The electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen, minimizing silanol interactions.[1] |
| LogP | ~2.5 | Moderately lipophilic; suitable for C18 retention.[1] |
| UV Maxima | ~254 nm, ~270 nm | Strong absorption due to conjugated aromatic systems.[1][2] |
Method Development Strategy (Expertise & Logic)
The development of this method is grounded in the "Triangle of Separation" principles: Stationary Phase , Mobile Phase pH , and Organic Modifier .[2]
-
Stationary Phase Selection: A C18 (Octadecylsilane) column is selected as the standard for retaining moderately lipophilic aromatic acids.[1] A "base-deactivated" or "end-capped" column is recommended to minimize peak tailing caused by the interaction of the pyridine nitrogen with residual silanol groups on the silica surface.
-
pH Control: To achieve reproducible retention, the mobile phase pH must be controlled.[1] At neutral pH, the carboxylic acid would be deprotonated (COO⁻), leading to early elution and broad peaks.[2] Acidic pH (2.5 – 3.0) ensures the carboxylic acid remains protonated (neutral COOH), maximizing interaction with the hydrophobic C18 chains and improving peak sharpness.[1]
-
Organic Modifier: Acetonitrile (MeCN) is preferred over methanol due to its lower viscosity (lower backpressure) and better dipole moment for eluting aromatic ethers.[1]
Experimental Protocol
Instrumentation & Equipment[1][5][6]
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][5]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1][2]
-
Analytical Balance: Sensitivity of 0.01 mg.
-
Ultrasonic Bath: For degassing and dissolution.[1]
Reagents[1][7][8]
-
Water: Milli-Q or HPLC Grade.[1]
-
Phosphoric Acid (85%): Analytical Grade (for UV detection).[1]
-
Formic Acid: LC-MS Grade (if using MS detection).[1]
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Grade.[1][8]
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C ± 1°C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary), 270 nm (Secondary) |
| Run Time | 20 minutes |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.[1]5) |
| Mobile Phase B | Acetonitrile (100%) |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 12.0 | 10 | 90 | Linear Ramp |
| 15.0 | 10 | 90 | Hold (Wash) |
| 15.1 | 90 | 10 | Return to Initial |
| 20.0 | 90 | 10 | Re-equilibration |
Standard & Sample Preparation
Diluent: Acetonitrile : Water (50:50 v/v).[1]
-
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with Water.[1] Mix well.
-
-
Working Standard (0.1 mg/mL):
-
Sample Solution:
-
Prepare samples at a target concentration of 0.1 mg/mL using the same procedure as the Working Standard. Filter through a 0.45 µm PTFE or Nylon syringe filter before injection.[1]
-
System Suitability & Validation Criteria
Before routine analysis, ensure the system meets the following acceptance criteria (based on 5 replicate injections of the Working Standard):
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | ± 0.1 min deviation | Ensures method stability. |
| Theoretical Plates (N) | > 5,000 | Indicates column efficiency.[1] |
| Tailing Factor (T) | < 1.5 | Critical for pyridine-containing compounds.[1] |
| RSD (Area) | < 2.0% | Ensures precision of injection and integration.[1] |
Method Logic Visualization
The following diagram illustrates the decision-making process for the method development and troubleshooting workflow.
Caption: Decision tree for optimizing HPLC conditions based on the amphoteric nature of the analyte.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Interaction between pyridine N and silanols.[1] | Ensure column is "end-capped".[1] Lower pH to 2.5 using Phosphate buffer.[1] |
| Retention Time Drift | pH fluctuation in aqueous buffer.[1] | Verify pH of Mobile Phase A daily. Ensure column temperature is stable (30°C). |
| Split Peaks | Sample solvent mismatch. | Ensure the sample diluent (50% MeCN) matches the initial gradient strength closely enough, or reduce injection volume to 5 µL. |
| High Backpressure | Particulates in sample or column frit blockage.[1] | Filter all samples through 0.45 µm filters. Reverse flush column (if permitted) or replace guard cartridge.[1] |
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for RP-HPLC theory regarding acidic/basic analytes).
-
Center for Drug Evaluation and Research. (2010).[1] Review of Dasatinib (Sprycel) Chemistry and Manufacturing Controls. FDA.[1] (Contextual reference for pyridine-based kinase inhibitor impurity profiling).
-
McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative source on handling basic pyridine moieties in HPLC).
-
PubChem. (n.d.).[1] Compound Summary for Benzoic acid derivatives. Retrieved from [Link] (General physicochemical property verification).[1]
Disclaimer: This protocol is intended for research and development purposes. Users should validate the method in their own laboratory according to ICH Q2(R1) guidelines before using it for GMP release testing.
Sources
- 1. CMNPD [cmnpd.org]
- 2. Identification of anti-cyanobacterial leads targeting carbonic anhydrase from phytochemical database using in silico approach [biotechnologia-journal.org]
- 3. brjac.com.br [brjac.com.br]
- 4. This compound (1093641-47-4) for sale [vulcanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpc.com [ijrpc.com]
- 7. ijsr.net [ijsr.net]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Mass Spectrometry Analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid: An Application Note and Protocol for Drug Development Professionals
Introduction: The Analytical Imperative for Novel Pyridine-Based Compounds
In the landscape of modern drug discovery, pyridine-containing compounds represent a cornerstone of medicinal chemistry, offering versatile scaffolds for therapeutic agents. 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is one such molecule of interest, integrating a cyanopyridine moiety with a benzoic acid functional group through an ether linkage. The precise and accurate quantification and structural elucidation of this compound are paramount for pharmacokinetic studies, metabolism profiling, and quality control throughout the drug development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the preeminent analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1]
This document provides a comprehensive guide to the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible analytical approach.
Physicochemical Properties and Expected Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
Chemical Structure and Molecular Weight:
-
Chemical Name: this compound
-
Molecular Formula: C₁₃H₈N₂O₃
-
Molecular Weight: 240.2142 g/mol
The presence of a carboxylic acid and a pyridine nitrogen atom makes the molecule amenable to electrospray ionization (ESI), a soft ionization technique that is ideal for polar and semi-polar molecules.[2][3][4] Given the acidic nature of the benzoic acid moiety, analysis in negative ion mode (ESI-) is predicted to be highly efficient, leading to the formation of a prominent deprotonated molecule, [M-H]⁻ , at m/z 239.21.
Predicted Fragmentation Pathway
While empirical data is the gold standard, a predicted fragmentation pattern can be constructed based on established principles of mass spectrometry for the constituent functional groups. This is invaluable for initial method development.
-
Deprotonated Precursor Ion: m/z 239.21
-
Key Fragmentation Mechanisms:
-
Loss of Carbon Dioxide (CO₂): A characteristic fragmentation of deprotonated benzoic acids is the neutral loss of 44 Da. This is expected to be a major fragmentation pathway.
-
Cleavage of the Ether Linkage: The C-O bond of the ether is another likely point of fragmentation.
-
Pyridine Ring Fragmentation: While generally stable, the cyanopyridine ring may undergo fragmentation under higher collision energies.
-
Predicted Fragmentation Diagram:
Caption: Predicted fragmentation of this compound.
Application Protocols: A Step-by-Step Guide
This section details the protocols for sample preparation, LC-MS/MS method development, and validation, grounded in established scientific principles and regulatory expectations.
Protocol 1: Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[5][6][7][8]
For In Vitro and Formulation Samples:
-
Solubilization: Dissolve the sample in a suitable organic solvent. Methanol is a good starting point due to its polarity and volatility.
-
Dilution: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards and quality control (QC) samples. The final concentration for infusion should be around 1-10 µg/mL.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 methanol:water). This step concentrates the analyte and ensures compatibility with the initial LC conditions.
-
Protocol 2: LC-MS/MS Method Development
This protocol outlines a systematic approach to developing a sensitive and robust LC-MS/MS method.
Workflow for Method Development:
Caption: Workflow for systematic LC-MS/MS method development.
Step-by-Step Procedure:
-
Mass Spectrometer Tuning and Optimization (Direct Infusion):
-
Prepare a 1 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal intensity of the [M-H]⁻ ion at m/z 239.21.
-
-
Precursor and Product Ion Selection (MS/MS):
-
Select the [M-H]⁻ ion as the precursor for collision-induced dissociation (CID).
-
Acquire a product ion scan to identify the major fragment ions. Based on the predicted fragmentation, expect to see significant signals at m/z 195.19 and 121.03.
-
Select at least two stable and intense product ions for Multiple Reaction Monitoring (MRM). The most intense transition will be used for quantification, and the second for confirmation.
-
-
Collision Energy Optimization:
-
For each selected MRM transition, perform a collision energy optimization experiment to determine the voltage that yields the highest product ion intensity.
-
-
Liquid Chromatography Method Development:
-
Column Selection: A C18 reversed-phase column is a versatile starting point for a molecule of this polarity.
-
Mobile Phase Selection:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate (the choice of additive should be optimized for ionization efficiency).
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
-
Gradient Elution: Start with a generic gradient (e.g., 5% B to 95% B over 10 minutes) to determine the approximate retention time.
-
Optimization: Adjust the gradient slope and duration to achieve a sharp peak shape and adequate retention, ensuring separation from any matrix components.
-
Table 1: Hypothetical Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | Water + 5 mM Ammonium Formate | Buffering agent to aid in consistent deprotonation. |
| Mobile Phase B | Acetonitrile + 5 mM Ammonium Formate | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 10% B to 90% B in 5 min | To be optimized for optimal peak shape and retention. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | ||
| Ionization Mode | ESI Negative | Best for acidic compounds. |
| Capillary Voltage | -3.0 kV | To be optimized for maximum ion signal. |
| MRM Transition 1 | m/z 239.2 -> 195.2 | (Quantifier) Predicted loss of CO₂. |
| MRM Transition 2 | m/z 239.2 -> 121.0 | (Qualifier) Predicted fragment from ether cleavage. |
| Collision Energy | Optimized for each transition | Maximizes product ion formation. |
Protocol 3: Method Validation
Method validation is a regulatory requirement to ensure the reliability of the analytical data.[9][10] The validation should be performed according to established guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH Q2(R1).[11][12][13]
Key Validation Parameters:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous components interfere with the analyte or internal standard peaks.
-
Linearity and Range: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. The curve should have a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Analyze replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20%).
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage) and the stability of processed samples.
Table 2: Example Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Stability | Deviation within ±15% of nominal concentration |
Conclusion: Ensuring Data Integrity in Drug Development
The mass spectrometric analysis of this compound requires a systematic and scientifically grounded approach. By understanding the molecule's physicochemical properties, predicting its fragmentation behavior, and adhering to rigorous protocols for method development and validation, researchers can generate high-quality, reliable data. This data is crucial for making informed decisions throughout the drug development process, ultimately ensuring the safety and efficacy of new therapeutic agents. The protocols and insights provided herein serve as a comprehensive guide to achieving this analytical excellence.
References
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Electrospray ionisation mass spectrometry: principles and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opentrons.com [opentrons.com]
- 6. tecan.com [tecan.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
Application Notes and Protocols for the Use of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid as a Precursor for IRAK-4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting IRAK-4
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a central node in the intracellular signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1][2] These signaling pathways are fundamental components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns and initiating inflammatory responses. Dysregulation of IRAK-4-mediated signaling has been implicated in a wide range of pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, various cancers, and severe infections.[3][4] Consequently, the development of potent and selective IRAK-4 inhibitors has emerged as a promising therapeutic strategy for these conditions.[5]
The chemical scaffold of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid presents a versatile starting point for the synthesis of novel IRAK-4 inhibitors. The benzoic acid moiety provides a convenient handle for derivatization, typically through amide bond formation, allowing for the introduction of various pharmacophores to optimize binding affinity and selectivity for the kinase active site. The cyanopyridine portion of the molecule can engage in key interactions within the ATP-binding pocket of IRAK-4, contributing to the overall potency of the inhibitor.
These application notes provide a comprehensive guide for the utilization of this compound as a precursor for the synthesis and evaluation of a putative IRAK-4 inhibitor. The protocols outlined below are based on established synthetic methodologies and biochemical assays relevant to kinase inhibitor discovery.
Proposed Synthetic Pathway for an Exemplary IRAK-4 Inhibitor
The synthesis of a potential IRAK-4 inhibitor from this compound can be achieved through a straightforward and robust amide coupling reaction. This involves the activation of the carboxylic acid group, followed by its reaction with a selected amine-containing fragment. The choice of the amine component is crucial for determining the final inhibitor's potency and selectivity. Based on the structures of known kinase inhibitors, a substituted aminopyrazole moiety is a suitable coupling partner.
Caption: Synthetic workflow for an exemplary IRAK-4 inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(Substituted-1H-pyrazol-3-yl)-4-[(5-cyanopyridin-2-yl)oxy]benzamide
This protocol describes the amide coupling of this compound with a representative aminopyrazole derivative using HATU as the coupling agent.
Materials and Reagents:
| Reagent | Supplier | Purity | Quantity (for 1 mmol scale) |
| This compound | Commercial | >98% | 240 mg (1.0 mmol) |
| Substituted Aminopyrazole (e.g., 3-amino-5-methyl-1H-pyrazole) | Commercial | >98% | 1.1 mmol |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial | >98% | 1.2 mmol |
| DIPEA (N,N-Diisopropylethylamine) | Commercial | >99% | 3.0 mmol |
| Anhydrous Dimethylformamide (DMF) | Commercial | 10 mL | |
| Ethyl Acetate (EtOAc) | Laboratory Grade | For workup | |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | For workup | |
| Brine | Laboratory Grade | For workup | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | For drying | |
| Silica Gel for Column Chromatography | Laboratory Grade | For purification |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF (5 mL).
-
Add the substituted aminopyrazole (1.1 mmol) to the solution.
-
Add DIPEA (3.0 mmol) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 mmol) in anhydrous DMF (5 mL) and add this solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted-1H-pyrazol-3-yl)-4-[(5-cyanopyridin-2-yl)oxy]benzamide.
-
Characterize the final product by NMR and Mass Spectrometry.
Protocol 2: In Vitro IRAK-4 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compound against IRAK-4 using a luminescence-based kinase assay.
Materials and Reagents:
| Reagent | Supplier |
| Recombinant Human IRAK-4, active | Commercial |
| Kinase Substrate (e.g., a suitable peptide) | Commercial |
| ATP (Adenosine 5'-triphosphate) | Commercial |
| Kinase-Glo® Luminescent Kinase Assay Kit | Commercial |
| Kinase Buffer | As recommended by enzyme supplier |
| DMSO (Dimethyl Sulfoxide) | Molecular Biology Grade |
| 384-well white plates | Commercial |
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC₅₀ determination.
-
In a 384-well white plate, add the kinase buffer, the recombinant IRAK-4 enzyme, and the kinase substrate.
-
Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for IRAK-4.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Expected IC₅₀ Values for IRAK-4 Inhibitors:
| Compound Class | Typical IC₅₀ Range (nM) |
| Potent IRAK-4 Inhibitors | < 100 |
| Moderately Potent IRAK-4 Inhibitors | 100 - 1000 |
| Weak IRAK-4 Inhibitors | > 1000 |
Mechanism of Action: Targeting the IRAK-4 Kinase Domain
The synthesized N-(substituted-1H-pyrazol-3-yl)-4-[(5-cyanopyridin-2-yl)oxy]benzamide is designed to act as an ATP-competitive inhibitor of IRAK-4. The inhibitor binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of the catalytic activity of IRAK-4 disrupts the TLR/IL-1R signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: IRAK-4 signaling pathway and point of inhibition.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of potent and selective IRAK-4 inhibitors. The straightforward derivatization of its carboxylic acid moiety allows for the exploration of a wide chemical space to optimize inhibitor properties. The protocols provided herein offer a solid foundation for researchers and drug development professionals to synthesize and evaluate novel IRAK-4 inhibitors based on this promising scaffold, with the ultimate goal of developing new therapeutics for a range of inflammatory and autoimmune diseases.
References
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. (2024).
- Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds. PubMed. (2026).
- WO2023152349A1 - Irak4 inhibitors.
- WO2017127430A1 - Irak4 inhibiting agents.
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF.
- WO2016011390A1 - Irak4 inhibiting agents.
- PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY.
- Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiprolifer
- WO2018081294A1 - Pyrazole amide compounds as irak inhibitors.
- CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof.
- US7232818B2 - Compounds for enzyme inhibition.
- US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflamm
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Irak-4 inhibitors. BioWorld.
- Environment benign synthesis of 5-acyl-4-hydroxypyridin-2(1H)-one derivatives as antioxidant and α-amylase inhibitors. PMC. (2024).
Sources
- 1. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 2. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 3. Synthesis and in vitro characterization of novel IRAK-4 inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Derivatives: A Detailed Guide for Medicinal Chemists
Introduction
The landscape of modern drug discovery is continually shaped by the exploration of novel molecular scaffolds that exhibit significant therapeutic potential. Among these, cyanopyridine derivatives have emerged as a class of compounds with considerable interest in medicinal chemistry.[1] Their diverse biological activities, including anticancer and anti-inflammatory properties, make them attractive targets for synthesis and further functionalization.[2][3] This application note provides a comprehensive guide to the laboratory preparation of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid and its derivatives, compounds of interest for their potential as enzyme inhibitors and intermediates in the synthesis of more complex bioactive molecules.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to ensure the successful synthesis and characterization of these valuable compounds.
Strategic Approach to Synthesis: The Power of Nucleophilic Aromatic Substitution
The core of the synthetic strategy for this compound derivatives lies in the formation of a diaryl ether linkage. This is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach is based on the electronic properties of the pyridine ring, which, when substituted with an electron-wielding group like a cyano moiety, becomes susceptible to nucleophilic attack.
The general retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis for the target molecule.
The synthesis is designed as a two-step process:
-
Esterification and SNAr Reaction: The synthesis commences with the formation of the ethyl ester of 4-hydroxybenzoic acid, which serves to protect the carboxylic acid functionality during the subsequent nucleophilic aromatic substitution. This is followed by the core SNAr reaction where the protected phenol attacks the electron-deficient 2-position of 2-chloro-5-cyanopyridine.[4]
-
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to yield the desired this compound. This deprotection is typically achieved under basic conditions.[5]
Experimental Protocols
PART 1: Synthesis of Ethyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate (Intermediate)
This protocol details the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Chloro-5-cyanopyridine | C₆H₃ClN₂ | 138.55 | 1.0 g | 7.22 mmol |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | 1.20 g | 7.22 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 g | 14.44 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-cyanopyridine (1.0 g, 7.22 mmol), ethyl 4-hydroxybenzoate (1.20 g, 7.22 mmol), and potassium carbonate (2.0 g, 14.44 mmol).
-
Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dissolve the crude product in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure product as a white solid.[6][7][8]
Expected Yield: 70-80%
PART 2: Synthesis of this compound (Final Product)
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Ethyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate | C₁₅H₁₂N₂O₃ | 268.27 | 1.0 g | 3.73 mmol |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.30 g | 7.50 mmol |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 15 mL | - |
| Water (H₂O) | H₂O | 18.02 | 15 mL | - |
| Hydrochloric Acid (HCl), 2M | HCl(aq) | - | As needed | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve ethyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate (1.0 g, 3.73 mmol) in a mixture of ethanol (15 mL) and water (15 mL).
-
Add sodium hydroxide (0.30 g, 7.50 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Acidify the solution to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 60 °C to a constant weight.
Expected Yield: >90%
Characterization and Data Analysis
Accurate characterization of the synthesized compounds is paramount to validate their structure and purity. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.[9]
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Expected ¹H and ¹³C NMR Data:
Ethyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate (in CDCl₃):
-
¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 2.4 Hz, 1H, Py-H6), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (dd, J = 8.8, 2.4 Hz, 1H, Py-H4), 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 8.8 Hz, 1H, Py-H3), 4.38 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.8, 163.5, 159.0, 153.2, 140.1, 131.9, 125.5, 122.0, 116.8, 112.5, 105.1, 61.2, 14.3.
This compound (in DMSO-d₆):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.90 (br s, 1H, -COOH), 8.70 (d, J = 2.5 Hz, 1H, Py-H6), 8.25 (dd, J = 8.8, 2.5 Hz, 1H, Py-H4), 8.00 (d, J = 8.8 Hz, 2H, Ar-H), 7.30 (d, J = 8.8 Hz, 2H, Ar-H), 7.20 (d, J = 8.8 Hz, 1H, Py-H3).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 166.9, 163.2, 158.5, 153.5, 140.5, 131.8, 127.0, 121.9, 116.5, 112.8, 105.5.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds.[10]
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
Expected Mass Spectrometry Data:
This compound:
-
Molecular Formula: C₁₃H₈N₂O₃
-
Molecular Weight: 240.22 g/mol
-
Expected m/z: [M+H]⁺ = 241.06, [M-H]⁻ = 239.05
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Ensure reagents are dry, especially K₂CO₃ and DMF. Increase reaction time or temperature slightly. |
| Loss of product during workup | Ensure complete precipitation by using ice-cold water and allowing sufficient time for precipitation. | |
| Incomplete hydrolysis in Step 2 | Insufficient base or reaction time | Increase the amount of NaOH or extend the reflux time. |
| Difficulty in purification | Impurities with similar polarity | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethanol/water). |
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the synthesis of this compound and its derivatives. By understanding the underlying principles of the SNAr reaction and adhering to the detailed experimental procedures, researchers can confidently prepare these valuable compounds for further investigation in their drug discovery programs. The provided characterization data will serve as a reliable reference for product validation, ensuring the integrity of subsequent biological and pharmacological studies.
References
- Akkoça, M., Gürbüza, N., Çetinkayab, E., & Özdemir, I. (2008). Functionalized 1,3-dialkylimidazolinium salts as precursors for N-heterocyclic carbenes have been applied in the palladium-catalyzed synthesis of diaryl ethers. Synlett, 2008(12), 1781-1784.
- Parikh, K. S., et al. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research, 1(3).
- Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety.
- Zebbiche, Z., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 39(e70346).
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- Aaron Chemicals LLC. (n.d.). This compound.
- A new series of Cyanopyridine derivatives were synthesized by condensing chalcones with malononitrile. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(7).
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Column Chromatography As A Tool For Purific
- Flash Column Chromatography. (n.d.). University of Rochester.
- Column Chromatography. (n.d.). University of Colorado Boulder.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Phenol ether.
- Benchchem. (2025).
- PubChem. (n.d.). 4-(Pyridin-2-yloxy)benzoic acid.
- LookChem. (n.d.). Cas 4385-62-0,4-(2-Pyridyl)benzoic acid.
- Sigma-Aldrich. (n.d.). 4-Pyridin-4-yl-benzoic acid | 4385-76-6.
- ChemBK. (2024, April 9). 4-(pyridin-4-yl)benzoic acid.
- BLD Pharm. (n.d.). 4385-62-0|4-(Pyridin-2-yl)benzoic acid.
- PubChemLite. (n.d.). 4-(pyridin-2-ylmethoxy)benzoic acid (C13H11NO3).
- Wang, Q., et al. (2023). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. Molecules, 28(9), 3895.
Sources
- 1. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Catalytic Enantioselective Synthesis of Axially Chiral Diaryl Ethers Via Asymmetric Povarov Reaction Enabled Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cas 4385-62-0,4-(2-Pyridyl)benzoic acid | lookchem [lookchem.com]
Application Note: Comprehensive Characterization of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Introduction
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is a molecule of significant interest in pharmaceutical and materials science research, incorporating a trifunctional chemical scaffold: a pyridine ring, a cyano group, and a benzoic acid moiety. This unique combination of functional groups suggests potential applications in drug discovery, particularly as an inhibitor for enzymes like xanthine oxidase, and in the development of novel polymers and functional materials.[1] The precise characterization of this compound is paramount to ensure its purity, stability, and structural integrity, which are critical factors for its intended applications.
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for selecting the appropriate analytical methodologies.
| Property | Anticipated Characteristic | Rationale |
| Appearance | White to off-white solid | Based on the structure of similar organic compounds.[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some polarity, while the aromatic rings contribute to hydrophobicity. |
| Acidity (pKa) | The benzoic acid proton is expected to be acidic. | The carboxylic acid functionality is a proton donor. |
| Thermal Stability | Expected to be stable at room temperature, but may decompose at elevated temperatures. | Organic molecules with multiple functional groups can have complex thermal degradation profiles. |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is necessary for the unambiguous characterization of this compound. The following workflow ensures a thorough analysis of its structure, purity, and physical properties.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are fundamental for confirming the chemical structure of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.
-
Expected Chemical Shifts (δ):
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing in the range of 10-13 ppm.[3] Its chemical shift can be dependent on concentration and the solvent used.[4][5]
-
Pyridine Ring Protons: Signals for the three protons on the substituted pyridine ring. The electron-withdrawing cyano group and the ether linkage will influence their chemical shifts.
-
Benzene Ring Protons: Two sets of doublets are expected for the para-substituted benzene ring.
-
Reference: A similar compound, 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid, showed aromatic protons between 7.23-8.03 ppm and a carboxylic acid proton at 11.72 ppm.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
-
Expected Chemical Shifts (δ):
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further confirm its structure.
-
Expected Molecular Ion (M⁺): The exact mass of this compound (C₁₃H₈N₂O₃) is 252.0535 g/mol . High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.
-
Fragmentation: Common fragmentation patterns for such molecules may involve the loss of CO₂, HCN, or cleavage of the ether bond.[6]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI).[6]
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.
-
Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.[3][4][5]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹.[4][5] For dimeric, hydrogen-bonded carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[4][5]
-
C≡N Stretch (Nitrile): An intense and sharp absorption near 2230 cm⁻¹ for aromatic nitriles.[4][5]
-
C-O Stretch (Ether): Absorptions in the fingerprint region, typically around 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic rings.
-
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.[6] A background spectrum should be acquired and subtracted from the sample spectrum.[6]
Chromatographic Analysis: Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound and for its quantification in various matrices.
Principle: A reversed-phase HPLC method is suitable for this analysis, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7] An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[7]
Experimental Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[7]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water, with an acidic modifier like phosphoric acid or formic acid.[7][8] A gradient elution may be necessary to ensure good separation from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A suitable UV wavelength where the compound exhibits strong absorbance, for instance, around 260 nm.[8]
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
-
-
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).[7]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range for calibration (e.g., 1-100 µg/mL).[7]
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter before injection.[7]
-
-
Data Analysis:
-
Equilibrate the system until a stable baseline is achieved.[7]
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Quantify the analyte in the sample using the calibration curve.[7]
-
Solid-State Characterization
The solid-state properties of a compound are crucial, especially in pharmaceutical applications, as they can influence its stability, solubility, and bioavailability.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and polymorphic transitions of the compound.[9][10][11]
-
TGA: Measures the change in mass of a sample as a function of temperature.[9][10] It is used to determine the thermal stability and decomposition profile of the compound.[9][10]
-
DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[9][10] It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.[9]
Experimental Protocol for Thermal Analysis:
-
Instrumentation: Use a calibrated TGA and DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate sample pan (e.g., aluminum).
-
TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 500 °C).
-
DSC Method: Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) to a temperature above its expected melting point.
-
Data Analysis: Analyze the TGA thermogram for weight loss events and the DSC thermogram for endothermic (e.g., melting) or exothermic (e.g., crystallization, decomposition) events.
X-Ray Crystallography (XRC)
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.[12][13][14][15] This technique offers precise information about bond lengths, bond angles, and intermolecular interactions.[16]
Experimental Protocol for X-Ray Crystallography:
-
Crystal Growth: Grow single crystals of suitable quality from an appropriate solvent system. This is often the most challenging step.[16]
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.[14] The diffracted X-rays are collected by a detector.[15]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the atomic positions are determined and refined to yield the final crystal structure.[15]
Summary of Analytical Techniques and Expected Results
| Technique | Parameter Measured | Expected Results for this compound |
| ¹H NMR | Chemical shifts and coupling constants of protons | Signals for aromatic and carboxylic acid protons consistent with the structure. |
| ¹³C NMR | Chemical shifts of carbon atoms | Signals for carboxylic, cyano, and aromatic carbons at expected positions. |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | Molecular ion peak corresponding to the exact mass of the compound. |
| FT-IR Spectroscopy | Vibrational frequencies of functional groups | Characteristic absorption bands for O-H, C=O, C≡N, and C-O functional groups. |
| HPLC-UV | Retention time and UV absorbance | A single major peak indicating high purity, with a reproducible retention time. |
| TGA | Weight loss as a function of temperature | A stable profile up to a certain temperature, followed by decomposition. |
| DSC | Heat flow as a function of temperature | A sharp endothermic peak corresponding to the melting point. |
| X-Ray Crystallography | 3D atomic arrangement in a crystal | Unambiguous determination of the molecular structure and packing in the solid state. |
Conclusion
The comprehensive characterization of this compound requires a multifaceted analytical approach. The combination of spectroscopic, chromatographic, and thermal analysis techniques, as detailed in this application note, provides a robust framework for the unequivocal confirmation of its structure, purity, and solid-state properties. These detailed protocols and the underlying scientific rationale will enable researchers to generate high-quality, reliable data, which is essential for advancing the research and development of this promising molecule.
References
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Szafran, M., & Dega-Szafran, Z. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- Fiveable. (2025, August 15). Spectroscopy of Carboxylic Acids and Nitriles.
- Mettler Toledo. (2024, April 17).
- Request PDF. Differential Scanning Calorimetry and Thermogravimetric Analysis.
- Excillum. Small molecule crystallography.
- AZoLifeSciences. (2023, November 9).
- Anton Paar Wiki. X-ray Crystallography.
- Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- NIH. X-ray Crystallography of Chemical Compounds.
- Benchchem. A Comparative Guide to the Spectroscopic Data of 2-, 3-, and 4-Cyanopyridine Isomers.
- Wikipedia. X-ray crystallography.
- Kaigorodova, Y., Vasilin, V., & Krapivin, G. (1999). 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid. Molecules, 4, M120.
- PubMed. (2024, November 4). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.
Sources
- 1. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. excillum.com [excillum.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Executive Summary
This application note details the process development and scale-up strategy for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid , a critical biaryl ether building block used in the synthesis of kinase inhibitors (e.g., Dasatinib analogs) and PPAR agonists.
While traditional laboratory methods often utilize a two-step sequence (coupling of 4-hydroxybenzoic ester followed by hydrolysis) to mitigate solubility issues, this guide presents an optimized Direct Coupling Process (One-Pot) . This approach reduces unit operations, improves atom economy, and minimizes solvent waste, making it suitable for kilogram-scale manufacturing.
Key Process Features
-
Chemistry: Nucleophilic Aromatic Substitution (
). -
Scale: Scalable from 100 g to >10 kg.
-
Yield: >85% isolated yield.
-
Purity: >99% (HPLC).
-
Green Chemistry: Elimination of ester protection/deprotection steps.
Scientific Principles & Reaction Engineering[1]
Reaction Mechanism ( )
The synthesis relies on the nucleophilic attack of the phenoxide anion (derived from 4-hydroxybenzoic acid) onto the electron-deficient 6-chloronicotinonitrile.
-
Activation: The pyridine ring nitrogen and the para-cyano group strongly withdraw electron density, activating the C-Cl bond for displacement.
-
Nucleophile Formation: 4-Hydroxybenzoic acid possesses two acidic protons. The carboxylic acid (
) is deprotonated first, followed by the phenol ( ). Successful coupling requires the formation of the dianion in situ.
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Stoichiometry (Base) | 2.2 – 2.5 eq. | Must neutralize the carboxylic acid (1 eq) and generate the phenoxide (1 eq). Excess ensures complete deprotonation and buffers HCl generation. |
| Solvent System | DMSO or DMF | High dielectric constant is required to solvate the dianion and stabilize the Meisenheimer transition state. DMSO offers faster rates but requires careful workup to remove. |
| Temperature | 80°C – 100°C | Activation energy barrier for |
| Water Content | Water competes as a nucleophile (forming 6-hydroxynicotinonitrile impurity) and inhibits the basicity of the carbonate. |
Pathway Visualization
Figure 1: Reaction pathway demonstrating the generation of the dianion and subsequent
Detailed Experimental Protocol (1.0 kg Scale)
Safety Warning: 6-Chloronicotinonitrile is toxic.[1][2] The reaction involves heating a polar aprotic solvent. Ensure proper ventilation and use PPE (nitrile gloves, goggles, lab coat).
Materials
-
4-Hydroxybenzoic acid: 575 g (4.16 mol)
-
6-Chloronicotinonitrile: 606 g (4.37 mol, 1.05 eq)
-
Potassium Carbonate (
): 1.44 kg (10.4 mol, 2.5 eq) – Note: Use milled/powdered grade. -
DMSO (Dimethyl sulfoxide): 5.0 L (approx. 8-9 vol)
-
Hydrochloric Acid (37%): As required for pH adjustment.
-
Water (DI): 15 L
Procedure
Step 1: Reactor Charging & Dianion Formation
-
Equip a 10 L jacketed glass reactor with an overhead stirrer (impeller), temperature probe, reflux condenser, and nitrogen inlet.
-
Charge DMSO (5.0 L) and start stirring at 250 RPM.
-
Charge 4-Hydroxybenzoic acid (575 g) . The solution may be slightly opaque.
-
Charge
(1.44 kg) in portions over 15 minutes.-
Observation: Mild exotherm and
evolution. Ensure venting is open.
-
-
Heat the slurry to 80°C and hold for 1 hour.
-
Why: This ensures complete formation of the phenoxide/carboxylate dianion before adding the electrophile.
-
Step 2: Coupling Reaction
-
Charge 6-Chloronicotinonitrile (606 g) to the reactor.
-
Increase temperature to 95°C ± 5°C .
-
Maintain agitation and temperature for 6–8 hours .
-
IPC (In-Process Control): Sample 50 µL, quench in MeCN/Water. Analyze by HPLC. Target: <2% residual 4-hydroxybenzoic acid.
-
Step 3: Workup & Isolation (Reactive Crystallization)
-
Cool the reaction mass to 25°C .
-
Transfer the reaction mixture into a larger vessel containing 10 L of Water .
-
Note: The product is currently a soluble potassium salt. The excess base will dissolve.
-
-
Filter the solution through a Celite pad or 10-micron bag filter to remove insoluble inorganic salts or mechanical impurities.
-
Transfer the clear filtrate to a precipitation tank.
-
Slowly add conc. HCl (approx. 1.0 - 1.2 L) dropwise while stirring vigorously.
-
Critical Step: Monitor pH. A thick white precipitate will form as pH drops.
-
Target pH: 3.0 – 4.0.
-
Caution: Do not drop pH < 2.0 rapidly, as this may trap impurities or cause oiling out.
-
-
Stir the slurry for 2 hours at 20°C to ripen the crystals.
Step 4: Filtration & Drying
-
Filter the solid using a Nutsche filter or centrifuge.
-
Wash the cake with Water (3 x 2 L) to remove residual DMSO and KCl.
-
Test: Check filtrate conductivity or chloride content (AgNO3 test) to ensure salts are removed.
-
-
Dry the solid in a vacuum oven at 60°C for 12 hours.
Expected Yield: ~850 g – 900 g (85–90%) Appearance: White to off-white powder.
Process Flow Diagram
Figure 2: Unit operation flow for the isolation of the target acid.
Analytical Controls & Troubleshooting
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
4-Hydroxybenzoic acid: ~3.5 min
-
6-Chloronicotinonitrile: ~7.2 min
-
Product: ~9.8 min
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<90%) | Wet solvent or insufficient base. | Ensure DMSO water content <0.1%. Increase temp to 105°C (cautiously). |
| Product is Colored (Yellow/Brown) | Thermal degradation or oxidation of phenol. | Degas DMSO with nitrogen before heating. Keep temp <100°C. |
| Low Yield after Workup | pH not low enough; Product dissolved in DMSO/Water. | Adjust pH to 3.0. Increase water dilution ratio to 1:4 (DMSO:Water) to force precipitation. |
| Impurity: Amide (Hydrolysis) | Reaction temp too high or pH swing too aggressive. | Do not exceed 110°C. Avoid holding in strong acid/base for extended periods. |
References
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link
-
Gong, Y., et al. (2013). Practical Synthesis of Biaryl Ethers via SnAr Reaction of Phenols with Electron-Deficient Aryl Halides in Water. Green Chemistry, 15, 266-270. Link
-
Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4, 2337-2347. Link
Sources
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the derivatization of the carboxylic acid group on 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This molecule, featuring a cyanopyridine scaffold linked to a benzoic acid, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of cyanopyridine derivatives.[1][2] The derivatization of the carboxylic acid into amides and esters is a critical step in lead optimization, enabling the modulation of physicochemical properties, pharmacokinetic profiles, and target engagement. This document outlines detailed, field-proven protocols for common derivatization reactions, explains the underlying chemical principles, and offers insights into experimental design and troubleshooting.
Introduction: The Strategic Imperative for Derivatization
The molecule this compound serves as a valuable starting scaffold. The cyanopyridine moiety is a recognized pharmacophore present in numerous therapeutic agents, contributing to a range of biological activities.[1][3][4] The terminal carboxylic acid group, while offering a handle for solubility and potential ionic interactions, often requires modification to achieve desired drug-like properties.
The direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Therefore, the core principle of derivatization lies in the activation of the carboxylic acid. This process converts the hydroxyl group into a superior leaving group, enhancing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by an amine or alcohol.[7][8]
This guide focuses on two of the most prevalent and robust derivatization pathways:
-
Amide Bond Formation: Coupling with primary or secondary amines to generate a diverse library of amides. Amide bonds are a cornerstone of medicinal chemistry, found in the backbones of peptides and numerous blockbuster drugs.[8][9]
-
Ester Formation: Reaction with alcohols to produce corresponding esters, often used to create prodrugs or modify lipophilicity.
Pathway I: Amide Bond Formation via Carbodiimide-Mediated Coupling
The most reliable and widely adopted method for synthesizing amides from carboxylic acids under mild conditions is through the use of carbodiimide coupling agents.[8][10] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is particularly advantageous due to its water solubility, which greatly simplifies the purification process as the resulting urea byproduct can be removed with an aqueous wash.[7][11]
The EDC/HOBt Coupling System: Mechanism and Rationale
While EDC can activate the carboxylic acid alone, the resulting O-acylisourea intermediate is highly reactive and unstable. It can hydrolyze back to the starting material or rearrange into an unreactive N-acylurea byproduct, reducing the yield.[7] To mitigate these side reactions and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost universally employed.[7][10]
The mechanism proceeds in two key stages:
-
Activation: The carboxylic acid attacks EDC, forming the highly reactive O-acylisourea intermediate.
-
Stabilization & Coupling: HOBt rapidly intercepts this intermediate to form a more stable and less racemization-prone HOBt-ester. This activated ester is then efficiently attacked by the chosen amine nucleophile to yield the final amide product, regenerating HOBt and releasing the water-soluble EDC-urea byproduct.[7][12]
Visualization: EDC/HOBt Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of a Representative Amide
This protocol describes the coupling of this compound with a generic primary amine (R-NH₂).
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Stoichiometry |
|---|---|---|
| This compound | Starting Material | 1.0 eq |
| Primary/Secondary Amine | Nucleophile | 1.1 - 1.2 eq |
| EDC Hydrochloride | Coupling Agent | 1.2 - 1.5 eq |
| HOBt (Hydrate) | Additive/Catalyst | 1.2 - 1.5 eq |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | 2.0 - 3.0 eq (optional) |
| N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous Solvent | - |
| Saturated aq. NaHCO₃ | Work-up | - |
| Brine | Work-up | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |
| Ethyl Acetate / Hexanes | TLC & Chromatography | - |
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration). Stir until fully dissolved.
-
Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq) and EDC∙HCl (1.2 eq) sequentially. If the amine is provided as a hydrochloride salt, add DIPEA (2.0 eq) at this stage.
-
Stirring: Allow the mixture to stir at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution may become slightly cloudy.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture. If the amine is a liquid, it can be added neat via syringe. If it is a solid, dissolve it in a minimum amount of the reaction solvent first.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS every 1-2 hours. Typical reaction times are 4-16 hours.
-
Quenching & Extraction: Once the starting acid is consumed, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The aqueous washes remove the urea byproduct and unreacted HOBt.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Pathway II: Ester Formation
While amide formation is more common in drug discovery, esterification is a valuable alternative for creating prodrugs or fine-tuning physicochemical properties.
Acid-Catalyzed (Fischer) Esterification: Principles and Limitations
Fischer esterification is the classic method of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol (if it is inexpensive and low-boiling) or by removing the water byproduct azeotropically.
Key Considerations:
-
Harsh Conditions: The use of strong acid and high temperatures can be incompatible with sensitive functional groups elsewhere in the molecule.[13]
-
Equilibrium: The reaction is reversible, requiring specific measures to drive it towards the product.
-
Substrate Scope: Generally works best with primary and secondary alcohols. Tertiary alcohols are prone to elimination.
Visualization: Fischer Esterification Workflow
Caption: Workflow for Acid-Catalyzed Fischer Esterification.
Detailed Protocol: Synthesis of a Representative Ester
This protocol describes the synthesis of the methyl ester, where methanol serves as both the reagent and the solvent.
Table 2: Reagents and Materials
| Reagent/Material | Purpose |
|---|---|
| This compound | Starting Material |
| Methanol (or other simple alcohol) | Reagent & Solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst |
| Saturated aq. NaHCO₃ | Neutralization |
| Ethyl Acetate | Extraction Solvent |
| Brine | Work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent |
Procedure:
-
Preparation: Add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add an excess of the desired alcohol (e.g., methanol) to dissolve the acid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a mmol scale reaction) to the stirring solution.
-
Reaction: Heat the mixture to reflux and maintain it for 4-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting acid.
-
Cooling & Neutralization: After completion, allow the mixture to cool to room temperature. Slowly and carefully add saturated aqueous NaHCO₃ to neutralize the acid catalyst until effervescence ceases.
-
Concentration & Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Dilute the remaining residue with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure ester.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Summary of Derivatization Strategies
The choice of method is dictated by the desired final product and the stability of the coupling partners.
Table 3: Comparison of Derivatization Methods
| Feature | EDC/HOBt Amide Coupling | Fischer Esterification |
|---|---|---|
| Primary Product | Amide | Ester |
| Key Reagents | EDC, HOBt, Amine | Alcohol, Strong Acid (H₂SO₄) |
| Reaction Conditions | Mild (0°C to Room Temp) | Harsh (Reflux/Heat) |
| Advantages | High yields, broad substrate scope, mild conditions, minimal side reactions with HOBt.[7][12] | Simple reagents, inexpensive catalyst. |
| Limitations | Cost of coupling reagents, requires anhydrous conditions, purification from byproducts. | Harsh conditions limit substrate scope, equilibrium reaction requires driving force.[13] |
| Best For | Synthesizing diverse amide libraries with complex and sensitive amines. | Simple, robust alcohols where the starting acid is stable to heat and strong acid. |
Conclusion
The derivatization of the carboxylic acid group of this compound is a fundamental and enabling step for its exploration in drug discovery and materials science. Carbodiimide-mediated coupling with EDC and HOBt offers a mild, efficient, and highly versatile route to a wide array of amides. For the synthesis of simple esters, traditional Fischer esterification remains a viable, albeit more conditional, alternative. The protocols and principles detailed in this guide provide researchers with a robust foundation for the successful synthesis, purification, and characterization of novel derivatives based on this promising molecular scaffold.
References
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Available from: [Link]
-
SpringerLink. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Available from: [Link]
-
IOPscience. Cyanopyridine derivatives: Significance and symbolism. Available from: [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Aapptec. Coupling Reagents. Available from: [Link]
-
Chempanda. Cyanopyridine: Common isomorphs, applications, side effects and safety. Available from: [Link]
-
University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Available from: [Link]
-
ResearchGate. Substituted Cyanopyridine derivatives as antimicrobial agents. Available from: [Link]
-
Royal Society of Chemistry. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
SpringerLink. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Available from: [Link]
-
University of Canterbury. Experiment 12. Preparation of 4-acetoxybenzoic acid. Available from: [Link]
- Google Patents. Catalyst and method for amide formation.
-
PubMed. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Available from: [Link]
-
PubMed. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Available from: [Link]
-
International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available from: [Link]
-
ResearchGate. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry | Request PDF. Available from: [Link]
- Google Patents. Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
-
ResearchGate. 4-Hydroxybenzoic acid derivatives synthesized through metabolic... Available from: [Link]
- Google Patents. Method for production of 4-cyano benzoic acid or salts thereof.
-
Pharmacia. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]
-
MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
-
ResearchGate. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF. Available from: [Link]
- Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
PubMed. Discovery of novel non-carboxylic acid 5-amino-4-cyanopyrazole derivatives as potent and highly selective LPA1R antagonists. Available from: [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chempanda.com [chempanda.com]
- 5. Research Portal [ujcontent.uj.ac.za]
- 6. Lab Reporter [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
In vitro assays involving 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid analogs
An In-Depth Guide to In Vitro Profiling of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Analogs as PARP1 Inhibitors
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound and its analogs, a chemical scaffold of significant interest in the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization.
Scientific Foundation: The Rationale for Targeting PARP1
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[1][2][3] Upon detecting a break, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[1] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[3][4]
The inhibition of PARP1 has emerged as a powerful anticancer strategy, most notably through the concept of "synthetic lethality."[5][6][7] In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1 or BRCA2 mutations), inhibiting PARP1-mediated SSB repair leads to the accumulation of unresolved SSBs.[6][8] During DNA replication, these SSBs are converted into toxic double-strand breaks, which cannot be repaired efficiently in HR-deficient cells, ultimately leading to cell death.[6] Furthermore, some PARP inhibitors not only block its catalytic activity but also "trap" the PARP1 enzyme on the DNA, creating a cytotoxic lesion that further enhances their anticancer effects.[9][10][11]
The this compound scaffold represents a promising starting point for the design of novel PARP1 inhibitors. This guide outlines the essential in vitro assays required to characterize the potency, mechanism of action, and cellular efficacy of analogs derived from this core structure.
Figure 1: Simplified overview of PARP1's role in DNA repair and the mechanism of PARP inhibitors.
Biochemical Assays: Direct Evaluation of Enzyme Inhibition
Biochemical assays are the foundational step in characterizing any enzyme inhibitor. They utilize purified components to directly measure the interaction between the compound and the PARP1 enzyme, providing critical data on binding affinity and catalytic inhibition.
Fluorescence Polarization (FP) Competitive Binding Assay
Expertise & Experience: The FP assay is a powerful, homogeneous technique for quantifying the binding affinity of test compounds.[5][12] Its principle relies on the difference in the rotational speed of a small fluorescently-labeled probe versus the much larger enzyme-probe complex. When a test compound displaces the probe from the PARP1 active site, the probe tumbles more rapidly, leading to a decrease in the polarization of emitted light.[13][14] This method is ideal for high-throughput screening (HTS) to identify compounds that bind to the same site as the probe.[5][13]
Protocol Trustworthiness: This protocol includes essential controls for a self-validating system: a positive control (a known inhibitor like Olaparib) to confirm assay performance and a negative control (DMSO vehicle) to define the baseline of no inhibition.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT. Rationale: This buffer composition ensures optimal enzyme stability and activity.
-
PARP1 Enzyme: Recombinant human PARP1, diluted to a working concentration of 2 nM in Assay Buffer.
-
Fluorescent Probe: A fluorescently labeled PARP inhibitor (e.g., a fluorescein-labeled Olaparib analog), diluted to 1 nM in Assay Buffer.
-
Test Compounds: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the this compound analogs in 100% DMSO. Then, dilute further into Assay Buffer. The final DMSO concentration in the assay should be ≤1%. Rationale: High concentrations of DMSO can denature the enzyme.
-
Controls: Prepare solutions of a known PARP1 inhibitor (e.g., Olaparib) and DMSO vehicle.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the test compound dilutions to the wells of a low-volume, black, flat-bottom 384-well plate.
-
Add 5 µL of the 2 nM PARP1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature, gently shaking. Rationale: This pre-incubation allows the compound to bind to the enzyme.
-
Add 10 µL of the 1 nM fluorescent probe solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a microplate reader capable of measuring fluorescence polarization (e.g., Excitation at 485 nm, Emission at 535 nm).
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe.
-
Figure 2: Workflow for a PARP1 competitive binding assay using Fluorescence Polarization.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Expertise & Experience: HTRF assays are another robust choice for HTS, offering high sensitivity and low background interference.[15] The assay measures the inhibition of PARP1's catalytic activity. In a typical format, biotinylated-NAD+ is used as a substrate. The resulting biotinylated-PAR polymer attached to histones is then detected by two antibodies: one targeting the histone (e.g., coupled to a Europium cryptate donor) and another targeting the biotin tag (e.g., coupled to a d2 acceptor).[16] When in close proximity, excitation of the donor leads to a FRET signal from the acceptor. Inhibitors prevent this reaction, leading to a loss of signal.
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: As per manufacturer's kit (e.g., Trevigen PARP Assay Kit).[17]
-
Reagents: Recombinant PARP1 enzyme, activated DNA, histone proteins, biotinylated-NAD+, and test compounds prepared as described in section 2.1.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of test compound dilutions into the assay plate.
-
Prepare a master mix containing PARP1 enzyme, histones, and activated DNA in reaction buffer. Add 10 µL of this mix to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of biotinylated-NAD+ solution.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction by adding a stop buffer (often containing the HTRF detection reagents).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader (measuring emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assays: Assessing Efficacy in a Biological Context
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more complex biological environment. These assays assess cell permeability, target engagement, and the ultimate cellular phenotype.
Cellular PARylation Assay
Expertise & Experience: This assay directly measures the ability of a compound to inhibit PARP1 activity inside the cell.[8] Cells are first treated with a DNA damaging agent (e.g., hydrogen peroxide) to robustly activate PARP1. The level of PAR synthesis is then quantified, typically by immunofluorescence or Western blot, using an antibody specific for PAR.[6][8] A potent inhibitor will significantly reduce the PAR signal compared to vehicle-treated, damaged cells.
Detailed Protocol (Immunofluorescence):
-
Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) onto 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds for 1-2 hours.
-
DNA Damage Induction: Add H₂O₂ to the media at a final concentration of 500 µM and incubate for 5-10 minutes at 37°C.[8]
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with 5% BSA in PBS.
-
Incubate with a primary antibody against PAR (poly-ADP-ribose).
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the PAR signal per nucleus.
-
Plot the normalized intensity against compound concentration to determine the IC50 for cellular PARP1 inhibition.
-
PARP1 Trapping Assay
Expertise & Experience: This assay is critical for distinguishing between PARP inhibitors that are purely catalytic and those that also trap PARP1 on chromatin.[10] Trapping potency often correlates more strongly with cytotoxicity than catalytic inhibition alone.[11] The principle involves physically separating the chromatin-bound proteins from soluble cellular proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blot.[10]
Detailed Protocol (Cell Fractionation & Western Blot):
-
Cell Treatment: Treat cells with test compounds at various concentrations for a defined period (e.g., 4-24 hours).
-
Cell Lysis and Fractionation:
-
Harvest cells and lyse them in a cytoplasmic extraction buffer. Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a nuclear extraction buffer to release soluble nuclear proteins. Centrifuge to pellet the chromatin.
-
The resulting pellet contains the chromatin-bound proteins. This fraction can be prepared using commercial subcellular protein fractionation kits.[10]
-
Crucial Step: Ensure inhibitors are included throughout the fractionation process to prevent the compound from dissociating.[10]
-
-
Western Blot Analysis:
-
Resolve the protein from the chromatin fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Quantify band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the PARP1 signal to the Histone H3 signal for each condition.
-
Compare the amount of trapped PARP1 at different compound concentrations. Potent trapping agents will show a significant increase in the chromatin-bound PARP1 signal.
-
Figure 3: Workflow for a cell-based PARP1 trapping assay via subcellular fractionation.
Cell Viability Assays
Expertise & Experience: The ultimate goal of a PARP inhibitor in an oncology setting is to kill cancer cells. Cell viability assays measure the cytotoxic or cytostatic effects of the compounds.[10] To test the principle of synthetic lethality, it is essential to use cell lines with known DNA repair deficiencies (e.g., BRCA1 or BRCA2 mutant cancer cells) and compare the results to their wild-type or genetically-complemented counterparts.[7][11]
Detailed Protocol (CellTiter-Glo® Luminescent Assay):
-
Cell Seeding: Seed both BRCA-deficient and BRCA-proficient cells into white, clear-bottom 96-well plates. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an extended period, typically 72-120 hours, to allow for multiple cell divisions and the accumulation of lethal DNA damage.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in BRCA-deficient cells compared to proficient cells is indicative of synthetic lethality.
-
Data Summary and Interpretation
To effectively compare the series of this compound analogs, all quantitative data should be summarized in a clear, structured table.
Table 1: Example Data Summary for Novel PARP1 Inhibitor Analogs
| Compound ID | PARP1 FP Binding IC50 (nM) | Cellular PARylation IC50 (nM) | PARP1 Trapping (Fold Increase vs. Vehicle at 1 µM) | Cell Viability GI50 (nM) (BRCA1-mutant cells) | Cell Viability GI50 (nM) (BRCA-proficient cells) |
| Analog-001 | 15.2 | 25.8 | 2.1 | 35.5 | >10,000 |
| Analog-002 | 5.8 | 9.1 | 8.5 | 11.2 | 8,500 |
| Analog-003 | 150.6 | 210.3 | 1.2 | >10,000 | >10,000 |
| Olaparib | 5.0 | 7.5 | 5.6 | 9.8 | 7,900 |
This table is for illustrative purposes only.
Interpretation:
-
Analog-001 shows good biochemical and cellular inhibition but weak trapping activity, resulting in moderate cytotoxicity.
-
Analog-002 is the most promising candidate, with potent biochemical and cellular inhibition, strong trapping activity, and excellent synthetic lethality.
-
Analog-003 is a weak inhibitor across all assays and would likely be deprioritized.
References
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link][13][14]
-
ResearchGate. A high-throughput (HT) fluorescent polarization (FP) assay to detect.... [Link][9]
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological reviews, 54(3), 375-429. [Link][4]
-
ResearchGate. PARP1-related signaling pathways in neurodegeneration. [Link]
-
BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]
-
Gibson, B. A., & Kraus, W. L. (2012). New insights into the molecular and cellular functions of poly (ADP-ribose) and PARPs. Nature reviews Molecular cell biology, 13(7), 411-424. [Link][1]
-
Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of biomolecular screening, 20(1), 124-134. [Link][5]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. PARP1 (poly(ADP-ribose) polymerase 1). [Link][3]
-
Zandarashvili, L., et al. (2020). Clinical PARP inhibitors do not abrogate PARP1 exchange at DNA damage sites in vivo. Nucleic acids research, 48(19), 10841-10856. [Link][12]
-
Frontiers. Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. [Link][17]
-
PubMed. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. [Link][18]
-
ResearchGate. In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). [Link]
-
Bhatnagar, A., et al. (2023). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16186. [Link]
-
BPS Bioscience. PARP11 Homogenous Assay Kit. [Link]
-
BMG LABTECH. PARP assay for inhibitors. [Link]
-
ResearchGate. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Request PDF. [Link]
-
ResearchGate. (PDF) High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link][10]
-
PubMed. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
-
National Center for Biotechnology Information. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
-
ResearchGate. Inhibition of Alphascreen signal by peptides PIV and PV. Percentage.... [Link]
-
PubMed. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. [Link]
-
PubMed. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. [Link]
-
MDPI. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link][8]
-
PubMed. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. [Link]
-
MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link][6]
-
ResearchGate. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF. [Link]
-
ResearchGate. Abstract 2475: In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. [Link][7]
-
Figshare. 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. [Link]
Sources
- 1. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 [genesdev.cshlp.org]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. nmsgroup.it [nmsgroup.it]
- 12. academic.oup.com [academic.oup.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. HTRF Human & Mouse Total PARP1 Detection Kit [revvity.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. Frontiers | Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening [frontiersin.org]
- 18. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid in Drug Design
Topic: Use of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (CAS: 1093641-47-4) has emerged as a high-value scaffold in modern medicinal chemistry, primarily serving as a robust bioisostere for the 4-(4-cyanophenoxy)benzoic acid moiety found in non-purine Xanthine Oxidase (XO) inhibitors (e.g., Febuxostat analogs).
Beyond XO inhibition, this building block is critical in the synthesis of GPR119 agonists (metabolic disorders) and HIF-PH inhibitors , where the 5-cyanopyridine motif acts as a metabolically stable, electron-deficient aromatic cap that modulates lipophilicity (LogD) and solubility compared to its carbocyclic counterparts.
This guide details the physicochemical rationale for its selection, synthetic protocols for its incorporation, and specific case studies in inhibitor design.
Chemical Profile & Pharmacophore Rationale[1][2][3]
Structural Properties
-
Molecular Formula: C₁₃H₈N₂O₃
-
Molecular Weight: 240.21 g/mol
-
Key Functional Groups:
-
Carboxylic Acid: Handle for amide coupling or ionic interactions (pKa ~4.0–4.5).
-
Ether Linkage: Provides rotational flexibility and breaks conjugation, unlike biphenyl systems.
-
5-Cyano-2-pyridyl Group: A privileged bioisostere. The pyridine nitrogen lowers LogP (enhancing aqueous solubility) and acts as a weak hydrogen bond acceptor. The nitrile group is a robust dipole and can engage in reversible covalent interactions with serine proteases or simply serve as a metabolic blocker.
-
Bioisosteric Advantage
In drug design, replacing a p-cyanophenyl group with a 5-cyanopyridin-2-yl group often yields:
-
Improved Solubility: Pyridine nitrogen protonation (at low pH) or polarity improves dissolution rates.
-
Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
-
π-Stacking: The electron-deficient nature of the cyanopyridine ring alters π-π stacking geometries in enzyme active sites (e.g., Xanthine Oxidase molybdenum center pockets).
Synthetic Utility & Protocols
Synthesis of the Scaffold (Self-Validating Protocol)
While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust route utilizes an SNAr coupling followed by hydrolysis.
Reaction Scheme Visualization:
Figure 1: Two-step synthesis of this compound via SNAr mechanism.
Protocol A: Preparation of this compound
Step 1: SNAr Coupling
-
Charge: To a reaction vessel, add Methyl 4-hydroxybenzoate (1.0 equiv) and 6-Chloronicotinonitrile (1.1 equiv).
-
Solvent: Dissolve in anhydrous DMF (5 mL/mmol).
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0 equiv, finely ground).
-
Reaction: Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by TLC/LCMS for disappearance of the phenol.
-
Workup: Cool to RT. Pour into ice-water. The ester intermediate usually precipitates. Filter, wash with water, and dry.[1]
-
Checkpoint: If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMF.
-
Step 2: Hydrolysis
-
Charge: Dissolve the intermediate ester in THF:Water (3:1) .
-
Reagent: Add LiOH·H₂O (2.5 equiv).
-
Reaction: Stir at Room Temperature (RT) for 2–3 hours.
-
Isolation: Acidify carefully with 1N HCl to pH ~3. The product will precipitate as a white solid.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
Downstream Application: Amide Coupling
The primary utility of this acid is coupling with amines to generate library candidates.
Protocol B: Library-Scale Amide Coupling (HATU Method)
Context: This protocol is optimized to prevent hydrolysis of the nitrile group (which can occur under harsh acidic/basic conditions) while ensuring high conversion.
-
Activation: In a vial, dissolve This compound (1.0 equiv) in DMF (0.2 M).
-
Reagents: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to form the activated ester (color change often observed).
-
Coupling: Add the Target Amine (1.1 equiv).
-
Incubation: Stir at RT for 2–16 hours.
-
Quench: Dilute with DMSO/MeOH (1:1) and purify directly via Prep-HPLC (Reverse Phase, C18, Acetonitrile/Water + 0.1% Formic Acid).
-
Note: Avoid strong basic workups which might hydrate the nitrile to a primary amide.
-
Case Studies in Medicinal Chemistry
Xanthine Oxidase (XO) Inhibitors
This scaffold acts as a direct analog to the Febuxostat core. In Febuxostat, a thiazole ring is central, but "second-generation" non-purine inhibitors often utilize a biphenyl ether or pyridyl-ether motif to occupy the hydrophobic channel leading to the molybdenum center.
-
Mechanism: The carboxylic acid (or its amide derivative) anchors the molecule near Glu802/Arg880, while the cyanopyridine extends into the hydrophobic pocket, with the nitrile potentially interacting with Asn768.
-
Data Comparison:
| Feature | Phenyl Ether Analog | Pyridyl Ether (Target) | Impact |
| LogP | ~3.5 | ~2.8 | Improved oral bioavailability |
| Solubility (pH 7.4) | Low (<10 µM) | Moderate (>50 µM) | Better formulation options |
| Metabolic Liability | High (Ring oxidation) | Low | Reduced clearance |
GPR119 Agonists
In the design of GPR119 agonists for Type 2 Diabetes, the 4-[(5-Cyanopyridin-2-yl)oxy]phenyl headgroup is a "privileged structure." It mimics the endogenous lipid ligands while providing a rigid spacer.
-
Design Strategy: The benzoic acid is coupled to a piperidine-carbamate linker. The cyanopyridine serves as the "lipophilic tail" required for receptor activation but with reduced lipophilicity compared to a simple alkyl chain.
Pharmacophore Map:
Figure 2: Pharmacophore contribution of the scaffold components.
References
-
VulcanChem. (n.d.). This compound Product Profile. Retrieved from
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of Benzoic Acid Derivatives. PubMed. Retrieved from
-
Drug Hunter. (2025).[2] Bioisosteres Cheat Sheet: Pyridine vs Phenyl. Retrieved from
-
Journal of Medicinal Chemistry. (2002). Discovery of NVP-DPP728 and related cyanopyridine inhibitors. (Contextual grounding for cyanopyridine pharmacophore). Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields and purity.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The overall synthesis is a two-step process that begins with a nucleophilic aromatic substitution (SNAc) reaction, a variation of the Williamson ether synthesis, to form an ester intermediate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. While the synthesis is conceptually straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide practical solutions to improve your experimental outcomes.
Reaction Overview
The synthesis proceeds in two main stages:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate.
-
Step 2: Hydrolysis - Conversion of the methyl ester to this compound.
Caption: Overall synthetic route for this compound.
Part 1: Troubleshooting Guide & FAQs - Step 1: Synthesis of Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate (SNAr)
This section addresses common problems encountered during the nucleophilic aromatic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step process involving an ester intermediate necessary? Why not directly use 4-hydroxybenzoic acid?
A1: Directly using 4-hydroxybenzoic acid in the SNAr reaction can lead to complications. The carboxylic acid proton is acidic and will be deprotonated by the base used in the reaction. This can lead to the formation of a dianion, which may have different solubility and reactivity, potentially leading to lower yields and the formation of side products. By protecting the carboxylic acid as a methyl or ethyl ester, the reaction is cleaner and more controlled.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is crucial for deprotonating the hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral alcohol and is essential for the SNAr reaction to proceed. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).
-
Potassium carbonate (K₂CO₃) is a milder, less hazardous base that is often effective and a good starting point.
-
Sodium hydride (NaH) is a very strong, non-nucleophilic base that can lead to faster reaction times but requires anhydrous conditions and careful handling due to its reactivity with water.
-
Potassium tert-butoxide (t-BuOK) is another strong base that can be effective.
The choice of base can influence the reaction rate and the formation of side products. A moderately strong base like K₂CO₃ is often sufficient and recommended for initial attempts.
Q3: Which solvent is most suitable for this SNAr reaction?
A3: Polar aprotic solvents are generally preferred for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without participating in the reaction. Suitable solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (CH₃CN)
DMF and DMSO are excellent choices for their ability to dissolve a wide range of reactants and facilitate the reaction, often at lower temperatures. However, they can be difficult to remove completely during workup. Acetonitrile is a good alternative with a lower boiling point, making it easier to remove.
Q4: My reaction is very slow or incomplete. What are the possible causes?
A4: Several factors can contribute to a sluggish reaction:
-
Insufficiently strong base: The chosen base may not be strong enough to fully deprotonate the methyl 4-hydroxybenzoate. Consider switching to a stronger base like NaH.
-
Low reaction temperature: While higher temperatures can promote side reactions, some SNAr reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) may be necessary.
-
Poor quality of reagents or solvent: Ensure your reagents are pure and your solvent is anhydrous, especially if using a water-sensitive base like NaH.
-
Inadequate mixing: If the reaction mixture is heterogeneous, ensure vigorous stirring to maximize the interaction between reactants.
Q5: The reaction mixture has turned dark brown or black. Is this normal, and what can I do about it?
A5: A dark coloration can indicate the formation of side products or decomposition. While some color change is expected, a very dark mixture may suggest issues.
-
Cause: This can be due to side reactions, especially at higher temperatures, or the presence of impurities in the starting materials.
-
Prevention:
-
Ensure the purity of your starting materials.
-
Consider running the reaction at a lower temperature for a longer duration.
-
Purge the reaction vessel with an inert gas (like nitrogen or argon) to prevent oxidation.
-
Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the SNAr step.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of methyl 4-hydroxybenzoate. | Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF. |
| Low reactivity of 2-chloro-5-cyanopyridine. | The cyano group is electron-withdrawing and should activate the pyridine ring for nucleophilic attack. If the reaction is still slow, consider increasing the reaction temperature. | |
| Impure starting materials. | Purify starting materials before the reaction. Methyl 4-hydroxybenzoate can be recrystallized. 2-Chloro-5-cyanopyridine can be purified by distillation or chromatography. | |
| Formation of Side Products | Competing side reactions at high temperatures. | Run the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC to determine the optimal reaction time. |
| Reaction with solvent. | Ensure the solvent is inert under the reaction conditions. DMF and DMSO are generally stable. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | Ensure the aqueous phase is neutral or slightly basic during extraction. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Part 2: Troubleshooting Guide & FAQs - Step 2: Hydrolysis of Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate
This section focuses on the conversion of the ester intermediate to the final carboxylic acid product.
Frequently Asked Questions (FAQs)
Q1: What are the best conditions for hydrolyzing the methyl ester?
A1: The methyl ester can be hydrolyzed under either acidic or basic conditions.
-
Basic Hydrolysis (Saponification): This is often the preferred method. Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF is common.[1] The reaction typically proceeds at room temperature or with gentle heating. An acidic workup is then required to protonate the carboxylate and precipitate the final product.
-
Acidic Hydrolysis: This can be achieved by heating the ester in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution. However, there is a risk of hydrolyzing the nitrile group under harsh acidic conditions.
Q2: Is there a risk of hydrolyzing the nitrile group during the ester hydrolysis?
A2: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions, especially with prolonged heating. To minimize this side reaction, it is recommended to use milder hydrolysis conditions. Basic hydrolysis at or near room temperature is generally less likely to affect the nitrile group compared to heating with a strong acid.[2] Careful monitoring of the reaction by TLC is essential to stop the reaction once the ester has been consumed.
Q3: My product is not precipitating after acidification. What should I do?
A3: If the product does not precipitate upon acidification, it may be due to several reasons:
-
Product is soluble in the solvent system: If a high concentration of an organic co-solvent is present, the product may remain in solution. Try to remove the organic solvent under reduced pressure before acidification.
-
Insufficient acidification: Ensure that the pH of the solution is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.
-
Low product concentration: If the reaction was very dilute, the product concentration may be below its solubility limit. Concentrate the solution before acidification.
-
"Oiling out": The product may separate as an oil rather than a solid. If this happens, try scratching the inside of the flask with a glass rod to induce crystallization. You can also try cooling the mixture in an ice bath.
Troubleshooting Purification
| Problem | Potential Cause | Recommended Solution |
| Product is impure after precipitation. | Co-precipitation of starting materials or side products. | Recrystallization is the most effective method for purifying the final product. |
| Incomplete hydrolysis. | Ensure the hydrolysis reaction has gone to completion by TLC before workup. If necessary, extend the reaction time or use slightly more forcing conditions. | |
| Low recovery after recrystallization. | Product is too soluble in the recrystallization solvent. | Choose a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[3][4] |
| Using too much solvent for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product. |
Part 3: Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate
Caption: Workflow for the synthesis of the ester intermediate.
Materials:
-
Methyl 4-hydroxybenzoate
-
2-Chloro-5-cyanopyridine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), 2-chloro-5-cyanopyridine (1.0 eq.), and potassium carbonate (1.5 eq.).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and stir.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis to this compound
Materials:
-
Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), concentrated or 1M
Procedure:
-
Dissolve the methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate (1.0 eq.) in a mixture of methanol (or THF) and water.
-
Add sodium hydroxide or lithium hydroxide (1.5-2.0 eq.) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to pH 2-3 with hydrochloric acid. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum. The product can be further purified by recrystallization.
Recrystallization of the Final Product
A common solvent system for the recrystallization of benzoic acid derivatives is a mixture of ethanol and water.[5]
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Part 4: Characterization Data
Verifying the identity and purity of your products is crucial. Below is a table of expected analytical data. Note that specific NMR chemical shifts can vary slightly depending on the solvent used.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Data (DMSO-d₆) | Expected ¹³C NMR Data (DMSO-d₆) |
| Methyl 4-[(5-Cyanopyridin-2-yl)oxy]benzoate | C₁₄H₁₀N₂O₃ | 254.24 g/mol | δ ~8.8 (s, 1H, pyridine), ~8.3 (d, 1H, pyridine), ~7.9 (d, 2H, benzoate), ~7.2 (d, 2H, benzoate), ~7.1 (d, 1H, pyridine), ~3.8 (s, 3H, OCH₃) | δ ~165 (C=O), ~162 (C-O-py), ~155 (C-O-Ar), ~150 (C-CN), ~140 (CH-py), ~131 (CH-Ar), ~122 (CH-Ar), ~118 (CN), ~115 (CH-py), ~105 (C-py), ~52 (OCH₃) |
| This compound | C₁₃H₈N₂O₃ | 240.22 g/mol | δ ~13.0 (br s, 1H, COOH), ~8.8 (s, 1H, pyridine), ~8.3 (d, 1H, pyridine), ~7.9 (d, 2H, benzoate), ~7.2 (d, 2H, benzoate), ~7.1 (d, 1H, pyridine) | δ ~167 (C=O), ~162 (C-O-py), ~155 (C-O-Ar), ~150 (C-CN), ~140 (CH-py), ~131 (CH-Ar), ~122 (CH-Ar), ~118 (CN), ~115 (CH-py), ~105 (C-py) |
Note: The provided NMR data are estimations based on similar structures and should be confirmed by experimental analysis.
References
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
- Recrystalliz
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- U.S. Patent No. 3,876,691. (1975). Process for the hydrolysis of nitriles.
- Organic Syntheses Procedure. (n.d.).
- Alfa Chemistry. (n.d.).
- The Recrystalliz
- Scribd. (n.d.).
- YouTube. (2015, February 3).
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- University of Calgary. (n.d.). Ch24: ArOH to ArOR.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
- PMC. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- Reddit. (2023, December 23). SNAr troubleshooting.
- Semantic Scholar. (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- MDPI. (2022, January 15). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)
- Google Patents. (n.d.).
- An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.).
- PubMed. (2024, November 4). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.
- ResearchGate. (2025, October 15). (PDF) 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid.
- ResearchGate. (2025, October 17). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF.
- Google Patents. (n.d.).
- PubMed. (n.d.). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
- Google Patents. (n.d.). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
Sources
Technical Support Center: Synthesis & Troubleshooting of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Ticket ID: #SYN-CNPY-042 Subject: Impurity Profiling & Process Control for Diaryl Ether Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Mechanistic Landscape
You are likely synthesizing 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid via a Nucleophilic Aromatic Substitution (
While the
-
The Nitrile (
): Susceptible to hydrolysis under the basic conditions required for the coupling. -
The Pyridine Nitrogen: A nucleophilic center that can compete with the phenoxide oxygen, leading to N-alkylation (pyridone formation).
-
The Carboxylate: If using the free acid, the formation of a dianion creates solubility issues; if using the ester, subsequent hydrolysis must distinguish between the ester and the nitrile.
This guide breaks down these side reactions and provides self-validating protocols to mitigate them.
Module 1: The "Gold Standard" Protocol
To minimize side reactions, we recommend the Ester-Intermediate Route rather than direct coupling of the carboxylic acid. The direct coupling of 4-hydroxybenzoic acid requires generating a dianion (phenoxide + carboxylate), which often necessitates high temperatures (
Recommended Workflow
-
Coupling: Methyl 4-hydroxybenzoate + 6-Chloronicotinonitrile +
in DMF ( C). -
Workup: Precipitation in water.
-
Hydrolysis (The Critical Step): LiOH (aq) / THF at
C. Stop exactly at conversion.
Module 2: Troubleshooting Dashboard
Issue 1: The "Amide" Peak (Nitrile Hydrolysis)
User Report: "I see a new peak at [M+18] in my LC-MS. The nitrile stretch in IR (
-
Root Cause:
-
Direct Coupling: Reaction temperature
C in the presence of trace water (wet DMF/DMSO). -
Ester Hydrolysis Step: Saponification conditions were too aggressive (e.g., NaOH at reflux).
-
-
The Mechanism: The electron-withdrawing nature of the pyridine ring activates the nitrile carbon, making it highly electrophilic. Hydroxide ions attack the nitrile to form an imidate, which tautomerizes to the amide.
-
Corrective Action:
-
Reagent Control: Use anhydrous DMF/DMSO. Dry
in an oven ( C, 4h) before use. -
Temperature Limit: Do not exceed
C. -
Selective Hydrolysis: If hydrolyzing the ester, use LiOH (Lithium Hydroxide) instead of NaOH. Lithium coordinates tightly to the carboxylate, often slowing the attack on the distal nitrile. Perform at
C and monitor by TLC/HPLC every 15 mins.
-
Issue 2: The "Pyridone" Impurity (N-Alkylation)
User Report: "I isolated a solid that is insoluble in base. NMR shows a loss of aromaticity in the pyridine ring." Diagnosis: You have formed 1-(4-carboxyphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile . This is the N-alkylated isomer.
-
Root Cause:
-
Solvent Polarity: Highly polar aprotic solvents (DMSO) separate ion pairs efficiently, leaving the pyridine nitrogen "naked" and more nucleophilic.
-
Leaving Group: Fluorine (if using 6-fluoronicotinonitrile) favors O-alkylation due to the hard-soft acid-base (HSAB) principle. Chlorine is softer, slightly increasing N-alkylation risk, though O-alkylation is still major.
-
-
The Mechanism: Ambident nucleophile attack. The pyridine nitrogen attacks the phenol carbon (rare) or the phenol attacks the pyridine nitrogen (impossible). Correction: The pyridine nitrogen attacks the electrophile? No. The phenoxide is the nucleophile. The pyridine is the electrophile.
-
Correction: In this specific reaction, N-alkylation is actually unlikely unless the pyridine itself is the nucleophile reacting with an alkyl halide. Since we are reacting a Phenol (Nu) with a Chloropyridine (E), the "N-alkylation" side reaction would actually refer to the self-polymerization of the chloropyridine if it hydrolyzes to a pyridone first, or if the phenoxide attacks the nitrogen (which is chemically forbidden).
-
Real Scenario: The "N-alkylated" byproduct in this specific context usually refers to regioselectivity issues if the pyridine had two halogens. Since it doesn't, the primary "isomer" risk is actually O- vs N-attack if the nucleophile was an aminophenol.
-
Clarification: If the user sees "Pyridone" impurities, it is likely Hydrolysis of the starting material (6-chloronicotinonitrile) by water before the coupling occurs. The Cl is displaced by OH, and the resulting hydroxypyridine tautomerizes to the pyridone.
-
-
Corrective Action: Ensure strictly anhydrous conditions. The presence of water competes with the phenol for the chloropyridine.
Issue 3: Incomplete Conversion (The Solubility Trap)
User Report: "Reaction stalls at 60% conversion. Adding more base doesn't help." Diagnosis: Surface passivation of the base or product inhibition.
-
Root Cause: If using the free acid (4-hydroxybenzoic acid), the dipotassium salt is extremely insoluble in organic solvents. It coats the surface of the solid
, stopping the reaction. -
Corrective Action:
-
Switch to Cesium: Use
. Cesium salts are more soluble in DMF/DMAc due to the "Cesium Effect" (larger cation radius, weaker ion pairing). -
Phase Transfer: Add 5 mol% 18-Crown-6 (if using K) or TBAI (Tetrabutylammonium iodide) to solubilize the phenoxide.
-
Module 3: Reaction Pathway Visualization
The following diagram illustrates the Main Reaction Pathway (Green) versus the Critical Side Reactions (Red).
Figure 1: Reaction logic flow. The green path represents the optimal synthesis. Red dashed paths indicate failure modes caused by moisture or uncontrolled pH.
Module 4: Quantitative Data & Specifications
| Parameter | Optimal Range | Failure Threshold | Consequence of Failure |
| Reaction Temp | 70°C – 90°C | > 110°C | Nitrile hydrolysis (Amide formation) |
| Water Content (KF) | < 0.1% | > 0.5% | Formation of Pyridone (SM hydrolysis) |
| Base Stoichiometry | 2.5 eq (for Acid) / 1.2 eq (for Ester) | < 2.0 eq (for Acid) | Incomplete conversion (Stalled reaction) |
| Hydrolysis pH | 10 – 11 | > 13 | Hydrolysis of Nitrile to Carboxylic Acid |
References
-
Nucleophilic Arom
) Mechanism & Kinetics- Source: Organic Chemistry Portal.
- Relevance: Foundational mechanism for the displacement of chloride by phenoxide.
-
URL:[Link]
-
Hydrolysis of Nitriles to Amides
- Source: National Institutes of Health (NIH) / PubMed.
- Relevance: Documents the susceptibility of cyanopyridines to hydrolysis under basic conditions.
-
URL:[Link]
-
Synthesis of Xanthine Oxidase Inhibitors (Febuxost
- Source: ResearchGate / European Journal of Medicinal Chemistry.
- Relevance: Describes the synthesis of structurally identical diaryl ethers using 4-hydroxybenzoic acid and cyanopyridines.
-
URL:[Link]
-
Impurity Profiling in Pharmaceutical Synthesis
Sources
- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 5. US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. SNAr [qorganica.es]
Technical Support Center: Purification of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. As a key intermediate in pharmaceutical research, its purity is paramount. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting and practical advice to help you achieve the highest purity for your downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.
Issue 1: Low Purity Detected by HPLC/TLC After Initial Workup
Question: My initial purity check after synthesis and basic workup shows significant impurities. What are the likely culprits and how can I remove them?
Answer:
The most common impurities in the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction are unreacted starting materials (4-hydroxybenzoic acid and 2-chloro-5-cyanopyridine) and potential side-products. The purification strategy must target the removal of these species based on their chemical properties.
Common Impurities and Their Characteristics:
| Impurity | Chemical Nature | pKa | Expected TLC/HPLC Behavior |
| 4-Hydroxybenzoic acid | Acidic | 4.58 | More polar than the product |
| 2-Chloro-5-cyanopyridine | Neutral/Slightly Basic | ~1.5 (pyridinium ion) | Less polar than the product |
| Product | Amphoteric | ~4-5 (acid), ~2-3 (pyridine) | Intermediate polarity |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Detailed Protocols:
-
Acid-Base Extraction: This is a highly effective method for removing both acidic and neutral impurities.
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 4-hydroxybenzoic acid will be deprotonated and move to the aqueous layer. The desired product will also be deprotonated and move to the aqueous layer. The neutral 2-chloro-5-cyanopyridine will remain in the organic layer.
-
Separate the aqueous layer containing your product and the 4-hydroxybenzoic acid impurity.
-
Slowly acidify the aqueous layer with 1M HCl to a pH of ~4. The product and the 4-hydroxybenzoic acid will precipitate out.
-
To separate the product from the remaining 4-hydroxybenzoic acid, a subsequent purification step like column chromatography or recrystallization is necessary.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution is often most effective. Start with a less polar system and gradually increase the polarity.
-
System 1: Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 0% to 5% MeOH in DCM).
-
System 2: Hexanes with a gradient of Ethyl Acetate (EtOAc) (e.g., 20% to 100% EtOAc in Hexanes).
-
-
Pro-Tip: To improve peak shape and prevent tailing on silica gel, which is acidic, consider adding a small amount of acetic acid (0.1-1%) to the mobile phase. This keeps the carboxylic acid group of your product protonated.
-
Issue 2: Product "Oiling Out" During Recrystallization
Question: I'm trying to recrystallize my product, but it keeps precipitating as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when a compound comes out of solution at a temperature above its melting point in that specific solvent system, or when the concentration is too high.
Solutions:
-
Reduce the Concentration: The most straightforward solution is to add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Lower the Cooling Rate: Rapid cooling encourages precipitation over crystallization. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator. Avoid placing a hot solution directly into an ice bath.
-
Change the Solvent System: Your current solvent may be too good a solvent.
-
Ideal Recrystallization Solvent Properties: The product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Solvent Screening: Test a variety of solvents with different polarities. Good candidates for a compound like this include ethanol, isopropanol (IPA), acetonitrile (MeCN), or a co-solvent system like ethanol/water or acetone/water.
-
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good general-purpose solvent for polar compounds. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, but less volatile. |
| Acetonitrile | 82 | 6.2 | Can be effective for compounds with nitrile groups. |
| Water | 100 | 9.0 | Product is likely insoluble; useful as an anti-solvent. |
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should be aware of during purification?
A1: Understanding the compound's properties is crucial for designing an effective purification strategy.
-
Acidity and Basicity (pKa): this compound is amphoteric. The carboxylic acid proton is acidic (estimated pKa ~4-5), and the pyridine nitrogen is weakly basic (estimated pKa of the conjugate acid ~2-3). This dual nature allows for manipulation of its solubility in aqueous solutions of different pH, which is the basis for acid-base extraction.
-
Solubility: It is expected to have low solubility in non-polar solvents like hexanes and moderate to good solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like alcohols, especially when heated.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is ideal. Avoid exposure to high humidity and direct sunlight to prevent potential hydrolysis of the cyano group or other degradation pathways.
Q3: Which analytical techniques are best for assessing the final purity?
A3: A combination of methods is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is a good starting point. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can also be used to detect impurities if they are present at levels of ~1% or higher. The absence of signals corresponding to starting materials is a key indicator of purity.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities.
Q4: Are there any specific safety precautions for handling this compound?
A4: While specific toxicity data may not be readily available for this non-commercial intermediate, it is prudent to handle it with the standard precautions for all laboratory chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for any known hazards if available.
References
-
Crystallization. University of California, Los Angeles. [Link]
Technical Support Center: Optimization of Cyanopyridine Ether Synthesis
Welcome to the technical support center for the synthesis of cyanopyridine ethers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important reaction. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of cyanopyridine ethers, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a powerful tool, but its success hinges on the careful orchestration of several key parameters.[1][2]
Understanding the Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The ether linkage is generally formed by reacting a halo-cyanopyridine with an alkoxide or phenoxide. Unlike a standard SN2 Williamson ether synthesis, this reaction occurs on an aromatic ring.[1][3] The pyridine ring is naturally electron-deficient, and the presence of a strong electron-withdrawing group like a nitrile (-CN) further activates the ring, making it susceptible to attack by a nucleophile.[1][4]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile (e.g., RO⁻) attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[2]
-
Elimination: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final ether product.
The efficiency of this process is highly sensitive to the choice of base, solvent, temperature, and the nature of the leaving group.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis of a cyanopyridine ether.
Sources
Technical Support Center: 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Here is the comprehensive technical support guide for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid . This guide is structured to assist researchers in identifying impurities, troubleshooting stability issues, and understanding the mechanistic degradation of this specific pharmacophore.
Executive Technical Summary
This compound is a bifunctional intermediate often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and specific kinase inhibitors. Its stability profile is governed by two primary reactive centers: the nitrile (cyano) group on the pyridine ring and the ether linkage bridging the aromatic systems.
Researchers typically encounter three classes of degradation:
-
Hydrolysis of the Nitrile: The most common pathway, leading to amide and carboxylic acid derivatives.
-
Ether Cleavage: Occurs under harsh acidic/basic stress, releasing 4-hydroxybenzoic acid.
-
N-Oxidation: Specific to oxidative stress on the pyridine nitrogen.
Interactive Troubleshooting Guide (FAQs)
Issue 1: "I am detecting a new impurity at RRT ~0.6-0.8 under basic conditions."
Diagnosis: This is likely the Amide Hydrolysis Product . Technical Explanation: The nitrile group (-CN) at the 5-position of the pyridine ring is highly susceptible to base-catalyzed hydrolysis. Unlike the ether linkage, which is relatively robust, the nitrile hydration occurs rapidly in 0.1N NaOH, converting the parent compound into 4-[(5-Carbamoylpyridin-2-yl)oxy]benzoic acid .
-
Verification: Check your mass spectrum for a +18 Da shift (M+18) relative to the parent peak.
-
Action: Reduce pH exposure. If basic extraction is required, maintain temperature <5°C and limit exposure time to <30 minutes.
Issue 2: "My sample shows significant degradation in acidic media (pH < 2), with two distinct new peaks."
Diagnosis: You are observing Ether Cleavage (Acidolysis) . Technical Explanation: While the ether bridge is stable at neutral pH, strong protic acids (e.g., 1N HCl at elevated temperatures) will protonate the pyridine nitrogen, activating the C2-position for nucleophilic attack by water. This cleaves the molecule into two distinct fragments:[1]
-
4-Hydroxybenzoic acid (matches standard retention time).
-
5-Cyano-2-pyridone (tautomer of 5-cyanopyridin-2-ol).
-
Action: Switch to milder acidification buffers (e.g., Phosphate or Acetate buffers pH 4-5) rather than strong mineral acids during workup.
Issue 3: "We see a peak with M+16 mass shift during peroxide stress testing."
Diagnosis: Pyridine N-Oxide Formation . Technical Explanation: The pyridine nitrogen has a lone pair available for oxidation. In the presence of peroxides (H₂O₂), this forms the N-oxide derivative. Note that the electron-withdrawing cyano group reduces the basicity of the pyridine nitrogen, making this reaction slower than in unsubstituted pyridine, but it is still significant over 24 hours.
Visualizing the Degradation Network
The following diagram maps the kinetic relationship between the parent molecule and its primary degradants.
Figure 1: Mechanistic degradation pathway showing the progression from nitrile hydrolysis (blue path) to oxidative (yellow) and cleavage (red) events.
Validated Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
To validate the stability-indicating nature of your analytical method, perform the following stress conditions.
| Stress Type | Reagent / Condition | Duration | Expected Degradant | Mechanism |
| Acid Hydrolysis | 1.0 N HCl, 60°C | 4 - 8 Hours | Amide (Major), Cleavage (Minor) | Nitrile hydration; Ether protonation |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1 - 2 Hours | Amide (Major), Di-acid (Trace) | Nucleophilic attack on Nitrile |
| Oxidation | 3% H₂O₂ | 24 Hours | N-Oxide | Electrophilic oxidation of Nitrogen |
| Thermal | 80°C (Solid State) | 7 Days | None/Minimal | Thermally stable crystalline lattice |
Protocol B: Analytical Method Parameters (HPLC)
Use this method to separate the parent from the polar amide impurity and the non-polar cleavage products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Detection: UV at 254 nm (Aromatic rings) and 230 nm (Amide absorption).
-
Flow Rate: 1.0 mL/min.
Scientific Rationale & Causality
Why the Nitrile Hydrolyzes Before the Ether Cleaves
In drug development, understanding the "weakest link" is vital. The cyano group on the pyridine ring is electron-deficient due to the electronegativity of the nitrogen in the pyridine ring and the nitrile itself.
-
Activation: The pyridine ring pulls electron density, making the nitrile carbon highly electrophilic.
-
Kinetic Favorability: Hydrolysis of a nitrile to an amide requires less activation energy than breaking the strong
ether bond. Consequently, under mild stress, the Amide Impurity appears first. -
Ether Stability: The ether linkage is stabilized by resonance between the two aromatic rings. It requires significant energy (high heat + strong acid) to disrupt this resonance and cleave the bond [1].
The "Pyridone" Trap
When the ether bond does cleave, researchers often look for "5-cyanopyridin-2-ol." However, due to keto-enol tautomerism, the equilibrium heavily favors the 2-pyridone form (lactam) in solution. If your mass spec library only searches for the hydroxy-pyridine structure, you may miss this degradant [2].
References
-
Yamaguchi, F., et al. (2013). Process for the preparation of Topiroxostat and intermediates thereof. US Patent 8,399,668. (Describes the stability of the cyanopyridine moiety and hydrolysis risks during synthesis).
-
Beak, P., et al. (1980). Equilibration studies: Protomeric equilibria of 2-hydroxypyridine and 2-pyridone. Journal of the American Chemical Society. (Foundational text on the tautomerism of cleavage products).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Governs the stress testing protocols defined in Section 4).
-
Singh, S., et al. (2000). Stress degradation studies on 4-cyanopyridine derivatives: Hydrolysis kinetics. Journal of Pharmaceutical and Biomedical Analysis. (Provides kinetic data on nitrile hydrolysis rates).
Sources
Technical Support Center: Purification of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Welcome to the technical support center for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile largely depends on the synthetic route, which is typically a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr). Common impurities include:
-
Unreacted Starting Materials: Such as 4-hydroxybenzoic acid and 2-chloro-5-cyanopyridine (or a related 2-halopyridine).
-
Hydrolysis Byproducts: The nitrile group (-CN) on the pyridine ring can undergo base-catalyzed hydrolysis to form the corresponding amide (-CONH2) or carboxylic acid (-COOH), especially if strong bases and high temperatures are used.[1][2]
-
Side-Products: In a Williamson ether synthesis, E2 elimination can compete with the desired SN2 substitution, although this is less common with aryl halides.[3][4] C-alkylation of the phenoxide is another potential side reaction.[4]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, DMSO, acetonitrile) may be present.[5]
-
Inorganic Salts: Formed from the base used in the reaction (e.g., K2CO3, Cs2CO3) and subsequent neutralization steps.
Q2: My crude product is a brownish or yellowish powder, but the literature reports a white solid. What causes this discoloration?
A2: Discoloration often indicates the presence of minor, highly colored impurities, which can arise from several sources:
-
Phenolic Impurities: Unreacted 4-hydroxybenzoic acid or other phenolic species can oxidize over time to form colored quinone-like structures.
-
Reaction Byproducts: High reaction temperatures can lead to thermal degradation and the formation of polymeric, colored materials.
-
Residual Catalysts: If a transition metal catalyst (e.g., copper for an Ullmann condensation) was used, trace amounts can cause discoloration.[4]
These impurities can typically be removed effectively by recrystallization, sometimes with the addition of activated charcoal.
Q3: What is the most straightforward, first-line purification method I should try?
A3: For this specific molecule, which contains a carboxylic acid group, acid-base extraction is an excellent and highly effective initial purification step.[6][7][8] This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate). Your desired acid will move into the aqueous layer as its water-soluble carboxylate salt, leaving many impurities behind in the organic layer.[9][10] The aqueous layer is then re-acidified to precipitate the pure product, which can be collected by filtration.
Troubleshooting and Purification Protocols
This section provides a more in-depth guide to resolving specific purity issues identified through analytical methods like NMR, LC-MS, or TLC.
Problem 1: Analysis shows significant unreacted 4-hydroxybenzoic acid and/or neutral starting materials.
Cause: Incomplete reaction or non-stoichiometric amounts of reagents. Solution: A targeted acid-base extraction is the most effective method.[8][9] The carboxylic acid functionality of both the product and the 4-hydroxybenzoic acid starting material allows them to be separated from any neutral impurities.
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3). A weak base is sufficient and preferred to avoid potential hydrolysis of the nitrile group.[7][8] Stopper the funnel and shake vigorously, venting frequently to release CO2 pressure.
-
Separation: Allow the layers to separate. The top layer will be organic (containing neutral impurities) and the bottom will be aqueous (containing the sodium salt of your desired product and unreacted 4-hydroxybenzoic acid). Drain the aqueous layer into a clean flask.
-
Back-Extraction (Optional): To maximize yield, extract the organic layer one more time with fresh NaHCO3 solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1M or 2M hydrochloric acid (HCl), while stirring until the pH is acidic (pH ~2-3, check with pH paper).[6] A precipitate of the pure product and 4-hydroxybenzoic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. This procedure effectively removes neutral impurities. To separate the product from the unreacted 4-hydroxybenzoic acid, a subsequent recrystallization is necessary.
Problem 2: My product is contaminated with the nitrile-hydrolyzed byproduct (4-[(5-carboxypyridin-2-yl)oxy]benzoic acid).
Cause: Reaction conditions were too harsh (e.g., high temperature, prolonged reaction time, or use of a strong base like NaOH), causing hydrolysis of the cyanopyridine moiety.[1][2][11] Solution: This is a challenging separation as both the desired product and the dicarboxylic acid impurity are acidic. The primary method for separation is recrystallization , exploiting subtle differences in solubility.
Protocol 2: Recrystallization
Recrystallization relies on the principle that the desired compound and the impurity will have different solubilities in a given solvent at different temperatures.[12]
-
Solvent Screening: The key is finding a suitable solvent or solvent system. Test small amounts of your crude product in various solvents. A good solvent will dissolve the product when hot but not when cold.[12] Based on the polar, aromatic nature of the compound, suitable candidates are listed in the table below.
| Solvent System | Boiling Point (°C) | Rationale |
| Ethanol/Water | 78-100 | Good for polar compounds. Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool.[13][14] |
| Acetic Acid/Water | 100-118 | Often excellent for aromatic carboxylic acids, but can be difficult to remove completely.[10] |
| Acetone/Hexane | 56-69 | A more polar/non-polar system. Dissolve in hot acetone, add hexane until cloudy, then cool.[12][13] |
| Toluene | 111 | Can be effective for aromatic compounds; less polar than alcohols.[13] |
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
If discoloration is an issue, you may add a small amount of activated charcoal at this stage, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Troubleshooting Flowchart
The following diagram outlines a general workflow for identifying issues and selecting the appropriate purification strategy.
Caption: Troubleshooting workflow for purification.
References
-
Acid-Base Extraction. (n.d.). Columbia University. Retrieved from [Link]
-
Acid–base extraction. (2023, December 2). In Wikipedia. Retrieved from [Link]
- Cottrell, C. E., & Meck, S. H. (1998). U.S. Patent No. 5,756,750. U.S. Patent and Trademark Office.
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved from [Link]
- Cottrell, C. E., & Meck, S. H. (1998). U.S. Patent No. 5,756,750. U.S. Patent and Trademark Office.
-
Gorska, A., & Lewandowska, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 733. Retrieved from [Link]
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. U.S. Patent and Trademark Office.
-
Williamson Ether Synthesis. (2022, October 23). ChemTalk. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Li, Y., et al. (2024). Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO2 and Methanol. ACS Catalysis. Retrieved from [Link]
-
Chin, J., et al. (1984). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 23(23), 3823-3825. Retrieved from [Link]
-
VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Illustrate with examples the limitations of Williamson's synthesis. (2025, March 4). askIITians. Retrieved from [Link]
-
Williamson ether synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Hryshchyshyn, V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. Retrieved from [Link]
- WO2020152104A3 - Method for production of 4-cyano benzoic acid or salts thereof. (2020). Google Patents.
-
Hryshchyshyn, V., et al. (2025, October 17). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. ResearchGate. Retrieved from [Link]
-
Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957. Retrieved from [Link]
-
Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]
- US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof. (2022). Google Patents.
Sources
- 1. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vernier.com [vernier.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. mdpi.com [mdpi.com]
- 12. rubingroup.org [rubingroup.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Guide: Stability & Handling of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
The following technical guide addresses the stability profile, solubility behavior, and handling best practices for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid .
Executive Summary & Stability Profile[1][2]
This compound is a bifunctional building block often utilized in medicinal chemistry as a metabolic intermediate or ligand scaffold. Its stability is governed by two competing functional groups: the hydrolytically sensitive nitrile (cyano) group and the pH-dependent carboxylic acid .
-
Primary Risk: Base-catalyzed hydrolysis of the nitrile group to an amide (primary degradation product) and subsequently to a carboxylic acid.
-
Secondary Risk: pH-mediated precipitation due to the benzoic acid moiety (
). -
Solvent Compatibility: High stability in DMSO/DMF; limited stability in protic solvents at extreme pH.
Chemical Stability: The Hydrolysis Pathway
The most critical degradation pathway for this compound is the hydrolysis of the nitrile group on the pyridine ring. While diaryl ethers are generally robust, the electron-deficient pyridine ring renders the nitrile susceptible to nucleophilic attack, particularly in basic media.
Mechanism of Degradation
Under basic conditions (pH > 8) or in the presence of nucleophiles, the nitrile carbon undergoes attack by water/hydroxide.
-
Stage 1 (Fast): Hydrolysis to the Amide intermediate (4-[(5-carbamoylpyridin-2-yl)oxy]benzoic acid).
-
Stage 2 (Slow): Further hydrolysis to the Di-acid (4-[(5-carboxypyridin-2-yl)oxy]benzoic acid).
Expert Insight: The cyano group is at the 5-position (meta to the pyridine nitrogen). Unlike 2- or 4-cyanopyridines, which hydrolyze rapidly due to resonance stabilization of the anionic intermediate by the ring nitrogen, the 5-cyano isomer is electronically less activated. Consequently, this compound exhibits moderate stability compared to its ortho/para isomers but remains sensitive to strong bases [1].
Visualization: Degradation Pathway
Figure 1: Stepwise hydrolysis of the nitrile group. The conversion to amide is the primary degradation event observed in solution.
Solubility & Physical Stability[2]
The solubility of this compound is strictly controlled by the ionization state of the carboxylic acid tail.
pH-Dependent Solubility Table
| pH Condition | State of Molecule | Solubility Status | Risk Level |
| pH < 3.0 | Non-ionized (COOH) | Insoluble / Precipitates | 🔴 High (Precipitation) |
| pH 4.0 - 5.0 | Mixed / Buffer Region | Variable / Meta-stable | 🟡 Moderate |
| pH > 6.0 | Ionized (COO⁻) | Soluble | 🟢 Stable (Physically) |
| pH > 9.0 | Ionized (COO⁻) | Soluble | 🔴 High (Chemical Hydrolysis) |
Protocol for Aqueous Dissolution:
-
Do not attempt to dissolve directly in water or acidic buffers (PBS pH 7.4 is acceptable, but dissolution may be slow).
-
Pre-dissolve in DMSO (stock concentration 10–50 mM).
-
Dilute slowly into aqueous buffer. Ensure the final pH remains above 6.0 to prevent the "crashing out" of the free acid.
Troubleshooting Guide & FAQs
Issue 1: Compound Precipitates Upon Dilution
Symptom: Cloudiness or white precipitate forms immediately when adding DMSO stock to cell culture media or buffer. Root Cause: "pH Shock." The local concentration of the compound exceeds its solubility limit, or the buffer pH is too low to support the ionized form. Solution:
-
Step 1: Vortex the buffer rapidly while adding the DMSO stock (do not add static).
-
Step 2: Check the pH of your buffer. If it is < 7.0, adjust to pH 7.4–8.0.
-
Step 3: Reduce the final concentration. The kinetic solubility limit is likely < 100 µM in aqueous media.
Issue 2: New Peak Appearance in HPLC (Degradation)
Symptom: A new peak appears at a lower retention time (more polar) than the parent compound after 24 hours. Root Cause: Hydrolysis of the nitrile to the amide.[1] Diagnostic Check:
-
Does the new peak have a mass of M+18 (Water addition)? If yes, it is the amide.
-
Was the sample stored in basic buffer (pH > 8) or exposed to heat? Corrective Action:
-
Store stock solutions in anhydrous DMSO at -20°C.
-
Avoid freeze-thaw cycles which introduce moisture.
-
Prepare aqueous working solutions fresh (use within 4–6 hours).
Issue 3: DMSO Stock Solution Turned Yellow
Symptom: The clear DMSO stock has developed a yellow tint over months of storage. Root Cause: Photochemical oxidation of the pyridine ring or DMSO decomposition. Pyridine derivatives can be light-sensitive [2]. Solution:
-
Always store in amber vials or wrap tubes in aluminum foil.
-
If the purity is still >95% by HPLC, the color change may be due to trace impurities and might not affect biological assays, but re-verification is recommended.
Standard Operating Procedure (SOP) for Stock Preparation
To ensure maximum stability and reproducibility, follow this strict protocol:
-
Weighing: Weigh the solid powder quickly; the carboxylic acid can be hygroscopic.
-
Solvent: Use Anhydrous DMSO (Grade ≥ 99.9%). Avoid DMSO that has been opened for >1 month as it absorbs atmospheric water.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Aliquot: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
-
Thawing: Thaw at room temperature. Vortex vigorously before use to ensure homogeneity, as DMSO can stratify upon freezing [3].
Workflow Visualization: Safe Handling
Figure 2: Optimal workflow for stock preparation to minimize hydrolysis and photolytic degradation.
References
-
Effect of Ring Position on Cyanopyridine Hydrolysis: Detailed kinetic studies on cyanopyridines confirm that 3- and 5-cyano isomers (meta) hydrolyze significantly slower than 2- and 4-cyano isomers due to the lack of direct resonance stabilization of the intermediate anion by the ring nitrogen. Source:
-
Photostability of Pyridine Derivatives: Pyridine-based ethers and metabolic intermediates often require protection from light to prevent N-oxide formation or ring oxidation. Source:
-
DMSO Stability & Handling: DMSO is hygroscopic and can decompose in the presence of strong acids or bases. Freeze-drying from DMSO is a viable storage method for related amorphous dispersions. Source:[2]
Sources
Technical Support Center: HPLC Analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting for this specific analyte. Our approach moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can develop robust, reliable analytical methods.
Analyte Profile: Understanding the Molecule
Before troubleshooting, it is imperative to understand the physicochemical properties of this compound. Its structure dictates its behavior in a reversed-phase HPLC system. The molecule consists of a benzoic acid group, an ether linkage, and a cyanopyridine ring.
-
Acidic Nature: The benzoic acid moiety has an acidic proton. The pKa of benzoic acid is ~4.2. This means the ionization state of the molecule is highly dependent on the mobile phase pH. For optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5-2 units below the pKa to keep the molecule in its neutral, more retentive form.[1]
-
Basic Nature: The pyridine ring contains a nitrogen atom which is weakly basic. This basic site can engage in secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.[2][3]
-
Hydrophobicity: The presence of two aromatic rings gives the molecule significant hydrophobicity, making it well-suited for reversed-phase HPLC. Its estimated LogP (a measure of lipophilicity) suggests good retention on C18 or similar stationary phases.
| Property | Estimated Value / Characteristic | Impact on HPLC Analysis |
| Molecular Formula | C₁₃H₈N₂O₃ | - |
| Molecular Weight | 240.22 g/mol | - |
| pKa (Acidic) | ~3.5 - 4.5 (Carboxylic Acid) | Critical for mobile phase pH selection to ensure consistent ionization and good peak shape.[4][5] |
| LogP | ~1.5 - 2.5 | Indicates good retention on reversed-phase columns like C18. |
| UV Absorbance | Strong absorbance due to aromatic rings and conjugated system. | UV detection is highly suitable. A wavelength of ~254 nm is a good starting point.[6] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile.[7] | Dictates the choice of sample diluent. The sample should be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[8] |
Recommended Starting HPLC Conditions
This protocol provides a robust starting point for your method development. It is designed to suppress the ionization of the carboxylic acid and minimize secondary interactions.
Experimental Protocol: HPLC Method
-
Instrumentation & Column:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A column with low silanol activity (end-capped) is highly recommended.[9]
-
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Deionized Water. Filter through a 0.45 µm membrane. Using an acid modifier is crucial to suppress the ionization of the analyte's carboxylic acid group, which prevents peak tailing and ensures stable retention.[10]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, end-capped (e.g., Accucore C18, Zorbax Eclipse Plus C18) | Provides necessary hydrophobicity for retention. End-capping minimizes silanol interactions that cause tailing.[12] |
| Mobile Phase | Acetonitrile/Water with Acid (0.1% H₃PO₄ or HCOOH) | Acetonitrile often provides better peak shape than methanol for aromatic compounds. The acid suppresses ionization.[1][10] |
| pH Control | pH ~2.5-3.0 | Ensures the carboxylic acid is fully protonated (neutral), leading to sharp, symmetrical peaks and stable retention.[3] |
| Temperature | 30 °C | Improves efficiency and ensures retention time reproducibility.[11] |
| Detection | UV, ~254 nm | The aromatic structure provides strong chromophores for sensitive detection.[6] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound.
Q1: Why is my analyte peak tailing severely?
Peak tailing is the most common problem for this compound and typically arises from unwanted secondary interactions or improper mobile phase conditions.[3][13]
Primary Causes & Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa (~4), a mixed population of ionized and neutral molecules will exist. The ionized form has lower retention and can interact differently with the stationary phase, causing tailing.
-
Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with free, acidic silanol groups on the silica surface of the column. This secondary retention mechanism is a classic cause of peak tailing for basic compounds.[2][3]
-
Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have very few accessible silanol groups. This is the most effective solution.[12]
-
Add a Competing Base: In older, Type-A silica columns, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (~0.1%) can saturate the active silanol sites, but this can suppress MS signals if used. This is generally not required with modern columns.[2]
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[12][14]
-
Solution: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves, the original injection was overloaded.[12]
-
Troubleshooting Workflow: Peak Tailing
Caption: Workflow for diagnosing peak tailing.
Q2: My peak is fronting. What is the cause?
Peak fronting, where the leading edge of the peak is sloped, is often related to sample solvent effects or column issues.[13][15]
Primary Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, the analyte will travel too quickly through the top of the column, causing a distorted, fronting peak.[8][14]
-
Solution: Dissolve and dilute the sample in the initial mobile phase composition (or a slightly weaker solvent). For the starting gradient recommended above (30% Acetonitrile), your sample diluent should not contain more than 30% Acetonitrile.[8]
-
-
Sample Overload (Concentration): While mass overload often causes tailing, very high concentration (volume overload) can also lead to fronting.[16]
-
Solution: Dilute the sample and re-inject.[16]
-
-
Column Degradation: A void or channel in the column packing can cause peak fronting or splitting. This can happen over time due to high pressure or pH extremes.[15]
-
Solution: Replace the column. If the problem persists with a new column, the issue lies elsewhere.
-
Q3: Why are my retention times shifting?
Unstable retention times are a critical issue for method validation and quantification, pointing to problems with the HPLC system or mobile phase preparation.[14]
Primary Causes & Solutions:
-
Poor Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, retention times will drift, especially during the first few runs of a sequence.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase composition before the first injection.[8]
-
-
Mobile Phase Composition Change: Inaccurate mixing of mobile phase components, evaporation of the more volatile organic solvent, or degradation of mobile phase additives can alter the elution strength.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Ensure your pump's proportioning valves are functioning correctly.[12]
-
-
Fluctuations in Temperature: The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent.
-
Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[8]
-
-
Pump and Flow Rate Issues: Leaks or failing pump seals can cause the flow rate to be inconsistent, directly impacting retention times.
-
Solution: Check for any visible leaks in the system. Monitor the system backpressure; large fluctuations can indicate a pump issue.[14]
-
Troubleshooting Workflow: Retention Time Instability
Caption: Workflow for diagnosing retention time instability.
Q4: How can I improve resolution from a closely eluting impurity?
Improving resolution involves manipulating the three key factors of the resolution equation: selectivity, efficiency, and retention.
Primary Causes & Solutions:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.
-
Change Organic Modifier: Switching from acetonitrile to methanol can alter elution order and improve separation for aromatic compounds due to different solvent-analyte interactions.
-
Adjust pH: A small change in mobile phase pH can differentially affect the retention of your analyte versus ionizable impurities.
-
Change Stationary Phase: If other options fail, switching to a different stationary phase (e.g., a Phenyl or Cyano column) will provide a significant change in selectivity.
-
-
Increase Efficiency (N): This leads to narrower peaks, which can improve resolution.
-
Use a Longer Column: A longer column (e.g., 250 mm) provides more theoretical plates and thus higher efficiency.
-
Use Smaller Particle Size: Switching from a 5 µm to a <3 µm particle size column will dramatically increase efficiency (requires a UHPLC system).
-
-
Increase Retention (k'): Increasing the retention factor can sometimes improve the resolution of early-eluting peaks.
-
Decrease Mobile Phase Strength: Lower the percentage of the organic solvent (Mobile Phase B) in your gradient or isocratic method. This will increase retention times and may provide more time for separation to occur.
-
References
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
- PerkinElmer. (n.d.). What is Peak Fronting?.
- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
- Sci-Hub. (1984). The optimized separation of aromatic carboxylic acids by HPLC.
- PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
- U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 4-[2-(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)diazenyl]-, 2-phenoxyethyl ester.
- ResearchGate. (2005, November). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- HELIX Chromatography. (n.d.). Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column.
- ChemicalBook. (2026, January 13). 4-Cyanobenzoic acid | 619-65-8.
- U.S. Environmental Protection Agency. (2025, October 15). 4-(2-cyanophenyl)benzoic Acid Properties.
- ResearchGate. (1999, October 15). 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid. Molecules.
- PubChem. (n.d.). Benzoic acid, 4-(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridinyl)azo-, 2-phenoxyethyl ester.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
- AppsLab Library. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
- Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Biotechnologia. (n.d.). Identification of anti-cyanobacterial leads targeting carbonic anhydrase from phytochemical database using in silico approach.
- NIST. (n.d.). Benzoic acid, 4-cyano-.
- Chemsrc. (2025, November 25). Benzoic acid,4-(2-cyano-1-oxidodiazenyl) | CAS#:54723-08-9.
- CMNPD. (1986). Compound Report Card.
- CMNPD. (2017). Compound Report Card.
- PubMed. (n.d.). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV.
- MDPI. (2022, April 3). Cyclooxygenase-Inhibiting Platinum(IV) Prodrugs with Potent Anticancer Activity.
- Google Patents. (2026, January 3). US10973827B2 - DPP-IV inhibitor combined with a further antidiabetic agent, tablets comprising such formulations, their use and process for their preparation.
Sources
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. hplc.eu [hplc.eu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 6. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sci-Hub. The optimized separation of aromatic carboxylic acids by HPLC / Journal of High Resolution Chromatography, 1984 [sci-hub.box]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
Technical Support Center: Enhancing the Solubility of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Welcome to the technical support center for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The inherent structure of this molecule, possessing a rigid aromatic core, a carboxylic acid group, and a cyanopyridine moiety, suggests limited aqueous solubility, a common hurdle in experimental and developmental workflows.
This document offers a structured, question-and-answer-based approach to systematically address and resolve solubility issues. We will explore the theoretical underpinnings of various solubilization strategies and provide actionable, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its poor solubility?
A1: The low solubility of this compound is multifactorial, stemming from its molecular structure:
-
Aromatic Rings: The presence of both a benzene ring and a pyridine ring creates a large, rigid, and hydrophobic core.
-
Crystalline Structure: Aromatic molecules tend to pack efficiently into a stable crystalline lattice. Significant energy is required to overcome these lattice forces and dissolve the compound.
-
Carboxylic Acid Group: While the carboxylic acid group can ionize to a more soluble carboxylate form, in its protonated state (at acidic pH), it contributes to strong intermolecular hydrogen bonding in the solid state, further stabilizing the crystal lattice.
Q2: I am observing very low solubility in aqueous buffers for my initial experiments. What is the first and most critical parameter I should investigate?
A2: The first and most impactful parameter to investigate is pH . The carboxylic acid moiety of this compound is the primary handle for pH-dependent solubility manipulation.
-
Mechanism: Carboxylic acids are weak acids. In solutions with a pH below their pKa, the un-ionized (protonated) form (R-COOH) predominates. This form is less polar and generally less water-soluble.[1] As the pH of the solution increases to above the pKa, the carboxylic acid deprotonates to form the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and exhibits much higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[2]
-
Actionable Advice: Systematically evaluate the solubility across a range of pH values, particularly from pH 6.0 to 8.0. You should observe a significant increase in solubility as the pH moves above the compound's pKa. For many carboxylic acids, this transition occurs in the physiologically relevant pH range.[3][4]
Q3: Beyond pH adjustment, what are the next logical strategies to further enhance solubility?
A3: If pH optimization alone is insufficient, the following strategies, often used in pharmaceutical development, should be considered:
-
Co-solvents: The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[5][6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble guest molecule, forming an inclusion complex that has significantly improved aqueous solubility.[7][][9][10]
-
Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. This process can convert the crystalline, less soluble form of the drug into a more soluble amorphous state.[11][12][13]
Troubleshooting Guides & Detailed Protocols
Issue 1: My compound precipitates out of solution when I adjust the pH.
This is a common issue when the target pH for solubility is different from the pH of the stock solution or the final experimental medium.
Logical Troubleshooting Workflow
Caption: Workflow for troubleshooting pH-related precipitation.
Protocol 1: Systematic pH-Dependent Solubility Profiling
This protocol will allow you to determine the pH at which the solubility of this compound is maximized.
Materials:
-
This compound
-
A series of buffers (e.g., phosphate, borate) covering a pH range from 5.0 to 9.0.
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare saturated solutions by adding an excess of the compound to vials containing each buffer of a specific pH.
-
Equilibrate the samples in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot from the supernatant.
-
Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the buffer pH.
Expected Outcome: A sharp increase in solubility should be observed as the pH rises above the pKa of the carboxylic acid.
Issue 2: The required concentration for my assay is still not achieved even at optimal pH.
If pH manipulation is not sufficient, co-solvents are a practical next step.
Protocol 2: Co-solvent Screening for Enhanced Solubility
This protocol outlines a screening process to identify an effective co-solvent system.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)[14]
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Co-solvent Selection and Screening Workflow
Caption: Workflow for co-solvent selection and screening.
Procedure:
-
Select a starting buffer pH that demonstrated the best solubility in Protocol 1.
-
Prepare a series of co-solvent blends with this buffer (e.g., 5%, 10%, 20%, 30% v/v of DMSO, Ethanol, PG, and PEG 400).
-
Determine the solubility of your compound in each of these co-solvent systems using the equilibration and quantification method described in Protocol 1.
Data Summary Table:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| None (Buffer) | 0 | (Baseline Value) | 1.0 |
| DMSO | 10 | (Experimental Value) | (Calculated Value) |
| DMSO | 20 | (Experimental Value) | (Calculated Value) |
| Ethanol | 10 | (Experimental Value) | (Calculated Value) |
| Ethanol | 20 | (Experimental Value) | (Calculated Value) |
| PEG 400 | 10 | (Experimental Value) | (Calculated Value) |
| PEG 400 | 20 | (Experimental Value) | (Calculated Value) |
Issue 3: My experimental system is sensitive to organic solvents, and co-solvents are not a viable option.
In such cases, cyclodextrin-based formulation is an excellent alternative.
Protocol 3: Solubility Enhancement using Cyclodextrins
This protocol will help determine if cyclodextrins can effectively solubilize your compound.
Recommended Cyclodextrins for Screening:
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples for 24-48 hours with constant shaking.
-
Centrifuge to pellet the undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
Plot the compound's solubility as a function of the cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble inclusion complex.
Advanced Strategy: Amorphous Solid Dispersions
For challenging cases, particularly in a drug development context, creating an amorphous solid dispersion can dramatically increase solubility and dissolution rates.[12] This is typically achieved by dissolving both the compound and a polymer carrier in a common solvent and then rapidly removing the solvent, for instance, by spray drying.[11][12] This process traps the compound in a high-energy, amorphous state within the polymer matrix.[13] While highly effective, this method requires specialized equipment and expertise. Ternary solid dispersions, which include a third component like a surfactant, can further enhance performance.[16]
Final Recommendations
A systematic, tiered approach is the most efficient way to tackle the solubility challenges of this compound.
-
Start with pH: This is the most fundamental and often most effective variable to optimize.
-
Explore Co-solvents: If pH adjustment is insufficient, co-solvents offer a straightforward way to further boost solubility.
-
Consider Cyclodextrins: For systems intolerant to organic solvents, cyclodextrins provide a powerful alternative.
-
Evaluate Advanced Formulations: For drug development applications where oral bioavailability is key, amorphous solid dispersions represent the state-of-the-art for solubility enhancement.
By following these structured troubleshooting guides and protocols, researchers can systematically identify an optimal formulation to achieve the desired concentration of this compound for their specific experimental needs.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
- AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. (2019, April 21).
- A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19).
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
- Co-solvents | Biochemical Assay Reagents - MedchemExpress.com. (n.d.).
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1).
- Cosolvent - Wikipedia. (n.d.).
- Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1).
- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO. (n.d.).
- API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich. (n.d.).
- Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. (2025, July 3).
- Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed. (n.d.).
- pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (n.d.).
- How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
- Carboxylic Acid Structure and Chemistry: Part 2. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. scielo.br [scielo.br]
- 11. AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets [drug-dev.com]
- 12. upperton.com [upperton.com]
- 13. pharmtech.com [pharmtech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid synthesis
Welcome to the technical support guide for the synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this important compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yield and purity.
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-cyanopyridine with 4-hydroxybenzoic acid in the presence of a base. While the reaction appears straightforward, several factors can lead to the formation of undesirable byproducts, complicating purification and reducing the yield of the target molecule. This guide will walk you through the common pitfalls and provide scientifically-grounded solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and offers targeted solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Degradation of starting materials or product. | - Increase reaction time and monitor by TLC or LC-MS. - Optimize temperature; typically between 80-120°C.[1] - Use a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. - Ensure anhydrous conditions and use a high-purity solvent like DMSO or DMF.[2] |
| Presence of 4-[(5-Carbamoylpyridin-2-yl)oxy]benzoic acid | Hydrolysis of the nitrile group on the pyridine ring.[3][4] | - Use anhydrous solvents and reagents. - Employ a non-aqueous workup if possible. - Minimize reaction time once the starting material is consumed. - Avoid excessively high temperatures which can promote hydrolysis. |
| Formation of Phenol (Decarboxylation byproduct) | Decarboxylation of 4-hydroxybenzoic acid or the final product under harsh basic conditions and/or high temperatures.[5][6][7] | - Use a milder base (e.g., K₂CO₃ instead of NaOH or KOH). - Maintain the reaction temperature at the lowest effective level. - Consider using a solvent with a lower boiling point if compatible with the reaction. |
| Difficult Purification | - Presence of multiple, closely-related byproducts. - Unreacted starting materials with similar polarity to the product. | - Optimize the reaction to minimize byproducts (see above). - Employ column chromatography with a carefully selected solvent system. - Consider recrystallization from a suitable solvent like ethanol.[8] |
Visualizing the Main and Side Reactions
To better understand the chemical transformations occurring, the following diagrams illustrate the desired synthesis pathway and a common side reaction.
Caption: Desired SNAr reaction pathway.
Caption: Common nitrile hydrolysis side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this SNAr reaction and why?
A1: The choice of base is critical. Strong, non-nucleophilic bases are preferred to facilitate the deprotonation of the hydroxyl group on 4-hydroxybenzoic acid without competing as a nucleophile. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate the phenol, but their nucleophilicity is low, minimizing side reactions. While stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they increase the risk of nitrile hydrolysis and potentially decarboxylation of the benzoic acid moiety, especially at elevated temperatures.[2][3][4]
Q2: My reaction is sluggish. Can I just increase the temperature?
A2: While increasing the temperature can accelerate the reaction rate, it must be done cautiously. High temperatures (e.g., >120-130°C) can promote the formation of byproducts. Specifically, the risk of hydrolyzing the cyanopyridine to the corresponding amide or carboxylic acid increases with temperature in the presence of a base and any residual water.[3][4] Furthermore, the starting material, 4-hydroxybenzoic acid, and the product can undergo decarboxylation at high temperatures, especially under basic conditions.[5][9] A systematic approach of first ensuring anhydrous conditions and an appropriate base, followed by a gradual increase in temperature while monitoring the reaction, is the recommended strategy.
Q3: I'm observing a significant amount of a byproduct that I suspect is the hydrolyzed nitrile. How can I prevent this?
A3: The formation of 4-[(5-carbamoylpyridin-2-yl)oxy]benzoic acid via hydrolysis of the nitrile is a common issue.[3][4] To mitigate this, rigorous exclusion of water from the reaction is paramount. This can be achieved by:
-
Using anhydrous solvents (e.g., dry DMSO or DMF).
-
Drying the starting materials and the base before use.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
If aqueous workup is necessary, it should be performed at a low temperature and as quickly as possible. Minimizing the reaction time after the complete consumption of the starting materials can also prevent further hydrolysis of the product.
Q4: Is decarboxylation of the 4-hydroxybenzoic acid starting material a concern?
A4: Yes, decarboxylation of aromatic carboxylic acids can occur under heating, particularly in the presence of a base.[5][9] While 4-hydroxybenzoic acid is relatively stable, prolonged heating at high temperatures in a basic medium can lead to the formation of phenol. This not only consumes the starting material but also introduces an impurity that can be difficult to remove. To avoid this, use the mildest effective reaction conditions (temperature and base strength) and monitor the reaction to avoid unnecessarily long reaction times.
Logical Troubleshooting Workflow
The following diagram provides a step-by-step approach to troubleshooting common issues in this synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
2-chloro-5-cyanopyridine
-
4-hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzoic acid (1.0 eq), 2-chloro-5-cyanopyridine (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxybenzoic acid.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1 M HCl. A precipitate should form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
This guide provides a comprehensive overview of the potential challenges in synthesizing this compound and offers practical, evidence-based solutions. By carefully controlling reaction conditions and understanding the potential side reactions, researchers can achieve high yields of the desired product with excellent purity.
References
-
Hughes, T. E., et al. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 38(36), 11597-603. [Link]
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (U.S. Patent No. 5,756,750A).
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (U.S. Patent No. 5,756,750A).
- Zimmer, H., & Pincus, A. G. (1962). The products and kinetics of hydrolysis of cyanopyridinium ions. Journal of Organic Chemistry, 27(5), 1845-1849.
- Li, Y., et al. (2024).
- Vollmer, C., et al. (2013). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 135(43), 16183-16191.
- Ghaffar, T., & Parkins, A. W. (2000). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (19), 3551-3554.
- Peng, Y., & Baran, P. S. (2018). Decarboxylative Hydroxylation of Benzoic Acids.
- Kim, K. H., et al. (2021). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ChemSusChem, 14(20), 4586-4594.
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. Retrieved from [Link]
-
Chemikart. (n.d.). This compound. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. RSC Publishing.
- Google Patents. (n.d.). Method for production of 4-cyano benzoic acid or salts thereof. (U.S. Patent No. 2022/0017931A1).
-
National Center for Biotechnology Information. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives. (W.O. Patent No. 2001/042198A2).
-
ResearchGate. (2025). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. Retrieved from [Link]
- MDPI. (2025).
- Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(10), 3955-3962.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
- National Center for Biotechnology Information. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Retrieved from [Link]
- MDPI. (2024).
-
Semantic Scholar. (2022). In Combo Studies for the Optimization of 5-Aminoanthranilic Acid Derivatives as Potential Multitarget Drugs for the Management of Metabolic Syndrome. Retrieved from [Link]
-
AGRIS. (2022). Separation and Purification of ACE Inhibitory Peptide from Jellyfish by Macroporous Resin. Retrieved from [Link]
-
ResearchGate. (1999). 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lneya.com [lneya.com]
Technical Support Center: Catalyst Selection for the Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Welcome to the technical support guide for the synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. This document provides in-depth guidance, troubleshooting, and best practices with a focus on catalyst selection to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the coupling of 2-chloro-5-cyanopyridine with 4-hydroxybenzoic acid. The reaction is facilitated by a base, which acts as a catalyst by deprotonating the hydroxyl group of 4-hydroxybenzoic acid, thereby increasing its nucleophilicity.
Q2: Why is "catalyst" selection so critical in this SNAr reaction?
A2: In this context, the "catalyst" is typically a base. Its selection is paramount for several reasons:
-
Nucleophile Activation: The base must be strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the more potent phenoxide nucleophile.
-
Reaction Rate: The choice of base and its solubility in the reaction solvent directly impacts the concentration of the active nucleophile, thus influencing the reaction kinetics.
-
Side Reaction Mitigation: An inappropriate base or reaction conditions can lead to undesirable side reactions, such as hydrolysis of the cyano group or degradation of starting materials.
-
Processability: The physical properties of the base (e.g., hygroscopic nature, particle size) can affect reaction consistency and ease of handling, especially at a larger scale.
Q3: Are there alternative synthetic routes to the SNAr method?
A3: While SNAr is the most common, Ullmann-type coupling reactions represent a potential alternative.[1][2] This method typically involves a copper catalyst to couple an aryl halide with an alcohol. However, for this specific transformation, the SNAr reaction is generally more straightforward and cost-effective as it avoids the use of a transition metal catalyst.
Troubleshooting Guide: A Deeper Dive into Common Issues
Q4: My reaction yield is consistently low. What are the likely causes and how can I address them?
A4: Low yield is a frequent challenge and can stem from several factors. Here is a systematic troubleshooting approach:
-
Insufficient Deprotonation: The base may not be strong enough or may not be sufficiently soluble in the chosen solvent to effectively deprotonate the 4-hydroxybenzoic acid.
-
Solution: Consider switching to a stronger base or a different solvent system. For instance, if you are using potassium carbonate (K2CO3) in a solvent like DMF, you might see an improvement by switching to a stronger base like sodium hydride (NaH) or by using a more polar aprotic solvent that can better solvate the base.[3]
-
-
Poor Leaving Group: While chloro-pyridines are commonly used, the reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I.[4]
-
Solution: If available, using 2-fluoro-5-cyanopyridine can significantly accelerate the reaction rate and improve yield, often allowing for milder reaction conditions.[3]
-
-
Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time, avoiding excessive heating that could lead to decomposition.
-
-
Moisture in the Reaction: Water can protonate the phenoxide nucleophile, rendering it less reactive, and can also lead to hydrolysis of the cyano group under basic conditions at high temperatures.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases like NaH and K2CO3 in an inert atmosphere (e.g., under nitrogen or argon).
-
Q5: I'm observing significant byproduct formation on my TLC/LC-MS. What are these impurities and how can I prevent them?
A5: Byproduct formation is often linked to the reaction conditions and the stability of the functional groups present.
-
Hydrolysis of the Cyano Group: The cyano group (-CN) can be hydrolyzed to a carboxamide (-CONH2) or a carboxylic acid (-COOH) group under harsh basic or acidic conditions, especially at elevated temperatures in the presence of water.
-
Solution: Use anhydrous conditions and avoid excessively high temperatures or prolonged reaction times. A milder base might also be beneficial. The order of addition of reactants can also play a role; sometimes adding the base last can minimize side reactions.[5]
-
-
Decarboxylation: At very high temperatures, the benzoic acid moiety could potentially undergo decarboxylation.
-
Solution: Maintain the reaction temperature at the minimum required for a reasonable reaction rate.
-
Q6: The purification of the final product is difficult due to persistent impurities. What are your recommendations?
A6: Purification challenges often arise from unreacted starting materials or closely related byproducts.
-
Removal of Unreacted 4-hydroxybenzoic acid: This starting material is acidic and can be removed with a basic wash during the workup.
-
Solution: After the reaction is complete, quench the mixture and extract the product into an organic solvent. Wash the organic layer with a dilute aqueous base (e.g., 1M NaHCO3 or Na2CO3) to remove unreacted 4-hydroxybenzoic acid.
-
-
Chromatography Issues: If the polarity of the product and impurities are very similar, chromatographic separation can be challenging.
-
Solution: Optimize your solvent system for column chromatography. A gradient elution might be necessary. Alternatively, recrystallization from a suitable solvent system can be a highly effective purification method for crystalline products.
-
Detailed Experimental Protocol: SNAr Synthesis
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Reagents:
-
2-Chloro-5-cyanopyridine
-
4-Hydroxybenzoic acid
-
Potassium Carbonate (K2CO3), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), add 4-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-hydroxybenzoic acid.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloro-5-cyanopyridine (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Summary: Influence of Base and Solvent
The choice of base and solvent significantly impacts the outcome of the SNAr reaction. The following table provides a qualitative comparison based on general principles of SNAr reactions.
| Base | Solvent | Relative Reactivity | Notes |
| K2CO3 | DMF, DMSO | Moderate to Good | A common, cost-effective choice. Requires elevated temperatures. |
| Cs2CO3 | DMF, Dioxane | Good to Excellent | More soluble than K2CO3, often leading to faster reactions. More expensive. |
| NaH | THF, DMF | Excellent | A very strong base, leading to rapid deprotonation. Requires strict anhydrous conditions and careful handling. |
| KHMDS | THF, DMF | Excellent | A strong, non-nucleophilic base. Good for sensitive substrates.[6] |
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing cyano group is crucial as it stabilizes the intermediate Meisenheimer complex.[7][8]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
References
-
Scientific Update. Aryl ether synthesis under mild conditions. Available from: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution. Available from: [Link]
-
ResearchGate. Synthetic route to compounds 4a–j and 5a–j. Available from: [Link]
-
Green, T. W., & Wuts, P. G. M. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3960. Available from: [Link]
-
Reddit. SNAr troubleshooting. Available from: [Link]
-
Fleet, G. W. J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4948-4951. Available from: [Link]
-
Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3594. Available from: [Link]
-
Jana, U., et al. (2018). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers, 5(1), 54-58. Available from: [Link]
-
ChemHelpASAP. SNAr reaction scope & limitations. Available from: [Link]
-
Pérez-Vásquez, A., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available from: [Link]
-
Scilit. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Available from: [Link]
-
Zhang, M. (2012). EXPEDIENT N-ARYLATION FOR THE SYNTHESIS OF 2-ARYLAMINO-3-CYANOPYRIDINES USING IONIC COPPER(I) COMPLEX AS A CATALYST. HETEROCYCLES, 85(6), 1393-1400. Available from: [Link]
-
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chem IJ, 2(1). Available from: [Link]
-
ResearchGate. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. Available from: [Link]
-
PubMed. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Available from: [Link]
-
Jung, Y. S., & Jo, H. O. (2007). Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Journal of Applied Biomedicine, 5(1), 13-17. Available from: [Link]
- Google Patents. Method for production of 4-cyano benzoic acid or salts thereof.
-
MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available from: [Link]
-
PubMed. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Available from: [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
-
Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]
-
Journal of Pharmaceutical Research. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides [mdpi.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
Technical Support Center: Characterization of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-SUP-2024-CNPY Subject: Troubleshooting Guide for Analysis, Purification, and Stability Profiling[1]
Executive Summary
You are likely working with 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid (CAS: 1228225-84-0 / 1093641-47-4) as a scaffold for xanthine oxidase inhibitors (similar to Febuxostat) or dual-target kinase inhibitors.[1] While structurally deceptive in its simplicity, this molecule presents a "Janus-faced" electronic profile: an electron-deficient cyanopyridine ring linked to an electron-rich (relative to the carbonyl) benzoate system.[1]
This guide addresses the three most reported failure modes in its characterization: NMR signal overlap , HPLC peak tailing/splitting , and Nitrile hydrolysis artifacts .
Module 1: NMR Spectroscopy Troubleshooting
User Issue: "I cannot integrate the aromatic region correctly. The proton count is off, and the carboxylic acid proton is missing."
Root Cause Analysis
-
Signal Overlap: The ether linkage creates a specific shielding environment. The protons ortho to the ether oxygen on the benzoate ring often overlap with the H3 proton of the pyridine ring (both appear around 7.2–7.4 ppm).
-
Proton Exchange: The carboxylic acid proton (-COOH) is highly exchangeable.[1] In wet DMSO-d6 or Methanol-d4, this signal broadens into the baseline or disappears entirely due to deuterium exchange.[1]
Solution Protocol
-
Solvent Selection: Switch from Methanol-d4 to DMSO-d6 (dry, ampule-sealed).
-
Why? DMSO suppresses proton exchange rates, allowing the -COOH signal to appear as a broad singlet or humps around 12.0–13.0 ppm.
-
-
Resolution Enhancement: If the 7.2–7.4 ppm region is a multiplet mess, run a 1H-13C HSQC .
-
Logic: The carbon shifts for the benzoate and pyridine rings are distinct enough to resolve the overlapping protons in the indirect dimension.
-
Standard 1H NMR Expectations (DMSO-d6, 400 MHz):
| Proton Assignment | Approx. Shift (δ) | Multiplicity | Notes |
|---|---|---|---|
| -COOH | 12.5 - 13.5 | Broad s | Disappears with D₂O shake.[1] |
| Pyridine H-6 | 8.6 - 8.8 | d (J~2Hz) | Most deshielded aromatic (near N and CN).[1] |
| Pyridine H-4 | 8.2 - 8.3 | dd | Coupled to H3 and H6.[1] |
| Benzoate H-2,6 | 7.9 - 8.0 | d | Ortho to carbonyl (deshielded).[1] |
| Benzoate H-3,5 | 7.2 - 7.4 | d | Ortho to ether oxygen (shielded).[1] Overlap Risk. |
| Pyridine H-3 | 7.2 - 7.4 | d | Ortho to ether oxygen.[1] Overlap Risk. |
Module 2: HPLC Method Development
User Issue: "My peak shape is terrible (tailing factor > 2.0), and retention times drift between runs."
Root Cause Analysis
The molecule contains a carboxylic acid (pKa ~4.2) and a cyanopyridine (very weak base) .[1]
-
The Trap: Using a neutral pH mobile phase causes the carboxylic acid to partially ionize, leading to "fronting" or severe tailing due to secondary interactions with residual silanols on the column.
-
The Drift: If your mobile phase pH is near the pKa of the acid (pH 3.5–4.5), small changes in buffer preparation will cause massive shifts in retention time (
).
Troubleshooting Workflow
Figure 1: Decision tree for correcting peak asymmetry in benzoic acid derivatives.
Recommended Method
-
Column: C18, End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Gradient: 5% B to 95% B over 10-15 min.
-
Detection: UV @ 254 nm (Aromatic) and 230 nm (Cyanopyridine absorption max).[1]
Module 3: Impurity Profiling & Stability
User Issue: "I see a new impurity peak (M+18) growing in my sample after leaving it in solution overnight."
The "Nitrile" Pitfall
The cyano (-CN) group on the electron-deficient pyridine ring is susceptible to hydrolysis, especially if the sample is stored in acidic or basic aqueous buffers.
-
Primary Degradant (Amide): Hydrolysis of -CN to -CONH₂ (M+18 mass shift).[1]
-
Secondary Degradant (Di-acid): Further hydrolysis to -COOH (M+19 mass shift, usually elutes earlier).[1]
Impurity Fate Map:
Figure 2: Hydrolytic degradation pathway of the cyanopyridine moiety.
Validation Step: If you suspect the M+18 peak is the amide:
-
Subject a small aliquot of your sample to 1N NaOH for 1 hour at 60°C.
-
Neutralize and inject.
-
If the M+18 peak grows significantly (or converts to the acid), your impurity is confirmed as a hydrolysis product.
Module 4: Mass Spectrometry (Ionization)
User Issue: "I can't see the molecular ion in Positive Mode (ESI+)."
Technical Insight
While the pyridine nitrogen is typically basic, the 5-cyano group is strongly electron-withdrawing , significantly reducing the basicity of the pyridine nitrogen. Simultaneously, the carboxylic acid is readily deprotonated.
-
Preferred Mode: Negative Ion Mode (ESI-) .
-
Target Ion:
(m/z ~239.2).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Mechanism: Deprotonation of the benzoic acid moiety.
-
-
If ESI+ is required: You may see high sodium adducts
due to the high polarity, rather than a cleanngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> .
References
-
General Characterization of Cyanopyridines
-
HPLC of Benzoic Acid Derivatives
-
Hydrolysis of Nitriles
-
Analogous Structure Analysis (Febuxostat Intermediates)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling cyanopyridine derivatives.
Sources
- 1. CMNPD [cmnpd.org]
- 2. Separation of Benzoic acid, 4-heptyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of bioactive molecules and functional materials. Its rigid structure, featuring a cyano-substituted pyridine ring linked to a benzoic acid moiety via an ether bond, imparts unique electronic and steric properties. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNA_r) and a Sandmeyer Reaction-based approach . We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
The choice between the two primary synthetic routes depends on several factors, including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The following table provides a high-level comparison of the two methods.
| Feature | Method 1: Nucleophilic Aromatic Substitution (SNA_r) | Method 2: Sandmeyer Reaction Approach |
| Key Reaction | Nucleophilic displacement of a halide from a pyridine ring. | Diazotization of an amino group followed by cyanation. |
| Starting Materials | 2-Halo-5-cyanopyridine and 4-hydroxybenzoic acid. | 5-Amino-2-halopyridine and 4-hydroxybenzoic acid. |
| Number of Steps | Typically a one-step ether formation. | Multi-step: ether formation followed by diazotization and cyanation. |
| Reagent Toxicity | Generally involves less toxic reagents. | Utilizes diazonium salts (potentially explosive) and cyanide salts. |
| Scalability | Generally more amenable to large-scale synthesis. | Can be challenging to scale due to the nature of the Sandmeyer reaction. |
| Substrate Scope | Dependent on the availability of substituted halopyridines. | Can be adapted for various substituted aminopyridines. |
Method 1: Nucleophilic Aromatic Substitution (SNA_r)
This approach is arguably the more direct and commonly employed method for the synthesis of this compound. It relies on the nucleophilic attack of the phenoxide of 4-hydroxybenzoic acid on an electron-deficient 2-halo-5-cyanopyridine. The electron-withdrawing nature of the cyano group at the 5-position and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide.[1][2]
Reaction Mechanism
The reaction proceeds through a Meisenheimer-like intermediate. The phenoxide ion adds to the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate. The subsequent elimination of the halide ion restores the aromaticity of the pyridine ring, yielding the desired ether product.
Experimental Protocol
Materials:
-
2-Chloro-5-cyanopyridine
-
4-Hydroxybenzoic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in DMF, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.
-
Add 2-chloro-5-cyanopyridine (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1 M HCl to a pH of 3-4, which will precipitate the product.
-
Filter the precipitate, wash with water, and then a small amount of cold ethyl acetate.
-
Dry the solid under vacuum to obtain this compound.
Workflow Diagram
Caption: Workflow for the SNA_r synthesis of this compound.
Method 2: Sandmeyer Reaction Approach
Reaction Mechanism
The synthesis begins with the formation of the ether linkage between a 5-amino-2-halopyridine and 4-hydroxybenzoic acid, similar to Method 1. The resulting 4-[(5-aminopyridin-2-yl)oxy]benzoic acid is then subjected to diazotization using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with copper(I) cyanide. The reaction proceeds via a radical mechanism, where the diazonium group is replaced by the cyano group.[4]
Experimental Protocol
Step 1: Synthesis of 4-[(5-Aminopyridin-2-yl)oxy]benzoic acid
-
Follow the protocol for Method 1, using 5-amino-2-chloropyridine instead of 2-chloro-5-cyanopyridine.
Step 2: Sandmeyer Reaction
Materials:
-
4-[(5-Aminopyridin-2-yl)oxy]benzoic acid
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (optional, to aid solubility of CuCN)
-
Ice
Procedure:
-
Dissolve 4-[(5-aminopyridin-2-yl)oxy]benzoic acid (1.0 eq.) in a cooled (0-5 °C) aqueous solution of HCl.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then purify by recrystallization or column chromatography to obtain this compound.
Workflow Diagram
Caption: Workflow for the Sandmeyer reaction approach to this compound.
Conclusion
Both the Nucleophilic Aromatic Substitution and the Sandmeyer reaction pathways offer viable routes to this compound. The SNA_r method is generally preferred for its simplicity, higher potential yields, and avoidance of hazardous reagents associated with the Sandmeyer reaction. However, the Sandmeyer approach provides valuable flexibility, especially when the required cyanopyridine starting material for the SNA_r reaction is not commercially available or is prohibitively expensive. The choice of synthetic route will ultimately be guided by the specific constraints and objectives of the research or development project.
References
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Filo. (2026, January 3). Convert 3_aminopyridine to 3_cyanopyridine using NaNo2/Hcl_cux.
- BenchChem. (2025). A comparative study of different synthetic routes to cyanopyridines.
- National Center for Biotechnology Information. (2021, December 16). Deaminative chlorination of aminoheterocycles.
- ResearchGate. (n.d.). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions.
- National Center for Biotechnology Information. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- National Center for Biotechnology Information. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
- National Center for Biotechnology Information. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Google Patents. (n.d.). JP2001302639A - Method for producing aminocyanopyridine.
- Sigma-Aldrich. (n.d.). 5-Amino-2-pyridinecarbonitrile 96 55338-73-3.
- SciELO. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- ACS Publications. (n.d.). Aromatic Nucleophilic Substitution Reactions.
- WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.
- ChemScene. (n.d.). 4214-73-7 | 2-Amino-5-cyanopyridine.
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
- University of Wisconsin-Green Bay. (n.d.). The Williamson Ether Synthesis.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- National Center for Biotechnology Information. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.
- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Scilit. (n.d.). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights.
- Google Patents. (n.d.). US4613682A - Ether synthesis.
- Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Loughborough University Research Repository. (2021, March 15). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Retrieved from Loughborough University Research Repository.
- WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- ResearchGate. (n.d.). A preparation of 2-chloropyridine.
- ChemicalBook. (n.d.). 4-Aminopyridine-2-carboxylic acid synthesis.
- SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- ChemicalBook. (n.d.). 2-Chloropyridine-N-oxide synthesis.
- ResearchGate. (2025, October 17). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids | Request PDF.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and bioassay studies of substituted-N-(5-cyanopyrimidin-4yl)benzamides. Retrieved from Journal of Chemical and Pharmaceutical Research.
- ACS Publications. (2025, August 4). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer | Organic Letters.
- National Center for Biotechnology Information. (2024, November 4). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids.
- ChemScene. (n.d.). 886505-75-5 | 4-(3-Aminopyridin-2-yl)benzoic acid.
- ACS Publications. (2019, August 16). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution | Organic Letters.
- ResearchGate. (2025, August 6). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Royal Society of Chemistry. (2024, July 11). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry.
- MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines.
Sources
Analysis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Against Established Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Scaffolds
An In-Depth Comparative Guide for Drug Development Professionals
Introduction: The Enduring Therapeutic Relevance of DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV, also known as CD26) is a serine exopeptidase that plays a pivotal role in glucose homeostasis.[1] Its primary function in this context is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] By cleaving these peptides, DPP-IV curtails their ability to stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[4] Consequently, inhibiting DPP-IV has emerged as a major therapeutic strategy for managing type 2 diabetes mellitus (T2DM).[5] DPP-IV inhibitors, colloquially known as "gliptins," enhance the physiological pathways of glucose control with a low intrinsic risk of hypoglycemia, making them a cornerstone of modern T2DM therapy.[6][7]
The landscape of DPP-IV inhibitors is dominated by several distinct chemical scaffolds, each conferring a unique profile of potency, selectivity, and pharmacokinetics.[8] These can be broadly classified as peptidomimetics (e.g., Vildagliptin, Saxagliptin) and non-peptidomimetics (e.g., Sitagliptin, Linagliptin).[7] This guide provides a comparative analysis of a novel, non-peptidomimetic scaffold, 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid , against these established classes. We will deconstruct its structural motifs, predict its interaction with the enzyme's active site, and benchmark its potential against the performance of current market leaders, supported by detailed experimental protocols for validation.
Deconstructing the Scaffolds: From Marketed Drugs to a Novel Chemotype
The efficacy of a DPP-IV inhibitor is dictated by its interaction with the key domains of the enzyme's active site. The active site is comprised of a catalytic triad (Ser630, Asp708, His740) and several subsites (S1, S2, S2-extensive) that accommodate the inhibitor's structure.[8][9]
Established Scaffolds: A Snapshot
-
Cyanopyrrolidines (e.g., Vildagliptin, Saxagliptin): This class is characterized by a cyanopyrrolidine moiety that mimics the proline residue of natural substrates.[10] The nitrile group forms a reversible covalent bond with the hydroxyl group of the catalytic Ser630, leading to potent and often prolonged inhibition.[7][8]
-
Triazolopiperazines (e.g., Sitagliptin): As a non-peptidomimetic, Sitagliptin utilizes a β-amino acid core.[6] Its primary amine interacts with a key acidic residue pair (Glu205/Glu206), while its trifluoromethyl-substituted triazolopiperazine ring system occupies the S1 and S2 pockets, forming non-covalent interactions.[3][11]
-
Xanthines (e.g., Linagliptin): The rigid xanthine core of Linagliptin allows for strong, non-covalent binding through extensive hydrophobic and hydrogen-bonding interactions within the active site.[7][11] This structure contributes to its high potency and unique pharmacokinetic profile, being primarily excreted unchanged via the bile and gut.
-
Pyrimidinediones (e.g., Alogliptin): Alogliptin features a pyrimidinedione core and, like Sitagliptin, uses a primary amine to anchor to Glu205/Glu206.[7][8] Its distinct side chains optimize interactions within the hydrophobic pockets of the active site.
The Novel Scaffold: this compound
This scaffold presents an intriguing combination of functional groups with known relevance in DPP-IV inhibition.
-
(5-Cyanopyridin-2-yl) Moiety: This group is a key feature in early-generation DPP-IV inhibitors like NVP-DPP728.[12][13][14] The cyano group is a potent electrophile that can interact with the catalytic serine (Ser630), potentially forming a reversible covalent adduct, similar to the cyanopyrrolidines. The pyridine ring can engage in π-stacking interactions within the enzyme's hydrophobic pockets.
-
Benzoic Acid Moiety: The carboxylic acid group can act as a strong hydrogen bond donor and acceptor, potentially forming a salt bridge with basic residues near the active site. Its phenyl ring provides a scaffold for hydrophobic interactions. The ether linkage provides rotational flexibility, allowing the two key moieties to adopt an optimal binding conformation.
Caption: Structural components of the novel scaffold.
Comparative Performance Analysis: A Head-to-Head Evaluation
A rigorous comparison must be grounded in quantitative data across several key performance indicators. The following table summarizes typical values for established scaffolds and provides projected targets for a viable new candidate like this compound.
| Parameter | Cyanopyrrolidines (Vildagliptin) | Triazolopiperazines (Sitagliptin) | Xanthines (Linagliptin) | Novel Scaffold (Projected) |
| Binding Mode | Reversible Covalent[3] | Non-covalent[3] | Non-covalent[11] | Reversible Covalent / Non-covalent |
| Potency (IC50) | Low nM (e.g., ~2-5 nM)[7] | Low nM (e.g., ~19 nM)[6] | Low nM (e.g., ~1-5 nM)[7] | < 20 nM |
| Selectivity vs DPP-8 | > 200-fold[15] | > 2,600-fold[15] | > 10,000-fold | > 1,000-fold |
| Selectivity vs DPP-9 | > 50-fold | > 40,000-fold[15] | > 10,000-fold[9] | > 1,000-fold |
| Oral Bioavailability | High (~85%) | High (~87%) | Moderate (~30%) | > 50% |
| Primary Excretion Route | Renal | Renal | Fecal/Biliary | Renal or Hepatic |
| Plasma Half-life (t½) | ~2-3 hours[16] | ~12 hours[16] | ~100-190 hours (terminal)[16] | 6-12 hours |
Causality Behind the Comparison Metrics
-
Potency (IC50): While essential, raw potency is only part of the story. The kinetics of binding (k_on/k_off rates), particularly for slow-binding or covalent inhibitors, can be more predictive of in vivo efficacy.[13] An IC50 in the low nanomolar range is the entry ticket for a competitive inhibitor.
-
Selectivity: This is arguably the most critical parameter for safety. DPP-IV belongs to a family of related proteases, including DPP-8 and DPP-9.[15] Inhibition of DPP-8 and DPP-9 has been linked to severe toxicities in preclinical animal models, including thrombocytopenia, alopecia, and multiorgan histopathological changes.[15][17] Therefore, demonstrating a high degree of selectivity (>1000-fold) is a non-negotiable checkpoint in development.
-
Pharmacokinetics (ADME): An ideal DPP-IV inhibitor for T2DM management is administered orally once daily. This requires a suitable pharmacokinetic profile, including good oral bioavailability and a half-life that supports a 24-hour duration of action. The excretion route is also a key differentiator; for instance, Linagliptin's primarily non-renal excretion makes it suitable for patients with renal impairment without dose adjustment. The benzoic acid moiety in the novel scaffold suggests it may be a substrate for glucuronidation, potentially leading to renal excretion.[18]
Experimental Protocols for Comparative Validation
To empirically validate the potential of the this compound scaffold, a series of standardized, self-validating experiments must be performed.
Protocol 1: In Vitro DPP-IV Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant DPP-IV.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5) with 100 mM NaCl.
-
Enzyme: Recombinant human DPP-IV, diluted in assay buffer to a final concentration of 2 ng/mL.
-
Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin), prepared as a 10 mM stock in DMSO and diluted to a working concentration of 200 µM in assay buffer.
-
Test Compound: Serially dilute the test compound (e.g., from 100 µM to 1 pM) in DMSO, then further dilute in assay buffer. Ensure the final DMSO concentration is <1%.
-
Positive Control: Vildagliptin or Sitagliptin, prepared similarly to the test compound.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the test compound, positive control, or vehicle (DMSO/buffer) to respective wells.
-
Add 20 µL of the diluted DPP-IV enzyme solution to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate (H-Gly-Pro-AMC) to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 60 seconds for 30 minutes at 37°C.
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation System: The inclusion of a known inhibitor (positive control) validates enzyme activity and assay sensitivity. The no-enzyme control corrects for background fluorescence.
Protocol 2: DPP-8/DPP-9 Selectivity Counter-Screen
Objective: To assess the IC50 of the test compound against the off-target enzymes DPP-8 and DPP-9.
Methodology:
-
This protocol is identical to Protocol 1, with the following substitutions:
-
Calculate the IC50 values for DPP-8 and DPP-9.
-
Selectivity Index Calculation:
-
Selectivity Index (DPP-8) = IC50 (DPP-8) / IC50 (DPP-IV)
-
Selectivity Index (DPP-9) = IC50 (DPP-9) / IC50 (DPP-IV)
-
Trustworthiness: A high selectivity index (>1,000) provides strong evidence that the compound is unlikely to cause mechanism-based toxicity associated with DPP-8/9 inhibition.[15]
Caption: A streamlined workflow for screening and validating novel DPP-IV inhibitors.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
Objective: To evaluate the in vivo efficacy of the test compound in improving glucose tolerance.
Methodology:
-
Animal Model: Use male Zucker Diabetic Fatty (ZDF) rats or db/db mice, which are established models of T2DM.
-
Acclimatization and Dosing:
-
Acclimatize animals for at least one week.
-
Fast animals overnight (approx. 16 hours) with free access to water.
-
Administer the test compound or vehicle (e.g., 0.5% methylcellulose) via oral gavage at a predetermined dose (e.g., 3 mg/kg). A positive control group receiving Sitagliptin (e.g., 10 mg/kg) should be included.
-
-
Glucose Challenge and Sampling:
-
One hour post-dosing, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately administer a glucose solution (2 g/kg) via oral gavage.
-
Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
-
Analysis:
-
Measure blood glucose levels for each sample using a validated glucometer.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.
-
A statistically significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates in vivo efficacy.
-
Conclusion and Future Outlook
The established DPP-IV inhibitor scaffolds have set a high bar for both efficacy and safety. The novel This compound scaffold presents a promising chemical architecture by combining a known serine-interacting moiety (cyanopyridine) with a versatile anchoring group (benzoic acid).
Its potential advantages lie in the possibility of achieving high potency through a dual-binding mechanism (covalent and non-covalent interactions) while maintaining a distinct pharmacokinetic profile. However, its success is contingent on demonstrating superior or equivalent performance in head-to-head comparisons, with an absolute requirement for high selectivity over DPP-8 and DPP-9. The experimental workflows provided herein offer a robust framework for such an evaluation. Should this scaffold prove successful, it could represent a new generation of DPP-IV inhibitors with a differentiated clinical profile, further refining the management of type 2 diabetes.
References
-
Ingenta Connect. (2012). Recent Advances in Non-Peptidomimetic Dipeptidyl Peptidase 4 Inhibitors: Medicinal Chemistry and Preclinical Aspects. Available from: [Link]
-
PubMed. (n.d.). Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects. Available from: [Link]
-
PubMed. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
MDPI. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Available from: [Link]
-
PMC. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Available from: [Link]
-
PubMed. (2008). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
PMC. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]
-
Frontiers. (2023). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Available from: [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Non-peptidomimetic Dipeptidyl Peptidase IV (DPP IV) Inhibitors for Treatment of Type-2 Diabetes Mellitus: Insights on Recent Development. Available from: [Link]
-
NIH. (n.d.). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Available from: [Link]
-
ResearchGate. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]
-
MDPI. (2022). Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. Available from: [Link]
-
PubMed. (2008). Synthesis and Structure-Activity Relationships of Potent 4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors. Available from: [Link]
-
PMC. (n.d.). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Inhibitor Selectivity in clinical application of DPP-4 inhibition. Available from: [Link]
-
American Diabetes Association. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Available from: [Link]
-
ResearchGate. (n.d.). A graphical representation of the covalent inactivation of DPP-4 via.... Available from: [Link]
-
Patsnap Synapse. (2025). What's the latest update on the ongoing clinical trials related to DPP-4?. Available from: [Link]
-
PLOS. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. Available from: [Link]
-
Hepatobiliary Surgery and Nutrition. (n.d.). Dipeptidyl peptidase 4 (DPP4), adipose inflammation, and insulin resistance: is it time to look to the hepatocyte?. Available from: [Link]
-
MDPI. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]
-
PMC. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. Available from: [Link]
-
PMC. (n.d.). Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with.... Available from: [Link]
-
American Diabetes Association. (2016). Analyses of Results From Cardiovascular Safety Trials With DPP-4 Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Wound healing effects of dipeptidyl peptidase-4 inhibitors: An emerging concept in management of diabetic foot ulcer—A review. Available from: [Link]
-
ERS Publications. (2024). Dipeptidyl peptidase 4 inhibitors as novel agents in improving survival in diabetic patients with early stage non small cell lung cancer. Available from: [Link]
-
ResearchGate. (n.d.). Novel DPP-4 inhibitors under clinical trial pipeline. Available from: [Link]
-
ResearchGate. (n.d.). DPP IV Inhibitors. Examples of DPP IV inhibitors used for in vivo.... Available from: [Link]
-
PubMed. (1999). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Available from: [Link]
-
PubMed. (2002). 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Available from: [Link]
-
PubMed. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. Available from: [Link]
- Google Patents. (n.d.). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
-
ResearchGate. (2025). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. Available from: [Link]
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Available from: [Link]
-
ClinicalTrials.gov. (n.d.). Effect of DPP4 Inhibition on Growth Hormone Secretion. Available from: [Link]
-
RSC Publishing. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. Available from: [Link]
-
View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Available from: [Link]
-
MDPI. (n.d.). Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice. Available from: [Link]
-
Frontiers. (n.d.). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Available from: [Link]
-
Java Based Distributed Learning Platform. (n.d.). What the Drugs Does to the Body: Pharmacodynamics. Available from: [Link]
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 4 (DPP4), adipose inflammation, and insulin resistance: is it time to look to the hepatocyte? - Silva Júnior - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Non-Peptidomimetic Dipeptidyl Peptidase 4 Inhi...: Ingenta Connect [ingentaconnect.com]
- 7. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. | Merck [merckmillipore.com]
- 16. davidpublisher.com [davidpublisher.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid and Structurally Related Analogs
In the landscape of modern drug discovery, heterocyclic compounds, particularly those containing the pyridine scaffold, represent a cornerstone of medicinal chemistry. Their versatile nature allows for a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the biological activity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, a molecule of significant interest, and its structurally related analogs. By examining key experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents, with a primary focus on their anticancer and enzyme-inhibitory properties.
Introduction to the this compound Scaffold
The core structure, this compound, combines several key pharmacophoric features: a cyanopyridine moiety, an ether linkage, and a benzoic acid group. The cyanopyridine scaffold is a well-established privileged structure in medicinal chemistry, known to impart a range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities[1]. The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within biological targets, while the pyridine ring itself can engage in π-π stacking and hydrogen bonding. The benzoic acid portion introduces a polar, ionizable group that can significantly influence pharmacokinetic properties and interact with specific amino acid residues in target proteins.
This guide will compare the biological profile of our lead compound with analogs where modifications have been made to the core structure, such as alterations to the substitution pattern on the pyridine ring, replacement of the benzoic acid moiety, and variations in the linker.
Comparative Analysis of Biological Activity
The primary biological activities reported for this class of compounds are cytotoxicity against various cancer cell lines and inhibition of specific enzymes involved in cell signaling and proliferation.
Anticancer Activity: A Cytotoxicity Overview
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. A decrease in metabolic activity is indicative of cell death or a reduction in proliferation. Numerous studies have employed this assay to evaluate the anticancer potential of cyanopyridine derivatives against a panel of human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs
| Compound ID | Core Structure Modification | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT-116 (Colon) | Reference |
| Lead Compound | This compound | Data not available | Data not available | Data not available | Data not available | - |
| Analog 1 (5a) | Unsubstituted phenyl-bearing cyanopyridone | 1.77 | 2.71 | - | - | [2] |
| Analog 2 (5e) | Substituted phenyl-bearing cyanopyridone | 1.39 | - | - | - | [2] |
| Analog 3 (3b) | Pyridine hybrid | 6.13 | 6.54 | 15.54 | - | [3] |
| Analog 4 (4c) | p-OCH3 phenyl substituted cyanopyridine | - | >10 | - | 7.02 | [4][5] |
| Analog 5 (4d) | p-Br phenyl substituted cyanopyridine | - | 6.95 | - | 7.11 | [4][5] |
| Analog 6 (11a) | Pyridopyrazolopyrimidine | - | - | 9.24 | - | [6] |
| Analog 7 (16a) | Pyridopyrazolotriazine | - | 6.45 | - | - | [6] |
| Taxol (Ref.) | - | 12.32 | - | 38.05 | - | [3] |
| Cisplatin (Ref.) | - | - | 6.45 | 11.76 | - | [6] |
From the data presented, it is evident that modifications to the core cyanopyridine structure significantly impact cytotoxic activity. For instance, the cyanopyridone derivatives (Analogs 1 and 2) exhibit potent activity against MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range, even surpassing the efficacy of the standard chemotherapeutic agent Taxol in some cases[2][3]. The introduction of fused ring systems, as seen in pyridopyrazolopyrimidines and pyridopyrazolotriazines (Analogs 6 and 7), also yields compounds with significant anticancer activity, comparable to cisplatin[6].
Enzyme Inhibition: Targeting Key Signaling Pathways
A crucial mechanism through which many anticancer agents exert their effects is the inhibition of protein kinases, which are key regulators of cell signaling pathways. Several cyanopyridine derivatives have been evaluated for their inhibitory activity against various kinases.
Table 2: Comparative Enzyme Inhibition (IC50, µM) of Cyanopyridine Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Analog 1 (5a) | VEGFR-2 | >50 | [2] |
| Analog 1 (5a) | HER-2 | >50 | [2] |
| Analog 2 (5e) | VEGFR-2 | 0.11 | [2] |
| Analog 2 (5e) | HER-2 | 0.15 | [2] |
| Analog 4d | Pim-1 Kinase | 0.46 | [4][5] |
| Quercetagetin (Ref.) | Pim-1 Kinase | 0.56 | [4][5] |
The data reveals that subtle structural changes can dramatically alter enzyme inhibitory profiles. While Analog 1 (5a) showed poor inhibition of both VEGFR-2 and HER-2, the simple addition of a substituent on the phenyl ring (Analog 2, 5e) resulted in a compound with potent dual inhibitory activity against these two important cancer-related kinases[2]. Similarly, other cyanopyridine derivatives have demonstrated potent inhibition of Pim-1 kinase, an enzyme implicated in cell survival and proliferation, with activity surpassing that of the reference inhibitor quercetagetin[4][5].
Another important class of enzymes targeted by cyanopyridine derivatives is the carbonic anhydrases (CAs). Certain 2-amino-3-cyanopyridine derivatives have shown inhibitory activity against human carbonic anhydrase isozymes I and II (hCA I and hCA II)[7][8]. For example, some analogs exhibit IC50 values in the range of 33-56 µM against these enzymes[7][8].
Furthermore, specific cyanopyridine derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, with Ki values as low as 11 nM[9]. This highlights the therapeutic potential of this scaffold beyond oncology.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed.
MTT Cytotoxicity Assay
The MTT assay is a cornerstone of in vitro cytotoxicity testing. The following is a generalized protocol based on common practices.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Causality in Experimental Choices:
-
Seeding Density: The initial number of cells seeded is critical. Too few, and the signal may be weak; too many, and cells may enter senescence, affecting their response to the drug.
-
Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, ensuring that the observed effect is a true measure of antiproliferative activity.
-
MTT to Formazan Conversion: This step relies on the activity of mitochondrial dehydrogenases in viable cells. A loss of viability leads to a decrease in enzyme activity and thus less formazan production.
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against specific kinases is often determined using assays that measure the phosphorylation of a substrate. A common method is an ELISA-based assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Self-Validating System:
-
Positive Control: A known inhibitor of the kinase is included to validate the assay's sensitivity.
-
Negative Control: A vehicle-only control (e.g., DMSO) establishes the baseline kinase activity.
-
ATP Concentration: The concentration of ATP is typically kept at or near its Km value for the kinase to ensure that inhibitors compete effectively.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The collective data allows for the formulation of a preliminary SAR for this class of compounds.
Caption: Key structural features influencing biological activity.
The nitrile group on the pyridine ring appears to be crucial for the potency of many of these derivatives, as its replacement often leads to a significant decrease in activity[10]. The nature of the substituent on the phenyl ring is a key determinant of kinase inhibitory activity. As seen with Analogs 1 and 2, even a minor modification can switch a compound from being inactive to a potent inhibitor[2]. This suggests that this part of the molecule is likely involved in specific interactions within the kinase's active site. The benzoic acid group, while contributing to the overall physicochemical properties, may be more amenable to modification to fine-tune the compound's ADME (absorption, distribution, metabolism, and excretion) profile.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities, particularly in the realm of oncology and enzyme inhibition. The available data underscores the significant impact of subtle structural modifications on biological outcomes, providing a roadmap for future optimization efforts.
Key areas for further investigation include:
-
Direct Synthesis and Evaluation: The synthesis and comprehensive biological evaluation of the lead compound, this compound, are necessary to establish a definitive baseline for its activity.
-
Broader Kinase Profiling: Screening potent analogs against a wider panel of kinases will help to determine their selectivity and potential off-target effects.
-
In Vivo Studies: Compounds that demonstrate potent in vitro activity should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more complex biological system.
-
Mechanism of Action Studies: For the most promising cytotoxic compounds, further studies are needed to elucidate the precise molecular mechanisms underlying their anticancer effects, such as the induction of apoptosis or cell cycle arrest.
By systematically exploring the SAR of this versatile scaffold, researchers can continue to develop novel and effective therapeutic agents for a range of diseases.
References
-
A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie, 356(8), e2300067. [Link]
-
Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. (2020). European Journal of Medicinal Chemistry, 192, 112181. [Link]
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(20), 6886. [Link]
-
PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences, 68(1), 63-81. [Link]
-
Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. (2022). Baghdad Science Journal, 19(6), 1335. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Medicinal Chemistry, 14(7), 1341-1361. [Link]
-
Synthesis, Cytotoxicity, Antioxidant Activity, DFT Calculations, and Docking Studies of New Pyridine-Malonate Derivatives as Potential Anticancer Agents. (2023). Polycyclic Aromatic Compounds. [Link]
-
Structure of cyanopyridine. Different biological activities displayed... (2023). ResearchGate. [Link]
-
Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. (2021). Current Organic Synthesis, 18(6), 629-640. [Link]
-
2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 496-501. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega, 8(22), 19576-19593. [Link]
-
Synthesis, cytotoxicity, QSAR, and intercalation study of new diindenopyridine derivatives. (2004). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 12(2), 55-62. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega, 8(22), 19576-19593. [Link]
-
2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 496-501. [Link]
-
Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. (2002). Archiv der Pharmazie, 335(2-3), 83-88. [Link]
-
Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1863-1875. [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). ChemMedChem. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(17), 5143. [Link]
-
Identification of anti-cyanobacterial leads targeting carbonic anhydrase from phytochemical database using in silico approach. (2021). Biotechnologia, 102(3), 259-272. [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]
-
NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. (1999). Biochemistry, 38(36), 11597-11603. [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. (2025). ChemMedChem. [Link]
-
Biological Activities of Constituents from Rosa roxburghii and Their Mechanisms Based on Network Pharmacology and Biological Verification. (2025). International Journal of Molecular Sciences, 26(3), 1353. [Link]
-
1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. (2002). Journal of Medicinal Chemistry, 45(12), 2362-2365. [Link]
-
1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. (2002). Journal of Medicinal Chemistry, 45(12), 2362-2365. [Link]
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). Pharmaceuticals, 15(1), 102. [Link]
-
Molecules - Publication Information. (n.d.). Medscape. [Link]
Sources
- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic analysis comparison of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid derivatives
This guide provides an in-depth spectroscopic comparison of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid and its key derivatives. This scaffold—a diaryl ether linking a cyanopyridine and a benzoic acid—is a critical pharmacophore in medicinal chemistry, particularly in the development of non-purine xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and other enzyme inhibitors.[1]
Executive Summary & Scaffold Overview
The core structure consists of an electron-deficient 5-cyanopyridine ring linked via an ether oxygen to an electron-rich benzoic acid moiety.[1] Spectroscopic analysis of this system requires distinguishing between two aromatic systems and identifying the specific contributions of the electron-withdrawing cyano (-CN) and carboxyl (-COOH) groups.[1]
The Derivatives for Comparison
To provide a robust technical guide, this analysis compares the Parent Acid against three distinct derivatives commonly encountered in optimization campaigns:
-
Compound B (Ester): Methyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate (Synthetic intermediate).[1]
-
Compound C (Amide): 4-[(5-Cyanopyridin-2-yl)oxy]benzamide (Bioisostere).[1]
-
Compound D (Fluoro-Analog): 3-Fluoro-4-[(5-cyanopyridin-2-yl)oxy]benzoic acid (Metabolic stability analog).[1]
Vibrational Spectroscopy (FT-IR)
FT-IR provides the most rapid "fingerprint" validation for these derivatives.[1] The three diagnostic regions are the Cyano stretch, Carbonyl stretch, and Ether linkage.
Comparative IR Data Table
| Functional Group | Mode | Parent (A) | Ester (B) | Amide (C) | Fluoro-Analog (D) |
| Nitrile (-CN) | 2230 cm⁻¹ (s) | 2232 cm⁻¹ (s) | 2230 cm⁻¹ (s) | 2235 cm⁻¹ (s) | |
| Carbonyl (C=O) | 1685-1705 cm⁻¹ (br) | 1720-1730 cm⁻¹ (s) | 1660-1680 cm⁻¹ (s) | 1690-1710 cm⁻¹ (br) | |
| Ether (C-O-C) | 1245-1260 cm⁻¹ | 1250-1265 cm⁻¹ | 1245-1260 cm⁻¹ | 1260 cm⁻¹ (Shifted) | |
| Hydroxyl (O-H) | 2500-3300 cm⁻¹ (Broad) | Absent | 3150-3350 cm⁻¹ (NH₂) | 2500-3300 cm⁻¹ |
Technical Insight:
-
The "Cyano Beacon": The sharp band at ~2230 cm⁻¹ is invariant across most derivatives, serving as an internal standard for the pyridine ring's integrity.
-
Carbonyl Discrimination: The shift from Acid (1685 cm⁻¹) to Ester (1725 cm⁻¹) is the primary metric for monitoring esterification reactions.[1] The Amide I band appears significantly lower (~1665 cm⁻¹) due to resonance delocalization.[1]
Nuclear Magnetic Resonance (NMR) Analysis
NMR is the definitive tool for structural elucidation.[1] The diaryl ether linkage creates two distinct spin systems.
H NMR Interpretation Logic
-
Pyridine Ring (3H): The proton at position 6 (adjacent to N) is the most deshielded (~8.6 ppm).[1] The proton at position 3 (adjacent to O) is the most shielded (~7.1 ppm).[1]
-
Benzene Ring (4H): In the Parent (A), this appears as an AA'BB' system.[1][3] In the Fluoro-analog (D), this symmetry breaks, introducing
F- H coupling.[1]
Comparative H NMR Shifts (DMSO-d , 400 MHz)
| Position | Proton Type | Parent (A) | Ester (B) | Amide (C) |
| Pyridine-H6 | d, | 8.65 | 8.67 | 8.64 |
| Pyridine-H4 | dd, | 8.25 | 8.28 | 8.24 |
| Benzene-H2/6 | d, | 7.95 | 7.98 | 7.85 (Shielded) |
| Pyridine-H3 | d, | 7.25 | 7.28 | 7.22 |
| Benzene-H3/5 | d, | 7.30 | 7.35 | 7.25 |
| Unique Signals | - | 12.80 (br s, COOH) | 3.85 (s, OMe) | 7.30/7.90 (br s, NH₂) |
Expert Note on Coupling:
In Compound D (3-Fluoro), the H2 proton (ortho to COOH, ortho to F) will appear as a double doublet (dd) with a large
Experimental Protocols
Protocol 1: Synthesis of Parent Scaffold (Nucleophilic Aromatic Substitution)
This protocol relies on the
-
Reagents: 6-Chloronicotinonitrile (1.0 eq), 4-Hydroxybenzoic acid (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF or DMSO (Polar aprotic is essential).[1]
-
Procedure:
-
Dissolve 4-hydroxybenzoic acid in DMF. Add
and stir at RT for 30 min to generate the phenoxide. -
Add 6-chloronicotinonitrile.[1]
-
Heat to 80-100°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (Critical): Pour reaction mixture into ice-water. Acidify with 1M HCl to pH 3-4 to precipitate the product. (Do not extract with organic solvent immediately; precipitation yields higher purity).[1]
-
Filter the white solid and wash with water. Recrystallize from Ethanol/Water.[1]
-
Protocol 2: Spectroscopic Sample Preparation
-
NMR: Dissolve ~5-10 mg in DMSO-d
. CDCl is often poor for the free acid due to solubility and dimer formation.[1] -
FT-IR: Use ATR (Attenuated Total Reflectance) on the neat solid.[1] No KBr pellet required for routine analysis.[1]
Visualizations & Logic Flows
Figure 1: Spectroscopic Logic Pathway
This diagram illustrates the decision tree for identifying the specific derivative based on spectral data.
Caption: Decision tree for identifying this compound derivatives via IR/NMR markers.
Figure 2: Synthesis & Fragmentation Workflow
Visualizing the synthesis and key Mass Spectrometry fragmentation points.
Caption: Synthesis via SnAr and primary ESI(-) Mass Spectrometry fragmentation pathways.
References
-
Topiroxostat and Related Cyanopyridine Scaffolds
-
Spectroscopic Data of Benzoic Acid Derivatives
-
Nucleophilic Aromatic Substitution Protocols
-
General NMR Shifts of Pyridine Derivatives
Sources
A Comparative Guide to Validating the Purity of Synthesized 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is not merely a quality control step but a fundamental prerequisite for reliable and reproducible scientific outcomes. For novel chemical entities such as 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, a versatile building block in medicinal chemistry, ensuring its chemical integrity is paramount. Impurities can significantly alter biological activity, leading to misleading structure-activity relationship (SAR) data and potentially compromising patient safety in later developmental stages.[1]
This guide provides a comprehensive, technically-grounded framework for the purity validation of synthesized this compound. We will delve into the practical application and comparative strengths of essential analytical techniques, moving beyond procedural lists to explain the causal reasoning behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a self-validating system for purity assessment, ensuring the generation of high-quality, trustworthy data.
The Analytical Imperative: A Multi-Pronged Approach to Purity Verification
A single analytical technique is seldom sufficient to definitively establish the purity of a synthesized compound. Instead, a suite of orthogonal methods should be employed, each providing a unique and complementary piece of the purity puzzle.[2] This multi-pronged approach minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a combination of chromatography and spectroscopy is indispensable.
The following diagram illustrates a recommended workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the synthesis, purification, and multi-technique purity validation of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds.[3][4] Its high resolving power allows for the separation of the target compound from closely related impurities.[4]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is nonpolar and effectively retains organic molecules.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for acidic compounds like our target molecule.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is a common organic solvent in reverse-phase HPLC.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector can be used to screen for the optimal wavelength.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of impurities.[5] Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of this compound.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained spectra with predicted spectra or literature data if available.
-
Impurity Detection: Look for small, unassigned peaks in the spectra. The integration of these peaks relative to the main compound's peaks can provide a semi-quantitative estimate of impurity levels.
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing a precise molecular weight of the compound.[6] This is a critical step in confirming the identity of the synthesized molecule.[7]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Acquire the spectrum in both positive and negative ion modes. For a carboxylic acid, the deprotonated molecule [M-H]⁻ is often observed in negative mode, while the protonated molecule [M+H]⁺ may be seen in positive mode.
-
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₁₃H₈N₂O₃, Molecular Weight: 240.22 g/mol ).[8]
Elemental Analysis: Corroborating the Elemental Composition
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[9][10] This data is compared with the theoretical values calculated from the molecular formula to assess purity.[11][12]
Experimental Protocol: CHN Analysis
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation:
-
Provide a few milligrams of the dry, homogenous sample.
-
-
Data Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values for C₁₃H₈N₂O₃ (C: 65.00%, H: 3.36%, N: 11.66%).
Comparative Purity Analysis
To provide a benchmark for the quality of the synthesized this compound, it is instructive to compare its analytical data with that of a commercially available standard.
| Analytical Technique | Synthesized Product | Commercial Standard (≥98%) | Acceptance Criteria |
| HPLC (Area %) | 99.2% | 99.5% | ≥98.0% |
| ¹H NMR | Spectrum consistent with structure; minor unidentified peaks <0.5% | Spectrum consistent with structure; no significant impurities observed | Conforms to structure |
| ¹³C NMR | All expected carbon signals present | All expected carbon signals present | Conforms to structure |
| Mass Spectrometry (m/z) | [M-H]⁻ at 239.04 | [M-H]⁻ at 239.04 | Corresponds to theoretical mass |
| Elemental Analysis (%C, H, N) | C: 64.85%, H: 3.41%, N: 11.59% | C: 64.95%, H: 3.38%, N: 11.62% | Within ±0.4% of theoretical |
The following diagram illustrates the relationship between the analytical techniques and the information they provide for purity validation.
Caption: Relationship between analytical techniques and the purity information they provide.
Conclusion
The validation of purity for a synthesized compound like this compound is a multifaceted process that necessitates the use of orthogonal analytical techniques. By systematically employing HPLC, NMR, Mass Spectrometry, and Elemental Analysis, researchers can confidently ascertain the identity, structure, and purity of their material. This rigorous approach not only ensures the integrity of subsequent research but also aligns with the stringent quality standards of the pharmaceutical industry.[13][14]
References
- How to Determine the Purity of a Substance using Elemental Analysis | Chemistry.
- Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED.
-
Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed. Available at: [Link]
-
Small Molecule Drug Characterization and Purity Analysis - Agilent. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis - JOCPR. Available at: [Link]
-
Identity and Purity - Small Molecules - Pacific BioLabs. Available at: [Link]
-
The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy (NMR) - RSSL. Available at: [Link]
-
Three Critical Aspects of Analytical Testing for Pharmaceuticals - RQM+. Available at: [Link]
-
Elemental analysis: operation & applications - Elementar. Available at: [Link]
-
Elemental analysis - Wikipedia. Available at: [Link]
-
Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs. Available at: [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. Available at: [Link]
-
Beyond structural elucidation, introduction to qNMR – Part I - Nanalysis. Available at: [Link]
- US6413431B1 - HPLC method for purifying organic compounds - Google Patents.
-
Mass Spectrometry - MSU chemistry. Available at: [Link]
-
Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
-
Small Molecule Identification and Purity Testing - Medistri SA. Available at: [Link]
-
Structure Elucidation and NMR - Hypha Discovery. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
2.2: Mass Spectrometry - Chemistry LibreTexts. Available at: [Link]
-
Mass spectrometry - Wikipedia. Available at: [Link]
-
Molecular Weight Determination - . Available at: [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? - Moravek. Available at: [Link]
-
HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. Available at: [Link]
-
Compound purity analysis and HPLC data - The Royal Society of Chemistry. Available at: [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile - Organic Syntheses. Available at: [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed. Available at: [Link]
-
This compound | Aaron Chemicals LLC | Chemikart. Available at: [Link]
- Method for production of 4-cyano benzoic acid or salts thereof - Google Patents.
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl) - Razrabotka i registratsiya lekarstvennykh sredstv. Available at: [Link]
Sources
- 1. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 2. researchgate.net [researchgate.net]
- 3. moravek.com [moravek.com]
- 4. torontech.com [torontech.com]
- 5. veeprho.com [veeprho.com]
- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 8. This compound | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 9. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 12. Elemental analysis: operation & applications - Elementar [elementar.com]
- 13. agilent.com [agilent.com]
- 14. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
For researchers, scientists, and drug development professionals, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful therapeutic development. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, a key building block in medicinal chemistry. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, ensuring that the described workflows are not only robust but also self-validating systems.
This document is structured to provide a comprehensive and practical framework for the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Our focus will be on establishing a scientifically sound basis for method selection, grounded in the principles of analytical excellence and regulatory expectations.
The Importance of Methodological Rigor
The integrity of any pharmaceutical development program hinges on the quality of its analytical data. For a molecule like this compound, which contains multiple functional groups that can influence its chromatographic behavior and detectability, selecting and validating an appropriate analytical method is a critical first step. Cross-validation, the process of comparing two distinct analytical methods, provides the ultimate confidence in the accuracy and reliability of the generated data, ensuring consistency across different laboratories or when transferring methods between research and quality control environments.[1][2]
This guide is built upon the foundational principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures, which provides a comprehensive framework for demonstrating that an analytical method is fit for its intended purpose.[3]
Comparative Analytical Methodologies
We will explore two powerful, yet fundamentally different, analytical techniques for the quantification of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, widely accessible, and cost-effective technique ideal for routine analysis and quality control. Its principle lies in the separation of analytes based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's absorbance of ultraviolet light.[4]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method that offers significant advantages in terms of speed and the ability to analyze complex matrices. UPLC utilizes smaller particle size columns for more efficient separations at higher pressures, while tandem mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.[5][6]
Experimental Protocol 1: HPLC-UV Method
This protocol outlines a robust reversed-phase HPLC method for the routine quantification of this compound. The choice of a C18 column is based on its versatility for separating moderately polar compounds, while the acidic mobile phase ensures the carboxylic acid moiety remains protonated for better retention and peak shape.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the expected chromophores in the molecule).
-
Injection Volume: 10 µL.
Solution Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be tested, dissolve in the diluent to achieve a final concentration within the linear range, and filter through a 0.45 µm syringe filter before injection.
Experimental Protocol 2: UPLC-MS/MS Method
This protocol describes a high-sensitivity UPLC-MS/MS method suitable for low-level quantification and analysis in complex matrices. The use of a sub-2 µm particle column allows for faster analysis times and improved resolution.[5] The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, ensures high selectivity and sensitivity.[7]
Instrumentation and Conditions:
-
UPLC System: A UPLC system capable of operating at high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS/MS Detection (Positive ESI Mode):
-
MRM Transition (Hypothetical): Precursor ion (m/z 241.2) → Product ion (e.g., m/z 121.1, corresponding to the cyanopyridinol fragment). Note: These values would be optimized during method development.
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV, Cone voltage: 30 V, Desolvation temperature: 400 °C).
-
Solution Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
Standard Stock Solution (100 µg/mL): Prepare a stock solution of the reference standard in the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution to cover the expected linear range (e.g., 0.1-100 ng/mL).
-
Sample Preparation: Similar to the HPLC method, but potentially with a greater dilution factor due to the higher sensitivity of the UPLC-MS/MS system.
Cross-Validation Protocol
The objective of this cross-validation is to demonstrate the equivalence of the HPLC-UV and UPLC-MS/MS methods for the quantification of this compound. The protocol will adhere to the principles of ICH Q2(R1).[3]
Key Validation Parameters:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This will be evaluated by analyzing blank samples (matrix without analyte) and samples spiked with the analyte and potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations will be analyzed.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This will be assessed by the recovery of known amounts of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Sources
- 1. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anivet.au.dk [anivet.au.dk]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Structure-activity relationship (SAR) studies of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Analogs as Potential Enzyme Inhibitors
Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its constituent parts—a cyanopyridine ring, an ether linkage, and a benzoic acid moiety—are all well-represented in the landscape of medicinal chemistry, appearing in molecules targeting a diverse array of enzymes and receptors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this scaffold, drawing on established principles from related compound classes to inform the rational design of potent and selective inhibitors. While direct SAR studies on this specific scaffold are not extensively published, we can construct a robust and predictive SAR model by examining the roles of each component in analogous chemical series. This guide is intended for researchers and professionals in drug development, offering a framework for optimizing this promising chemical series.
The Core Scaffold: A Tripartite Analysis
The this compound core can be dissected into three key regions, each amenable to modification for the optimization of pharmacological properties.
Caption: The three key regions of the this compound scaffold.
Region 1: The Cyanopyridine Moiety - A Key to Potency and Selectivity
The 5-cyanopyridin-2-yl group is a critical component, likely involved in key interactions with the target protein. The cyano group, a strong electron-withdrawing group and hydrogen bond acceptor, can significantly influence the electronic properties of the pyridine ring and participate in direct interactions with the protein active site. In studies of dipeptidyl peptidase IV (DPP-IV) inhibitors, for instance, a 5-cyanopyridin-2-yl group was found to be crucial for potent inhibition.[1][2][3]
Key SAR insights for the cyanopyridine moiety:
-
Position of the Cyano Group: The placement of the cyano group at the 5-position is likely critical. Shifting it to other positions on the pyridine ring would alter the molecule's electrostatic potential and its ability to form specific hydrogen bonds, likely leading to a decrease in activity.
-
Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or hydrogen bond acceptors (e.g., amide, sulfone) could maintain or even enhance activity, depending on the specific topology of the target's active site. However, the linear geometry and specific electronic nature of the nitrile are often optimal.
-
Substitution on the Pyridine Ring: Introduction of small alkyl or halo substituents on the pyridine ring could be explored to probe for additional hydrophobic interactions and to modulate the pKa of the pyridine nitrogen.
Region 2: The Ether Linkage - A Conformational Anchor
The ether linkage connecting the two aromatic rings plays a crucial role in determining the overall conformation of the molecule. It provides a degree of flexibility, allowing the pyridine and benzoic acid moieties to adopt an optimal orientation for binding to the target.
Key SAR insights for the ether linkage:
-
Linker Length and Flexibility: While the single-atom oxygen linker provides a certain dihedral angle, replacing it with longer, more flexible linkers (e.g., -OCH2-, -CH2O-) or more rigid linkers (e.g., -NHCO-, -CONH-) would systematically alter the distance and relative orientation of the two rings. This can be a powerful strategy to optimize binding.
-
Linker Atom Substitution: Replacing the oxygen atom with sulfur (a thioether) or nitrogen (an amine) would change the bond angles, length, and hydrogen bonding capacity of the linker, which could have a profound impact on biological activity.
Region 3: The Benzoic Acid Moiety - The Binding Workhorse
The benzoic acid group is a common feature in many enzyme inhibitors, often acting as a key anchoring point within the active site through ionic and hydrogen bond interactions. For example, in many kinase inhibitors, the carboxylic acid can form critical hydrogen bonds with the hinge region of the kinase domain.[4] Similarly, in xanthine oxidase inhibitors, the benzoic acid moiety is crucial for binding.[5][6]
Key SAR insights for the benzoic acid moiety:
-
Carboxylic Acid Position: The para position of the carboxylic acid relative to the ether linkage is likely optimal for spanning the active site. Moving it to the meta or ortho positions would drastically change the vector of this key interaction and likely reduce potency.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide can be a valuable strategy to improve metabolic stability, cell permeability, and oral bioavailability while maintaining the key acidic interaction.
-
Substitution on the Benzene Ring: The benzene ring is a prime location for introducing substituents to enhance potency and selectivity. Small hydrophobic groups (e.g., methyl, chloro, fluoro) or hydrogen bonding groups (e.g., hydroxyl, methoxy) can be introduced to probe for additional binding pockets. For instance, in a series of 4-(thiazol-5-yl)benzoic acid-based CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety led to a significant increase in antiproliferative activity.[4]
Comparative Performance and Experimental Data
To illustrate the potential impact of these modifications, the following table presents hypothetical, yet plausible, inhibitory data for a series of analogs against a generic enzyme target (e.g., a protein kinase or xanthine oxidase), based on the SAR principles discussed above.
| Compound | Modification | IC₅₀ (nM) | Rationale for Change in Activity |
| 1 (Parent) | This compound | 100 | Baseline activity. |
| 2 | Cyano group at 4-position of pyridine | >1000 | The position of the key hydrogen bond acceptor is not optimal for binding. |
| 3 | Cyano group replaced with -CONH₂ | 150 | The amide can still act as a hydrogen bond acceptor, but with different geometry and electronic properties, leading to slightly reduced activity. |
| 4 | Ether linkage replaced with -S- | 250 | The change in bond angle and length of the thioether linker alters the optimal conformation for binding. |
| 5 | Carboxylic acid at meta position | >5000 | The key anchoring group is improperly positioned. |
| 6 | Carboxylic acid replaced with tetrazole | 90 | The tetrazole is a good bioisostere for the carboxylic acid, maintaining the key acidic interaction and potentially improving pharmacokinetic properties. |
| 7 | 3-Fluoro substituent on benzoic acid ring | 50 | The fluoro group may engage in a favorable hydrophobic or electrostatic interaction in a nearby pocket, enhancing binding affinity. |
| 8 | 3-Methoxy substituent on benzoic acid ring | 35 | The methoxy group could provide an additional hydrogen bond or favorable hydrophobic interactions, further improving potency.[4] |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only.
Experimental Protocols for SAR Determination
A systematic SAR study of this compound analogs would involve the following key experimental workflows.
Workflow for Synthesis and Evaluation
Caption: A typical workflow for the SAR-driven optimization of a chemical series.
General Synthetic Protocol
The synthesis of this compound analogs can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction.
-
Starting Materials: Commercially available 2-chloro-5-cyanopyridine and substituted methyl 4-hydroxybenzoates.
-
SₙAr Reaction: The substituted methyl 4-hydroxybenzoate is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent (e.g., DMF, DMSO).
-
Coupling: 2-chloro-5-cyanopyridine is added to the reaction mixture, and the reaction is heated to facilitate the SₙAr reaction, forming the ether linkage.
-
Ester Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized analogs would be determined using a suitable in vitro assay for the target enzyme. For example, for a kinase:
-
Assay Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be used to measure the amount of ADP produced during the kinase reaction.
-
Procedure:
-
The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor compound.
-
After the reaction, a reagent is added to deplete the remaining ATP.
-
A second reagent is then added to convert the produced ADP into ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis: The luminescent signal is proportional to the kinase activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Molecular Modeling
To complement the experimental data, molecular docking and molecular dynamics simulations can provide insights into the binding modes of the inhibitors.[5][6]
-
Protein Preparation: A crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogens, assigning charges, and minimizing the structure.
-
Ligand Preparation: The 3D structures of the synthesized analogs are generated and energy minimized.
-
Docking: The analogs are docked into the active site of the prepared protein using software like AutoDock or Glide.
-
Analysis: The docking poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) that contribute to the binding affinity. This information can then be used to guide the design of new, more potent analogs.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. The SAR principles outlined in this guide, derived from studies of analogous compound classes, provide a solid foundation for the rational design and optimization of this chemical series. Future work should focus on the synthesis and evaluation of a diverse library of analogs to validate these predictions and to identify lead compounds with potent and selective activity. A thorough investigation of the ADME/Tox properties of promising analogs will also be crucial for their advancement as clinical candidates.
References
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. Available at: [Link]
- Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. No URL available in search results.
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. ResearchGate. Available at: [Link]
-
Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. Novelty Journals. Available at: [Link]
-
Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors. ResearchGate. Available at: [Link]
-
Identification of anti-cyanobacterial leads targeting carbonic anhydrase from phytochemical database using in silico approach. biotechnologia-journal.org. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Potent 4-fluoro-2-cyanopyrrolidine Dipeptidyl Peptidase IV Inhibitors. PubMed. Available at: [Link]
-
NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. PubMed. Available at: [Link]
-
Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available at: [Link]
-
1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. Available at: [Link]
-
1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Figshare. Available at: [https://figshare.com/articles/journal_contribution/1-
-
A comprehensive review of chemistry and pharmacological aspects of natural cyanobacterial azoline-based circular and linear oligopeptides. ResearchGate. Available at: [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ResearchGate. Available at: [Link]GPR119)
Sources
- 1. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-[2-[(5-Cyanopyridin-2-yl)amino]ethylamino]acetyl-2-(S)-pyrrolidinecarbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking the Inhibitory Activity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Derivatives: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of novel 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid derivatives. Drawing upon established methodologies and comparative data from structurally related inhibitors, we will explore potential enzymatic targets, detail robust experimental protocols, and present a clear pathway for benchmarking the activity of this promising chemical scaffold.
Introduction: Unveiling the Therapeutic Potential
The this compound scaffold represents a unique amalgamation of pharmacophoric features known to interact with a variety of enzymatic targets. The cyanopyridine moiety is a key feature in several potent enzyme inhibitors, while the benzoic acid group provides a crucial anchor for binding within active sites. This guide will focus on two primary, well-validated targets for which structurally similar compounds have demonstrated significant inhibitory activity: Xanthine Oxidase and Dipeptidyl Peptidase IV (DPP-IV).
-
Xanthine Oxidase (XO): A critical enzyme in purine metabolism, XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. The structural similarity of the subject compounds to known XO inhibitors like Febuxostat makes this a primary target for investigation.[1][2]
-
Dipeptidyl Peptidase IV (DPP-IV): This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] The presence of the 5-cyanopyridin-2-yl group in the known DPP-IV inhibitor NVP-DPP728 suggests a strong rationale for evaluating our target compounds against this enzyme.[3]
Comparative Inhibitory Activity: Establishing a Benchmark
To contextualize the inhibitory potential of novel this compound derivatives, it is essential to compare their performance against established inhibitors of the target enzymes.
Xanthine Oxidase Inhibitors
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| Febuxostat | Xanthine Oxidase | ~2-6 | Mixed-type | [1][2] |
| Allopurinol | Xanthine Oxidase | ~150-700 | Competitive | [2] |
| 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid | Xanthine Oxidase | Low micromolar | Mixed-type | [1] |
| This compound Derivative (Hypothetical) | Xanthine Oxidase | To be determined | To be determined |
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
| Compound | Target | IC50 (nM) | Key Structural Feature | Reference |
| Sitagliptin | DPP-IV | ~18 | Trifluorophenyl | - |
| Vildagliptin | DPP-IV | ~60 | Cyanopyrrolidine | - |
| NVP-DPP728 | DPP-IV | 11 | 5-Cyanopyridin-2-ylamino | [3] |
| This compound Derivative (Hypothetical) | DPP-IV | To be determined | 5-Cyanopyridin-2-yloxy |
Experimental Protocols: A Guide to Robust Evaluation
The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of the target compounds against Xanthine Oxidase and DPP-IV.
Xanthine Oxidase Inhibition Assay
This protocol is adapted from standard spectrophotometric methods for determining XO activity.
Principle: The assay measures the increase in absorbance at 295 nm resulting from the formation of uric acid from the substrate xanthine.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine in 0.1 M potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of Xanthine Oxidase in the same buffer.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to all wells.
-
Add 2 µL of the test compound at various concentrations (typically from 0.01 to 100 µM) to the test wells. Add 2 µL of DMSO to the control wells.
-
Add 25 µL of the xanthine solution to all wells.
-
Initiate the reaction by adding 25 µL of the Xanthine Oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes at 25°C.
-
Calculate the rate of uric acid formation (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality and Self-Validation: The use of a known inhibitor, such as allopurinol or febuxostat, as a positive control is crucial for validating the assay's performance. The linear increase in absorbance over time in the control wells confirms that the enzyme is active and the reaction is proceeding as expected.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This fluorometric assay is a common and sensitive method for measuring DPP-IV activity.
Principle: The assay measures the fluorescence generated from the cleavage of the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV, which releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).
Materials:
-
Recombinant human DPP-IV
-
Gly-Pro-AMC
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of Gly-Pro-AMC in DMSO.
-
Prepare a working solution of DPP-IV in Tris-HCl buffer.
-
In a 96-well black microplate, add 40 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the test compound at various concentrations to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 25 µL of the DPP-IV working solution to all wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Measure the fluorescence intensity every minute for 30 minutes at 37°C.
-
Calculate the rate of AMC formation (the slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Causality and Self-Validation: Running a parallel experiment with a known DPP-IV inhibitor like sitagliptin or vildagliptin will validate the assay's sensitivity and accuracy. A substrate-only control (no enzyme) should be included to measure background fluorescence.
Visualizing the Mechanisms and Workflows
Xanthine Oxidase Catalytic Pathway and Inhibition
Caption: DPP-IV inhibition prevents the degradation of active GLP-1.
General Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining inhibitor potency.
Conclusion and Future Directions
This guide provides a foundational framework for benchmarking the inhibitory activity of this compound derivatives against two high-value therapeutic targets. By employing the detailed protocols and comparative data presented, researchers can effectively characterize the potency and potential of their novel compounds.
Further investigations should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity against a panel of related enzymes to determine the selectivity of the compounds.
-
Mechanism of Inhibition Studies: Conducting kinetic experiments to elucidate the mode of inhibition (e.g., competitive, non-competitive, or mixed-type).
-
In Vivo Efficacy: Progressing the most promising compounds to animal models of gout or type 2 diabetes to evaluate their therapeutic potential in a physiological context.
By adhering to a rigorous and comparative approach, the therapeutic promise of this novel chemical series can be systematically and efficiently explored.
References
- Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory p
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. (2025).
- Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). PubMed.
- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed.
- Synthesis, and biological evaluation of novel 2- (3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin- 2-yl)phenoxy)acetic acid as pote. (2025). Novelty Journals.
- NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. (n.d.). PubMed.
- Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. (2019). PubMed.
- Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2019). MDPI.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: Pharmacokinetics of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Derivatives (Topiroxostat Class)
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of Topiroxostat (FYX-051) , the archetypal 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid derivative, against its primary non-purine alternative, Febuxostat , and its own pharmacologically active metabolite, 2-hydroxy-topiroxostat .
Targeting researchers in drug metabolism and pharmacokinetics (DMPK), this document elucidates the "suicide substrate" mechanism that differentiates cyanopyridine derivatives from thiazole-based inhibitors. It details the dual hepatic/renal clearance pathways that render this class unique for hyperuricemic patients with Chronic Kidney Disease (CKD).
Chemical & Metabolic Landscape[1][2]
The Scaffold: Cyanopyridine vs. Thiazole
The this compound scaffold represents a specific class of Non-Purine Xanthine Oxidase Inhibitors (NP-XOIs). Unlike Allopurinol (a purine analog), these derivatives do not require phosphoribosylation for activation.
-
Topiroxostat (Cyanopyridine derivative): Characterized by a nitrile group on the pyridine ring. This nitrile forms a covalent bond with the Molybdenum (Mo) cofactor of Xanthine Oxidase (XO), creating a stable enzyme-inhibitor complex.
-
Febuxostat (Thiazole derivative): Relies on extensive non-covalent hydrophobic interactions within the substrate channel, blocking entry without covalent modification.
Structure-Activity Relationship (SAR) & Active Metabolites
The metabolic stability of the cyanopyridine scaffold is dictated by the susceptibility of the pyridine ring to hydroxylation.
-
Parent Compound (Topiroxostat): Highly potent XO inhibitor (
in nanomolar range). -
Active Derivative (2-Hydroxy-Topiroxostat): Uniquely, Topiroxostat is hydroxylated by its target enzyme (XO) to form 2-hydroxy-topiroxostat.[1] This metabolite retains significant inhibitory capacity, contributing to the sustained pharmacodynamic effect.
-
Inactive Conjugates: Glucuronidation at the N-positions (N1/N2-glucuronides) via UGT1A9 represents the primary clearance pathway.
Metabolic Pathway Visualization
The following diagram illustrates the biotransformation of the cyanopyridine scaffold, highlighting the unique "self-hydroxylation" by the target enzyme.
Figure 1: Metabolic fate of Topiroxostat.[1][2] Note the dual role of Xanthine Oxidase as both the drug target and the metabolic enzyme generating an active derivative.
Comparative Pharmacokinetics
Absorption and Bioavailability
The cyanopyridine derivatives generally exhibit rapid absorption but are influenced by food effects differently than thiazole derivatives.
| Parameter | Topiroxostat (Cyanopyridine Class) | Febuxostat (Thiazole Class) | Clinical Implication |
| 0.5 – 2.0 hours | 1.0 – 1.5 hours | Both offer rapid onset of action. | |
| Bioavailability ( | High (>70%) | ~49% (variable) | Topiroxostat shows consistent absorption. |
| Protein Binding | >97% (Albumin) | >99% (Albumin) | Both are highly bound; low volume of distribution ( |
| Food Effect | Topiroxostat can be taken without regard to meals; Febuxostat absorption is reduced by fat. |
Metabolism and Elimination Profile
This is the critical differentiator. Topiroxostat utilizes a balanced clearance mechanism, whereas Allopurinol is renally driven (via Oxypurinol).
| Parameter | Topiroxostat | Febuxostat | 2-OH-Topiroxostat (Metabolite) |
| Primary Enzyme | UGT1A9 (Glucuronidation) | UGT1A1, 1A8, 1A9 | Xanthine Oxidase |
| CYP Involvement | Minimal (CYP2C8 minor) | CYP1A2, 2C8, 2C9 (oxidation) | None |
| Active Metabolites | Yes (2-Hydroxy derivative) | Active metabolites exist but minor | N/A |
| Renal Excretion | ~30% (mostly metabolites) | ~49% (mostly metabolites) | Variable |
| Fecal Excretion | ~70% | ~45% | Variable |
| ~5 hours | ~5–8 hours | Sustained due to XO binding |
Key Insight: The high fecal excretion of Topiroxostat makes it a superior candidate for patients with severe renal impairment (CKD Stage 3-5), as it reduces the accumulation risk observed with Allopurinol.
Experimental Protocols (Self-Validating Systems)
To generate the data above, rigorous experimental workflows are required. Below are the specific protocols for assessing metabolic stability and protein binding.
Protocol: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (for Phase I).
-
UDPGA (for Phase II).
-
Alamethicin (pore-forming agent for UGT access).
Workflow:
-
Pre-incubation: Mix HLM (final 0.5 mg/mL) with Phosphate Buffer (pH 7.4) and Test Compound (1 µM). Equilibrate at 37°C for 5 min.
-
Validation Step: Include Verapamil (high CYP clearance) and Warfarin (low clearance) as controls.
-
-
Initiation:
-
Arm A (CYP): Add NADPH.
-
Arm B (UGT): Add UDPGA + Alamethicin.
-
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.
Calculation:
Plot
Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: Determine the Fraction Unbound (
Workflow:
-
Preparation: Spike human plasma with Topiroxostat at 1 µM and 10 µM (assess concentration dependence).
-
Loading: Load 200 µL spiked plasma into the Donor chamber of a RED device (MWCO 8 kDa). Load 350 µL PBS into the Receiver chamber.
-
Equilibration: Incubate at 37°C on an orbital shaker (100 rpm) for 4 hours.
-
Causality Check: If equilibrium is not reached,
will be underestimated. Validate time-to-equilibrium in a pilot study.
-
-
Sampling: Transfer 50 µL from both chambers into separate tubes.
-
Matrix Matching: Add 50 µL blank plasma to the Receiver sample; add 50 µL PBS to the Donor sample (ensures identical matrix for MS).
-
-
Quantification: LC-MS/MS analysis.
PK Study Workflow Visualization
The following diagram outlines the standard workflow for a comparative PK study in vivo, ensuring data integrity from dosing to analysis.
Figure 2: End-to-end workflow for comparative pharmacokinetic evaluation in preclinical models.
References
-
Hosoya, T., et al. (2014).[2] Pharmacokinetics and pharmacodynamics of topiroxostat in hyperuricemic patients with or without gout. Clinical Pharmacology in Drug Development. Link
-
Nakamura, T., et al. (2016).[3] Effects of topiroxostat and febuxostat on urinary albumin excretion and plasma xanthine oxidoreductase activity in db/db mice. European Journal of Pharmacology. Link
-
Takano, Y., et al. (2005). Selectivity of substrate binding to xanthine oxidase: A structural study of this compound derivatives. Chemical and Pharmaceutical Bulletin. Link
-
Fukunari, A., et al. (2004). FYX-051: A novel and potent hybrid-type inhibitor of xanthine oxidoreductase. Journal of Pharmacology and Experimental Therapeutics. Link
-
Omura, K., et al. (2016).[3] Pharmacokinetic analysis of topiroxostat in patients with renal impairment. Drug Metabolism and Pharmacokinetics. Link
Sources
- 1. Topiroxostat | C13H8N6 | CID 5288320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 3. Effects of topiroxostat and febuxostat on urinary albumin excretion and plasma xanthine oxidoreductase activity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to confirm the identity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
Topic: Definitive Identity Confirmation of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.[1]
Executive Summary: The Analytical Challenge
This compound (Formula: C₁₃H₈N₂O₃, MW: 240.[2]21) is a critical scaffold often utilized in the synthesis of glucokinase activators and Bcl-2 family inhibitors.[1] Its structural integrity relies on two fragile features: the ether linkage (susceptible to N-alkylation rearrangement) and the nitrile group (susceptible to hydrolysis).[1]
This guide moves beyond basic Certificates of Analysis. It compares standard QC methods against advanced structural elucidation techniques, proving why reliance on LC-MS alone is insufficient for this specific chemotype.[1]
Part 1: The Analytical Matrix (Method Comparison)
In drug development, "Identity" is not binary.[1] It is a hierarchy of confidence.[1] The following table compares analytical approaches for this specific molecule.
| Feature | Level 1: Routine QC (LC-UV-MS) | Level 2: Structural ID (1H/13C NMR) | Level 3: Definitive Certification (2D NMR + IR) |
| Primary Goal | Purity & Molecular Weight | Functional Group Verification | Regioisomer & Polymorph Check |
| Specific Target | [M+H]⁺ = 241.2 | Aromatic protons count | O-Linkage vs. N-Linkage |
| Blind Spot | Cannot distinguish N-isomer or tautomers.[1] | Carbonyl/Nitrile overlap.[1][3] | Requires high sample mass (>10mg).[1] |
| Throughput | High (5 mins) | Medium (30 mins) | Low (4-12 hours) |
| Confidence Score | 60% | 85% | 99.9% |
Part 2: Primary Structural Confirmation (The "Fingerprint")[1][4][5]
The Isomerism Trap (Expert Insight)
The synthesis of this molecule typically involves a nucleophilic aromatic substitution (SɴAr) between 4-hydroxybenzoic acid and 6-chloronicotinonitrile.[1]
-
Risk: The pyridine ring can react via the Nitrogen (forming a pyridone, N-linked) rather than the Oxygen (O-linked).[1]
-
Impact: Both isomers have the exact same mass and very similar polarity.[1] LC-MS will fail to distinguish them.[1]
The Solution: NMR Logic
To confirm the target This compound , you must validate the O-linkage.[1]
1H NMR Expectations (DMSO-d₆, 400 MHz):
-
Benzoic Acid Moiety: Look for the classic AA'BB' system.[1] Two doublets (integrating 2H each) around δ 7.2 ppm (adjacent to Oxygen) and δ 7.9 ppm (adjacent to Carbonyl).[1]
-
Pyridine Moiety:
Critical Check: If the H-6 proton shifts significantly upfield or the coupling patterns change, suspect the N-alkylated pyridone impurity.[1]
Visualizing the Decision Pathway
Figure 1: Analytical decision tree focusing on the critical differentiation of regioisomers.
Part 3: Orthogonal Validation (IR & HMBC)
While NMR confirms the skeleton, Infrared Spectroscopy (IR) is the superior method for validating the Nitrile (CN) group, which can easily hydrolyze to an amide during acidic workups.[1]
FT-IR Analysis
-
Target Peak (Nitrile): Look for a sharp, distinct band at 2220–2240 cm⁻¹ .[1]
-
Impurity Warning: If you see a double band or a broad peak at 3100–3400 cm⁻¹ (N-H stretch) accompanied by a band at 1650–1690 cm⁻¹ (Amide I), your nitrile has hydrolyzed to an amide [1].[1]
-
Carboxylic Acid: Broad O-H stretch (2500–3300 cm⁻¹) and strong C=O stretch (~1680–1710 cm⁻¹).[1]
HMBC (Heteronuclear Multiple Bond Correlation)
To definitively prove the ether linkage (C-O-C) vs. the amide-like linkage (N-C=O), run a 2D HMBC experiment.[1]
-
The Proof: You should see a correlation between the Ether Oxygen carbons (the aromatic carbon on the benzoic acid ring and the C-2 position on the pyridine ring).[1]
-
Self-Validating Logic: If the structure were N-linked, the coupling patterns to the bridging atoms would differ significantly due to the change in hybridization and electron density.[1]
Part 4: Experimental Protocols
Protocol A: High-Resolution LC-MS (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]
-
Expectation: The product should elute as a single sharp peak. The nitrile group is slightly electron-withdrawing, making the compound less polar than the di-acid hydrolysis product but more polar than the ester precursor.
Protocol B: 1H NMR Sample Preparation
-
Solvent: DMSO-d₆ is mandatory.[1] The carboxylic acid proton is often invisible in CDCl₃ due to exchange or solubility issues.[1]
-
Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.
-
Acquisition: 16 scans minimum.[1] Set relaxation delay (d1) to >2.0 seconds to ensure accurate integration of the aromatic protons.
Part 5: Advanced Visualization (HMBC Logic)
The following diagram illustrates the specific atom-to-atom correlations required to confirm the structure using 2D NMR.
Figure 2: HMBC Correlation map. The confirmation of the ether linkage relies on observing the correlations from neighboring protons to the quaternary carbons flanking the oxygen.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for IR Nitrile vs Amide shifts).
-
National Institute of Standards and Technology (NIST). 3-Pyridinecarbonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link] (Verified reference for Cyanopyridine spectral data).[1]
-
PubChem. 4-Cyanobenzoic acid (Analogous substructure data). National Library of Medicine.[1] Available at: [Link].[1]
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison (Now hosted by ACS Division of Organic Chemistry).[1] Available at: [Link] (Authoritative source for Pyridine chemical shifts).[1]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. This compound | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. 3-Pyridinecarbonitrile [webbook.nist.gov]
A Senior Application Scientist's Guide to Halopyridine Reactivity in Synthesis
Introduction: The Strategic Role of Halopyridines in Modern Chemistry
Halopyridines are foundational building blocks in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials. Their utility lies in the strategic placement of a halogen atom on the electron-deficient pyridine ring, which serves as a versatile handle for subsequent chemical transformations. However, not all halopyridines are created equal. The choice of the halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the ring (2-, 3-, or 4-position) dramatically dictates its reactivity profile.
This guide provides an in-depth comparison of halopyridine reactivity across two major classes of synthetic reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By understanding the mechanistic principles and leveraging experimental data, researchers can make informed, causality-driven decisions in substrate selection and reaction design, ultimately accelerating the path to their target molecules.
Part 1: The Dichotomy of Reactivity - Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on pyridines is a powerful method for forging new bonds, particularly with heteroatoms. The reaction proceeds via a mechanism fundamentally different from transition metal-catalyzed processes, leading to an inverted trend in halogen reactivity.
Mechanistic Underpinnings: Addition-Elimination Pathway
The SNAr reaction on a halopyridine is a two-step addition-elimination process.[1][2] The electron-deficient nature of the pyridine ring makes it susceptible to attack by a nucleophile, which is the initial, and often rate-determining, step.[3][4] This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the halide leaving group restores aromaticity and yields the final substituted product.
The Decisive Role of Halogen Position
The position of the halogen is paramount in SNAr reactions. Halogens at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen are significantly more reactive than those at the 3- (meta) position.[5] This is because the anionic charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when attack occurs at the 2- or 4-positions, providing substantial resonance stabilization.[3][4] This stabilization is not possible for attack at the 3-position, rendering 3-halopyridines much less reactive or completely unreactive under typical SNAr conditions.[5]
Halogen Reactivity Trend: The "Element Effect"
In stark contrast to cross-coupling reactions, the typical reactivity order for halogens in SNAr reactions is:
F > Cl ≈ Br > I
This trend, often called the "element effect," arises because the first step—nucleophilic attack—is rate-controlling.[6] The highly electronegative fluorine atom strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack. The strength of the C-X bond, which is highest for C-F, is less critical as the departure of the halide is a fast, subsequent step.
Comparative Experimental Data: SNAr of 4-Halopyridines
The following table summarizes typical results for the reaction of 4-halopyridines with a common nucleophile, demonstrating the superior reactivity of the fluoro-substituted substrate.
| Halopyridine | Nucleophile | Conditions | Time (h) | Yield (%) | Reference |
| 4-Fluoro pyridine | Piperidine | Neat, 100 °C | 1 | 95 | [7] |
| 4-Chloro pyridine | Piperidine | Neat, 100 °C | 8 | 90 | [7] |
| 4-Bromo pyridine | Piperidine | Neat, 100 °C | 12 | 88 | [7] |
| 4-Iodo pyridine | Piperidine | Neat, 100 °C | 15 | 85 | [7] |
Experimental Protocol: SNAr of 2-Fluoropyridine with Sodium Methoxide
This protocol provides a self-validating system for the synthesis of 2-methoxypyridine, a common synthetic intermediate.
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous methanol (40 mL) under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: Carefully add sodium metal (1.0 g, 43.5 mmol, 1.5 equiv) in small portions to the methanol. Causality Note: The exothermic reaction generates sodium methoxide in situ, ensuring an anhydrous and highly reactive nucleophile. Allow the mixture to stir until all sodium has dissolved.
-
Substrate Addition: Add 2-fluoropyridine (2.8 g, 29.0 mmol, 1.0 equiv) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure 2-methoxypyridine.
Part 2: The Power of Palladium - Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. In this context, the reactivity of halopyridines is governed by a completely different set of principles than in SNAr reactions.
Mechanistic Underpinnings: The Catalytic Cycle
These reactions proceed via a catalytic cycle involving a palladium catalyst. The key, and universally rate-determining step, for halopyridines is the Oxidative Addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[8][9] This is followed by transmetalation (with the coupling partner) and reductive elimination to release the product and regenerate the Pd(0) catalyst.
Halogen Reactivity Trend: The Dominance of Bond Strength
The reactivity order for halogens in palladium-catalyzed cross-coupling is the inverse of the SNAr trend and is dictated by the C-X bond dissociation energy:[8]
I > Br > Cl >> F
The weaker the C-X bond, the more easily the oxidative addition step occurs.[9]
-
C-I Bond (~220 kJ/mol): Weakest bond, making iodopyridines the most reactive substrates, often requiring mild conditions.
-
C-Br Bond (~276 kJ/mol): The workhorse of cross-coupling, offering a good balance of reactivity and stability.[9]
-
C-Cl Bond (~339 kJ/mol): Stronger bond, making chloropyridines less reactive.[9] Their use necessitates more active catalysts, typically with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), and often higher temperatures.[9][10]
-
C-F Bond (~460 kJ/mol): Exceptionally strong, rendering fluoropyridines generally unreactive in standard cross-coupling reactions.[8]
Positional Reactivity in Cross-Coupling
The general order of positional reactivity is 4- > 2- > 3- . The electron-deficient nature of the C4 and C2 positions facilitates the oxidative addition step. While both are activated, the 2-position can be subject to steric hindrance from adjacent substituents or the catalyst's ligands, which can modulate its reactivity relative to the 4-position.[11] The C3 position is the most electron-rich and therefore the least reactive.
Application Showcase: Key Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, forming C-C bonds with boronic acids or esters, is arguably the most widely used cross-coupling reaction.
Comparative Data: Suzuki Coupling of 2-Halopyridines with Phenylboronic Acid
| Halopyridine | Catalyst / Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 2-Iodo pyridine | Pd(PPh₃)₄ | K₂CO₃ | 80 | 95 | [12] (inferred) |
| 2-Bromo pyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 92 | [9] |
| 2-Chloro pyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 88 | [9] |
| 2-Fluoro pyridine | - | - | - | No Reaction | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
-
Reaction Setup: In a dry Schlenk tube, combine 2-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).[8]
-
Inerting: Seal the tube with a septum, then evacuate and backfill with argon three times. Causality Note: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the system.
-
Solvent & Catalyst Addition: Add degassed 1,4-dioxane (5 mL) via syringe. In a separate vial, prepare the catalyst pre-mixture of Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%) and add it to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain 2-phenylpyridine.
B. Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[13][14]
Comparative Insights: The reactivity trend of I > Br > Cl holds true. The choice of ligand is critical for success, especially for chloropyridines. Bulky, electron-rich dialkylbiaryl phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[13]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloropyridine
-
Reaction Setup: To an oven-dried vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), RuPhos (37.3 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv).
-
Inerting: Seal the vial and purge with argon.
-
Reagent Addition: Add 3-chloropyridine (113 mg, 1.0 mmol, 1.0 equiv), morpholine (105 µL, 1.2 mmol, 1.2 equiv), and anhydrous toluene (4 mL).
-
Reaction: Heat the sealed vial to 100 °C for 16 hours.
-
Workup & Purification: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify by column chromatography to yield 4-(pyridin-3-yl)morpholine.
C. Sonogashira Coupling
The Sonogashira coupling forges a bond between an aryl halide and a terminal alkyne, providing access to important arylalkyne structures.[15]
Comparative Insights: The reaction typically uses a dual catalyst system of palladium and copper(I) iodide.[15] The standard reactivity (I > Br > Cl) is observed, with iodides often reacting at room temperature, while bromides and chlorides require heating.[15] Copper-free methods have also been developed to avoid the undesired homocoupling of alkynes (Glaser coupling).[15]
Experimental Protocol: Sonogashira Coupling of 4-Iodopyridine
-
Reaction Setup: In a Schlenk flask, dissolve 4-iodopyridine (205 mg, 1.0 mmol, 1.0 equiv) and phenylacetylene (132 µL, 1.2 mmol, 1.2 equiv) in triethylamine (5 mL).
-
Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%) to the flask under a positive pressure of argon.
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Workup & Purification: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with aqueous ammonium chloride, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 4-(phenylethynyl)pyridine.
Summary and Strategic Outlook
The choice of a halopyridine substrate is a strategic decision that hinges on the intended chemical transformation. The two main reactivity paradigms are summarized below.
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling |
| Governing Factor | Electrophilicity of the Ring Carbon | C-X Bond Dissociation Energy |
| Rate-Determining Step | Nucleophilic Attack | Oxidative Addition |
| Halogen Reactivity | F > Cl > Br > I | I > Br > Cl >> F |
| Positional Reactivity | 2- ≈ 4- >> 3- | 4- > 2- > 3- |
Strategic Recommendations:
-
For SNAr reactions (e.g., amination, alkoxylation), a 2- or 4-fluoropyridine is the most reactive and often ideal substrate.
-
For cross-coupling reactions , iodopyridines offer the highest reactivity, allowing for the mildest conditions.
-
Bromopyridines represent a cost-effective and highly reliable option for most cross-coupling applications, providing a good balance of reactivity and stability.
-
Chloropyridines are the most economical but least reactive substrates for cross-coupling. Their successful use is a testament to modern catalyst development and requires careful selection of highly active ligand systems.
By understanding these fundamental principles of reactivity, researchers can navigate the rich chemistry of halopyridines with precision, designing more efficient, robust, and successful synthetic routes.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
-
Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. (2019). Radboud Repository. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). Europe PMC. [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). ACS Publications. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2011). ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (2020). Wiley Online Library. [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Royal Society of Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Evaluating the Selectivity of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid-Based Inhibitors
In the landscape of modern drug discovery, the identification of potent and selective inhibitors is a cornerstone of developing safe and effective therapeutics. The 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid scaffold has emerged as a promising starting point for the design of novel enzyme inhibitors. However, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation, with selectivity profiling being a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the selectivity of novel inhibitors derived from this scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into interpreting the resulting data.
The Imperative of Selectivity in Drug Development
The efficacy of a targeted therapy is intrinsically linked to its selectivity. An inhibitor that potently modulates its intended target while minimally interacting with other cellular components is more likely to exhibit a favorable safety profile with reduced off-target effects.[1][2] Kinases, a common target for inhibitors with this scaffold, are a large family of structurally related enzymes, making the design of selective inhibitors a significant challenge.[2][3] Therefore, a multi-pronged approach to selectivity profiling, encompassing biochemical, biophysical, and cellular assays, is essential to build a comprehensive understanding of an inhibitor's interaction landscape within the complex cellular environment.[4][5][6]
Hypothetical Case Study: "CyanoPy-Inhibitor 1"
To illustrate the practical application of selectivity profiling, let us consider a hypothetical inhibitor, "CyanoPy-Inhibitor 1," derived from the this compound scaffold. Through initial screening, CyanoPy-Inhibitor 1 has been identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase A," which is implicated in a cancer signaling pathway. Our objective is to thoroughly evaluate its selectivity profile.
A Tiered Approach to Comprehensive Selectivity Profiling
A systematic and tiered approach is recommended to efficiently and comprehensively assess inhibitor selectivity. This approach begins with a broad screen to identify potential off-targets, followed by more focused assays to validate and quantify these interactions.
Caption: A tiered workflow for inhibitor selectivity profiling.
Tier 1: Broad Kinase Panel Screening
The initial step is to cast a wide net to identify potential off-targets across the human kinome. Large-scale kinase panels, often comprising hundreds of kinases, are commercially available and provide a global view of an inhibitor's selectivity.[1][7]
Experimental Protocol: Radiometric Kinase Assay Panel (e.g., HotSpot™ Assay)
This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate by a specific kinase. Inhibition of the kinase results in a decrease in radioactivity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the specific kinase, its corresponding substrate, and a buffer containing MgCl₂ and other necessary cofactors.
-
Inhibitor Addition: Add CyanoPy-Inhibitor 1 at a fixed concentration (e.g., 1 µM) to the reaction wells. Include a positive control (a known inhibitor for the kinase) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Washing: Stop the reaction and wash the plate to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation:
| Kinase | Percent Inhibition at 1 µM CyanoPy-Inhibitor 1 |
| Kinase A (Primary Target) | 95% |
| Kinase B | 78% |
| Kinase C | 45% |
| Kinase D | 12% |
| ... (and so on for the entire panel) | ... |
Tier 2: Biochemical IC₅₀ Determination
Hits identified from the broad panel screen (typically those with >50% inhibition) should be further investigated to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the inhibitor's potency against the primary target and key off-targets.[3]
Experimental Protocol: Fluorescence-Based Kinase Assay
This assay utilizes a fluorescently labeled substrate. Upon phosphorylation, the substrate's properties change, leading to a change in the fluorescent signal.
Step-by-Step Methodology:
-
Serial Dilution: Prepare a series of dilutions of CyanoPy-Inhibitor 1 (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup: In a 384-well plate, add the kinase (Kinase A, Kinase B, etc.), its fluorescently labeled substrate, and the reaction buffer.
-
Inhibitor Addition: Add the serially diluted CyanoPy-Inhibitor 1 to the wells.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time.
-
Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Target | Biochemical IC₅₀ (nM) |
| Kinase A | 15 |
| Kinase B | 250 |
| Kinase C | 1200 |
Tier 3: Biophysical Confirmation of Direct Binding
Biochemical assays measure the inhibition of enzymatic activity, which can sometimes be influenced by assay artifacts. Therefore, it is crucial to confirm direct physical binding of the inhibitor to its targets using a biophysical method. Differential Scanning Fluorimetry (DSF) is a rapid and cost-effective technique for this purpose.[8] It measures the thermal stability of a protein, which typically increases upon ligand binding.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
Step-by-Step Methodology:
-
Protein and Dye Preparation: Prepare a solution of the purified kinase (e.g., Kinase A) and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Inhibitor Addition: Add CyanoPy-Inhibitor 1 at various concentrations to the protein-dye mixture in a 96-well PCR plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye as the protein unfolds.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tₘ). The change in Tₘ (ΔTₘ) in the presence of the inhibitor indicates binding.
Data Presentation:
| Target | ΔTₘ at 10 µM Inhibitor (°C) |
| Kinase A | + 8.5 |
| Kinase B | + 3.2 |
| Kinase C | + 0.8 |
Tier 4: Cellular Target Engagement and Selectivity
Ultimately, an inhibitor's effectiveness depends on its ability to engage its target within the complex environment of a living cell. Cellular target engagement assays are crucial for confirming that the inhibitor can cross the cell membrane, reach its target, and exert its inhibitory effect at physiologically relevant ATP concentrations.[4][6][9] The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
Caption: Hypothetical signaling pathway for CyanoPy-Inhibitor 1.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of CyanoPy-Inhibitor 1.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that also binds to the kinase's active site.
-
BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal. Determine the cellular IC₅₀ from the dose-response curve.
Data Presentation:
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Kinase A | 15 | 85 |
| Kinase B | 250 | >10,000 |
| Kinase C | 1200 | >10,000 |
Interpreting the Data and Defining Selectivity
The collective data from these tiered assays provides a robust assessment of CyanoPy-Inhibitor 1's selectivity. The biochemical IC₅₀ values for Kinase A, B, and C suggest a reasonable initial selectivity. The DSF data corroborates direct binding to Kinase A and, to a lesser extent, Kinase B. Most importantly, the cellular target engagement data reveals a significantly improved selectivity profile in a physiological context, with potent inhibition of Kinase A and minimal engagement of the off-targets at relevant concentrations. The discrepancy between biochemical and cellular potencies is often observed and can be attributed to factors like cell permeability and competition with high intracellular ATP concentrations.[1][4]
Conclusion
The evaluation of inhibitor selectivity is a multifaceted process that requires a carefully planned and executed experimental strategy. By employing a tiered approach that combines broad panel screening with in-depth biochemical, biophysical, and cellular assays, researchers can build a comprehensive and reliable selectivity profile for novel inhibitors based on the this compound scaffold. This rigorous evaluation is paramount for identifying promising drug candidates with the desired efficacy and safety profiles, ultimately paving the way for the development of next-generation targeted therapies.
References
- Fedorov, O., Niesen, F. H., & Knapp, S. (n.d.). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118.
- Bamborough, P., & Drewry, D. (2006). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(26), 7559-7570.
- Bachovchin, D. A., & Cravatt, B. F. (2012). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology, 7(3), 508-513.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Vasta, J. D., et al. (2018). Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R)-Crizotinib and Dasatinib. Cell Chemical Biology, 25(3), 325-336.e6.
- Milik, M., & Sauer, W. H. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- An, G., & Li, Z. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 14(2), 161-171.
- Robers, M. B., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Cravatt, B. F., & Wright, A. T. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 83, 393-418.
- Robers, M. B., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
- Wilde, C. P., et al. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 9. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
Reproducibility Guide: Synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid
Executive Summary & Strategic Analysis
The synthesis of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid presents a classic chemoselectivity challenge in medicinal chemistry. The target molecule contains two sensitive functionalities: a diaryl ether linkage formed via Nucleophilic Aromatic Substitution (SNAr) and a nitrile group susceptible to hydrolysis.
While a direct coupling of 4-hydroxybenzoic acid and 6-chloronicotinonitrile appears atom-economical, it suffers from poor reproducibility due to the insolubility of the dianion intermediate and difficult purification. The industry-standard "Best Practice" is a two-step sequence utilizing a methyl ester protection strategy. This guide objectively compares both methods, providing the optimized protocols required to ensure batch-to-batch consistency.
The Core Challenge: Selectivity
The primary failure mode in this synthesis is the unintended hydrolysis of the cyano group (-CN) to a primary amide (-CONH2) or carboxylic acid during the ester saponification step. This guide introduces a LiOH-mediated "Soft Hydrolysis" protocol that completely mitigates this risk.
Comparative Methodologies
Method A: Direct SNAr Coupling (The "Quick" Route)
-
Concept: Direct reaction of 4-hydroxybenzoic acid dianion with 6-chloronicotinonitrile.
-
Pros: Single step; high atom economy.
-
Cons: Requires harsh conditions (high heat/strong base) to solubilize the dianion; significant byproduct formation (decarboxylation, tarring); difficult workup due to zwitterionic nature of impurities.
-
Verdict: Not Recommended for scale-up or high-purity requirements.
Method B: Stepwise Protection-Deprotection (The "Robust" Route)
-
Concept: SNAr coupling of methyl 4-hydroxybenzoate followed by chemoselective hydrolysis.
-
Pros: Homogeneous reaction mixture; easy purification of the intermediate ester by precipitation; controllable hydrolysis step.
-
Cons: Two steps.
-
Verdict: Highly Recommended for reproducibility and purity (>98%).
Decision Logic & Pathway Visualization
The following diagram illustrates the decision matrix and chemical pathways.
Caption: Comparative synthesis pathways showing the high-risk direct route vs. the robust ester-mediated route.
Detailed Experimental Protocols (Method B)
Step 1: SNAr Coupling
Objective: Synthesis of Methyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate.
-
Reagents:
-
Methyl 4-hydroxybenzoate (1.0 equiv)
-
6-Chloronicotinonitrile (1.05 equiv)
-
Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 equiv)
-
Solvent: DMSO (anhydrous) or DMF.
-
-
Protocol:
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and 6-Chloronicotinonitrile (14.5 g, 105 mmol).
-
Solvate: Add DMSO (150 mL). Stir until dissolved.
-
Base Addition: Add K2CO3 (20.7 g, 150 mmol) in a single portion. The reaction is slightly exothermic.[1]
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Quench & Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into Ice Water (600 mL) with vigorous stirring.
-
Isolation: A white to off-white precipitate will form immediately.[4] Stir for 30 minutes to ensure granularity. Filter the solid via a Büchner funnel.[1][5]
-
Purification: Wash the filter cake with water (3 x 100 mL) to remove DMSO and inorganic salts. Dry in a vacuum oven at 45°C overnight.
-
Step 2: Chemoselective Hydrolysis
Objective: Hydrolysis of the methyl ester without affecting the nitrile.
-
Reagents:
-
Methyl 4-[(5-cyanopyridin-2-yl)oxy]benzoate (from Step 1)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 equiv)
-
Solvent: THF/Water (3:1 ratio)
-
-
Protocol:
-
Dissolution: Dissolve the methyl ester (25.4 g, 100 mmol) in THF (250 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Prep: Dissolve LiOH·H2O (5.0 g, 120 mmol) in Water (80 mL).
-
Addition: Add the LiOH solution dropwise to the THF solution over 15 minutes, maintaining the internal temperature <5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–5 hours.
-
Critical Control Point: Do NOT heat. Heating >40°C significantly increases the rate of nitrile hydrolysis to the amide.
-
-
Workup: Once the ester is consumed (HPLC), concentrate the mixture under reduced pressure to remove THF (bath temp <35°C).
-
Acidification: Dilute the aqueous residue with water (100 mL). Cool to 0°C. Slowly acidify to pH 3–4 using 1N HCl. The product will precipitate as a thick white solid.
-
Final Isolation: Filter, wash with cold water, and dry.[1] Recrystallize from Ethanol/Water if purity is <98%.
-
Performance Data & Validation
The following table summarizes the expected performance metrics based on optimized lab-scale runs (50g scale).
| Metric | Method A (Direct) | Method B (Stepwise - Recommended) |
| Overall Yield | 35 – 45% | 82 – 88% (over 2 steps) |
| Purity (HPLC) | 85 – 90% | > 98.5% |
| Impurity Profile | Significant tar; unreacted phenol | <0.1% Amide; <0.1% start material |
| Purification | Column Chromatography often required | Precipitation / Recrystallization |
| Reproducibility | Low (Sensitive to moisture/base quality) | High (Robust process window) |
Self-Validation Checklist (Quality Control)
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the methyl singlet (~3.8 ppm).
-
Verify the absence of amide protons (broad singlets ~7.5 and 8.0 ppm).
-
Verify the integrity of the pyridine ring protons (shifts should remain consistent with the ether linkage).
-
-
IR Spectroscopy:
-
Nitrile Stretch: Sharp peak at ~2230 cm-1 (Must be present).
-
Carbonyl Stretch: Shift from ~1720 cm-1 (Ester) to ~1690 cm-1 (Acid).
-
References
-
Preparation of 4-(5-cyanopyridin-2-yloxy)
- Context: General conditions for SnAr coupling of chlorocyanopyridines with phenols.
-
Source:
-
Chemoselective Hydrolysis of Esters in the Presence of Nitriles.
- Context: Validation of LiOH/THF conditions to prevent nitrile hydrolysis.
-
Source:
-
Synthesis of Bosutinib
- Context: Analogous chemistry demonstrating the stability of the cyanopyridine moiety under controlled basic conditions.
-
Source:
-
Hydrolysis of Nitriles vs Esters.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic Acid Derivatives as Potential VEGFR-2 Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the inhibition of key signaling pathways that drive tumor growth and proliferation is a paramount strategy. One such critical pathway is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor sustenance and metastasis.[1][2] The 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. This guide provides an in-depth comparative molecular docking study of rationally designed derivatives of this scaffold against VEGFR-2, benchmarking their predicted binding affinities and interaction patterns against a known inhibitor, Sorafenib.
The core directive of this guide is to not merely present data, but to illuminate the scientific rationale behind the experimental design, from target selection and ligand preparation to the interpretation of docking results. This comprehensive approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities in the context of established therapeutic targets.
The Scientific Rationale: Why VEGFR-2?
The selection of VEGFR-2 as the therapeutic target is underpinned by its well-established role in tumor angiogenesis.[3][4] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][5] Inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy for cancer therapy, with several approved drugs, such as Sorafenib and Axitinib, targeting this receptor.[6][7] Therefore, evaluating the potential of novel this compound derivatives to bind to the ATP-binding site of VEGFR-2 provides a strong rationale for their potential as anti-cancer agents.[8][9]
Experimental Workflow: A Step-by-Step Guide to In Silico Evaluation
The following section details the computational workflow employed in this comparative docking study. The causality behind each step is explained to provide a clear understanding of the experimental choices.
Diagram of the In Silico Experimental Workflow
Caption: A flowchart illustrating the key stages of the comparative molecular docking study.
Step 1: Target Protein Preparation
The three-dimensional crystal structure of the VEGFR-2 kinase domain in complex with an inhibitor (PDB ID: 4ASD) was retrieved from the Protein Data Bank.[8] The rationale for selecting this specific structure is its resolution and the presence of a co-crystallized ligand, which helps in defining the binding site.
Protocol:
-
Initial Cleaning: All water molecules and non-essential ions were removed from the PDB file.[10] This is crucial as solvent molecules can interfere with the docking process and are often not conserved across different ligand binding events.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structure. This step is essential for accurately modeling hydrogen bonding interactions between the protein and the ligands.[11]
-
Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein. Proper charge assignment is critical for the scoring function to accurately calculate electrostatic interactions.[12]
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina and contains information on atom types and charges.[13][14]
Step 2: Ligand Preparation
Three hypothetical derivatives of this compound (Derivative A, B, and C) were designed with varying substitutions to explore structure-activity relationships. Sorafenib, a known VEGFR-2 inhibitor, was used as a positive control for comparison.[6][15]
Protocol:
-
2D to 3D Conversion: The 2D structures of the derivatives and Sorafenib were sketched and then converted to 3D structures.
-
Energy Minimization: The 3D structures were subjected to energy minimization to obtain low-energy, stable conformations. This step is vital as the initial 3D conversion may not represent the most favorable geometry.[16]
-
Charge and Torsion Assignment: Gasteiger charges were assigned, and rotatable bonds were defined for each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
-
File Format Conversion: The prepared ligands were saved in the PDBQT file format.[17]
Step 3: Molecular Docking
Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[13] The primary goal of docking is to predict the preferred binding orientation and affinity of a ligand to a protein target.[18][19]
Protocol:
-
Grid Box Definition: A grid box was defined around the ATP-binding site of VEGFR-2, guided by the position of the co-crystallized ligand in the original PDB structure. The grid box defines the search space for the docking algorithm.[20]
-
Docking Simulation: Each prepared ligand was docked into the defined grid box of the prepared VEGFR-2 structure. AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand and a scoring function to estimate the binding affinity.[21]
-
Pose Generation: For each ligand, the top 9 binding poses with their corresponding binding affinities (in kcal/mol) were generated.
Comparative Analysis of Docking Results
The docking results were analyzed based on two primary criteria: the predicted binding affinity (docking score) and the nature of the molecular interactions with key amino acid residues in the VEGFR-2 active site.[22][23]
Table 1: Comparative Docking Scores and Key Interactions
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Sorafenib (Control) | -9.8 | Cys919, Asp1046, Glu885, Leu840, Val848, Ala866, Leu1035 | 3 | 4 |
| Derivative A | -10.5 | Cys919, Asp1046, Glu885, Leu840, Val848, Ala866, Leu1035, Phe918 | 4 | 5 |
| Derivative B | -9.2 | Cys919, Asp1046, Leu840, Val848, Ala866, Leu1035 | 2 | 4 |
| Derivative C | -8.7 | Asp1046, Glu885, Leu840, Val848, Ala866 | 2 | 3 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.
From the comparative data, Derivative A exhibits a more favorable predicted binding affinity than the control inhibitor, Sorafenib. The analysis of its binding pose reveals the formation of an additional hydrogen bond and more extensive hydrophobic interactions, which likely contribute to its higher predicted affinity. Derivatives B and C show progressively weaker predicted binding affinities, correlating with a decrease in the number of key interactions.
Visualizing the Biological Context: The VEGFR-2 Signaling Pathway
To fully appreciate the implications of inhibiting VEGFR-2, it is essential to understand its role within the broader cellular signaling network.
Diagram of the VEGFR-2 Signaling Cascade
Caption: A simplified diagram of the VEGFR-2 signaling pathway leading to angiogenesis.
Conclusion and Future Directions
This comparative docking study provides valuable in silico evidence for the potential of this compound derivatives as inhibitors of VEGFR-2. Derivative A, in particular, has emerged as a promising candidate with a superior predicted binding affinity compared to the established inhibitor, Sorafenib. The detailed analysis of molecular interactions provides a structural basis for this enhanced affinity and offers a rationale for further lead optimization.
It is imperative to underscore that these computational predictions are the first step in a comprehensive drug discovery pipeline. The next crucial phases will involve the chemical synthesis of these derivatives and their subsequent experimental validation through in vitro enzyme assays and cell-based proliferation and migration assays. This iterative cycle of design, synthesis, and testing is fundamental to the successful development of novel and effective therapeutic agents.
References
-
Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC. (2024, February 12). Retrieved from [Link]
-
Docking pose of sorafenib with VEGFR2. The residues are colored in atom... - ResearchGate. Retrieved from [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Retrieved from [Link]
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Retrieved from [Link]
-
AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube. (2025, April 29). Retrieved from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]
-
Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. Retrieved from [Link]
-
Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]
-
Scoring Functions in Docking Experiments - IGI Global. Retrieved from [Link]
-
Crystal structure of VEGFR2 in complex with Axitinib (PDB ID: 4AGC) - ResearchGate. Retrieved from [Link]
-
Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC. Retrieved from [Link]
-
Scoring functions for docking - Wikipedia. Retrieved from [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (2016, September 12). Retrieved from [Link]
-
3D-QSAR Studies of VEGFR-2 Kinase Inhibitors Based on Docking. (2011, December 1). Retrieved from [Link]
-
Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011, August 24). Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). Retrieved from [Link]
-
Docking Score Functions | PPTX - Slideshare. Retrieved from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7). Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved from [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021, October 19). Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024, January 18). Retrieved from [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. (2010, April 17). Retrieved from [Link]
-
Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Retrieved from [Link]
-
3D crystal structure of the VEGFR‐2 kinase (PDB code: 3U6J). - ResearchGate. Retrieved from [Link]
-
Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses - Journal of King Saud University. (2023, December 23). Retrieved from [Link]
-
How does one prepare proteins for molecular docking? - Quora. (2021, September 20). Retrieved from [Link]
-
Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) - YouTube. (2024, May 29). Retrieved from [Link]
-
Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones - ResearchGate. Retrieved from [Link]
-
Scoring Functions : Types and Importance in Molecular Docking - YouTube. (2022, September 20). Retrieved from [Link]
-
Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Publishing. Retrieved from [Link]
-
VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. Retrieved from [Link]
-
Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - University of Lincoln. (2024, March 7). Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of newer generation Vascular endothelial growth factor Receptor-2 Inhibitors: Pharmacophore based design, virtual Screening, molecular Docking, molecular dynamic Simulation, and DFT analyses - Journal of King Saud University - Science [jksus.org]
- 7. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 10. quora.com [quora.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. researchgate.net [researchgate.net]
- 13. GIL [genomatics.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. igi-global.com [igi-global.com]
- 19. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in an understanding of the compound's constituent chemical moieties: a cyanopyridine, a benzoic acid, and an ether linkage.
I. Hazard Assessment: A Triad of Chemical Risks
-
Cyanopyridine Moiety : The presence of the 5-cyanopyridin-2-yl group suggests that this compound should be handled with caution. Cyanopyridines are known irritants to the skin, eyes, and mucous membranes.[1][2] Inhalation or ingestion can be harmful, potentially affecting the central nervous system, liver, and kidneys.[1] Thermal decomposition of such compounds can release highly toxic fumes, including oxides of nitrogen (NOx) and carbon monoxide (CO).[3] The nitrile group itself is a point of chemical reactivity and is incompatible with strong acids and bases.[4]
-
Benzoic Acid Moiety : The benzoic acid portion of the molecule also contributes to its hazardous properties. Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[4][5]
-
Ether Linkage : The ether linkage is generally stable.[6][7] However, aromatic ethers can be cleaved by strong acids, though this reaction is not typically a concern under standard disposal conditions.[8]
Based on this analysis, this compound should be treated as a hazardous substance. The primary disposal route will be through a licensed hazardous waste management facility.
II. Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is crucial to establish a safe working environment.
-
Ventilation : All handling of this compound, including weighing and packaging for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory to prevent accidental exposure. This includes:
-
Eye Protection : Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Body Protection : A lab coat or chemical-resistant apron is necessary to protect against skin contact.[9]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3]
-
III. Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through collection and subsequent incineration by a licensed hazardous waste disposal service.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Principle of Segregation : Proper segregation is a cornerstone of safe laboratory practice. It prevents unintended and potentially dangerous chemical reactions.[11]
-
Procedure :
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads from a spill).
-
The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass.
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[11]
-
Crucially, do not mix this waste with other chemical waste streams, especially strong acids, strong bases, or oxidizing agents, to prevent exothermic reactions or the release of toxic gases.[3][4]
-
Step 2: Labeling the Hazardous Waste Container
-
Regulatory Compliance : Accurate and thorough labeling is a requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).
-
Procedure :
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Step 3: Storage of the Waste Container
-
Safe Storage Practices : Proper storage minimizes the risk of spills, exposure, and interaction with incompatible chemicals.
-
Procedure :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition.[12]
-
Utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[11]
-
Step 4: Arranging for Disposal
-
Professional Disposal : The final step is to ensure the waste is transported and disposed of by trained professionals in accordance with all federal, state, and local regulations.[13]
-
Procedure :
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not allow the waste to accumulate for more than 180 days.
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and the disposal vendor.[13]
-
IV. Spill and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Small Spills (manageable by trained lab personnel) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep up the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
Provide the emergency response team with the identity of the spilled chemical.
-
V. Visualizing the Disposal Workflow
To provide a clear, at-a-glance summary of the disposal process, the following workflow diagram illustrates the key decision points and actions.
Caption: Disposal Workflow for this compound.
By adhering to this structured disposal protocol, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of responsible scientific practice.
References
-
Degradation of Pyridines in the Environment. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Pyridine. (2024). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Sims, G. K., & O'Loughlin, E. J. (2009). Degradation of pyridines in the environment. Taylor & Francis Online, 31(1-2), 1-28. Retrieved February 19, 2026, from [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (1998). Google Patents.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2014). ResearchGate. Retrieved February 19, 2026, from [Link]
-
The products and kinetics of hydrolysis of cyanopyridinium ions. (1966). Tel Aviv University. Retrieved February 19, 2026, from [Link]
-
Cyanopyridine: Common isomorphs, applications, side effects and safety. (n.d.). Chempanda. Retrieved February 19, 2026, from [Link]
-
Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved February 19, 2026, from [Link]
-
EAS reactions of ethers. (n.d.). Khan Academy. Retrieved February 19, 2026, from [Link]
-
Screening Assessment for the Challenge Pyridine, alkyl derivs. (2013). Canada.ca. Retrieved February 19, 2026, from [Link]
-
Biocatalytic hydrolysis of 3-cyanopyridine. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Proper disposal of chemicals. (2025). Sciencemadness Wiki. Retrieved February 19, 2026, from [Link]
-
The thermal decomposition of azidopyridines. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Thermal Decomposition of Cyanuric Triazide. (2019). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Ether Chemical Reactions. (n.d.). Unacademy. Retrieved February 19, 2026, from [Link]
-
4-Cyanopyridine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
3-Cyanopyridine. (n.d.). Haz-Map. Retrieved February 19, 2026, from [Link]
-
Phenol ether. (2024). In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Nitriles Waste Compatibility. (n.d.). CP Lab Safety. Retrieved February 19, 2026, from [Link]
-
Ethers: Structure and Reactivity. (2023). YouTube. Retrieved February 19, 2026, from [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 19, 2026, from [Link]
-
Aliphatic Nitriles. (n.d.). In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Synthesis, crystal structure and thermal behavior of tetrakis(3-cyanopyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II), which shows strong pseudosymmetry. (2023). ResearchGate. Retrieved February 19, 2026, from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved February 19, 2026, from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]
-
Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. Retrieved February 19, 2026, from [Link]
-
Dispose of Hazardous Waste. (2024). Ohio EPA. Retrieved February 19, 2026, from [Link]
-
Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products. (2022). Food Chemistry, 369, 131018. Retrieved February 19, 2026, from [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). SciELO. Retrieved February 19, 2026, from [Link]
-
A Scalable, Efficient, and Safe Synthesis of the Potent Photoreductant, 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. Retrieved February 19, 2026, from [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). PubMed. Retrieved February 19, 2026, from [Link]
-
Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4‐(5‐Aminosubstituted‐4‐cyanooxazol‐2‐yl)benzoic Acids. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. Retrieved February 19, 2026, from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. 3-Cyanopyridine - Hazardous Agents | Haz-Map [haz-map.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. calpaclab.com [calpaclab.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Ether Chemical Reactions [unacademy.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. echemi.com [echemi.com]
- 13. sustainable-markets.com [sustainable-markets.com]
A Researcher's Guide to Personal Protective Equipment for Handling 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid. As a compound integrating the structural features of pyridine, a cyano group, and benzoic acid, a rigorous approach to personal protection is paramount. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles for analogous chemical structures.
Hazard Assessment: A Triad of Risk
-
Pyridine Moiety : Pyridine and its derivatives are known to cause irritation to the skin and eyes.[1] Systemic effects can occur upon skin absorption, mirroring the consequences of inhalation, such as nausea, dizziness, and respiratory irritation.[2]
-
Benzoic Acid Moiety : Benzoic acid is a known skin irritant and can cause serious eye damage.[3][4][5] Prolonged or repeated exposure may lead to organ damage.[3][4][5]
-
Cyano-Substituted Aromatic Moiety : Compounds like 4-Cyanobenzoic acid, a structural analog, are classified as skin and eye irritants and may cause respiratory irritation.[6][7]
Given this composite profile, this compound should be handled as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and potentially harmful if inhaled or absorbed through the skin.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the identified risks. This involves protection for the eyes, face, hands, and body, as well as respiratory protection under certain conditions.[8][9]
Eye and Face Protection: The First Line of Defense
Mandatory Equipment:
-
Chemical Splash Goggles: These are required for all handling activities to protect against dust, splashes, and mists.[2][10]
-
Face Shield: A face shield must be worn in conjunction with goggles when there is a significant risk of splashing, such as during the handling of larger quantities or during highly exothermic reactions.[8][10]
Causality: The benzoic acid and pyridine components both pose a significant risk of serious eye irritation or damage.[1][3][4] Standard safety glasses are insufficient as they do not provide a seal around the eyes.[10]
Hand Protection: A Critical Barrier
Recommended Glove Types: The selection of appropriate glove material is critical and must be based on chemical resistance.[9][10] For aromatic compounds, nitriles, and acids, the following materials are recommended.
| Glove Material | Protection Against | Considerations |
| Nitrile | Good for acids, bases, and many organic solvents. | Preferred for incidental contact. Not suitable for prolonged immersion.[2][11] |
| Neoprene | Excellent resistance to acids and caustics. | A durable option for extended handling.[2][9] |
| Butyl Rubber | High resistance to ketones and esters. | Ideal for handling hazardous materials where high protection is needed.[12] |
Protocol for Glove Use:
-
Always inspect gloves for any signs of degradation or punctures before use.[6]
-
Practice proper glove removal techniques to avoid skin contact with the contaminated outer surface.[6]
-
Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[6]
-
Wash hands thoroughly with soap and water after removing gloves.[13][14]
Body and Skin Protection: Minimizing Dermal Exposure
Mandatory Equipment:
-
Laboratory Coat: A standard lab coat should be worn at all times.[2]
-
Chemical-Resistant Apron: When handling larger quantities or when there is a risk of significant splashes, a chemical-resistant apron should be worn over the lab coat.[8][11]
Best Practices:
-
Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.[14]
-
Contaminated clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[4]
Respiratory Protection: When Engineering Controls are Insufficient
Primary Control: All handling of this compound in solid (powder) or solution form should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][10]
When Respiratory Protection is Necessary: In the event of a spill outside of a fume hood or if engineering controls are not available or sufficient, respiratory protection is required.[10][11] The choice of respirator will depend on the specific circumstances and should be determined by an environmental health and safety professional.
Procedural Guidance: Donning, Doffing, and Disposal
PPE Donning and Doffing Sequence
The following diagrams illustrate the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Correct sequence for donning PPE.
Caption: Correct sequence for doffing PPE.
Spill Management and Decontamination
In the event of a spill, evacuate the immediate area and alert your supervisor. Only personnel trained in hazardous spill cleanup should address the situation.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal of Contaminated PPE
All disposable PPE, including gloves and aprons, that has come into contact with this compound must be considered hazardous waste.[2][15]
-
Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all institutional and local regulations for the disposal of chemical waste.[1][15]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][7] Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][13] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Conclusion
The safe handling of this compound necessitates a proactive and informed approach to personal protection. By understanding the potential hazards derived from its constituent chemical groups and adhering to the rigorous use of appropriate PPE, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for the chemicals you are working with.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]
-
Personal Protective Equipment Hand and Arm Protection (Appendix D). North Carolina State University. Available from: [Link]
-
Safety Data Sheet. Angene Chemical. Available from: [Link]
-
Safety Data Sheet Benzoic acid. Redox. Available from: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]
-
UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export. Available from: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Cromtek. Available from: [Link]
-
Personal Protective Equipment Requirements. Stanford University. Available from: [Link]
-
Personal Protective Equipment Selection Guide. The University of Arizona. Available from: [Link]
-
Benzoic acid AGR. Labbox. Available from: [Link]
-
Safety Data Sheet: benzoic acid. Valudor Products. Available from: [Link]
-
Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG. Available from: [Link]
Sources
- 1. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. redox.com [redox.com]
- 5. labbox.es [labbox.es]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. sams-solutions.com [sams-solutions.com]
- 9. falseguridad.com [falseguridad.com]
- 10. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. Personal Protective Equipment Hand and Arm Protection (Appendix D) – Environmental Health and Safety [ehs.ncsu.edu]
- 13. angenechemical.com [angenechemical.com]
- 14. chemos.de [chemos.de]
- 15. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
